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  • Product: 3-Bromo-4-chloro-5-nitrotoluene
  • CAS: 89642-18-2

Core Science & Biosynthesis

Foundational

Part 1: Physicochemical & Structural Profiling

Title: 3-Bromo-4-chloro-5-nitrotoluene (CAS 89642-18-2): A Master Scaffold for Orthogonal Functionalization and Neuropharmacological Drug Design Executive Summary As a Senior Application Scientist in early-stage drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Bromo-4-chloro-5-nitrotoluene (CAS 89642-18-2): A Master Scaffold for Orthogonal Functionalization and Neuropharmacological Drug Design

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the strategic utility of poly-substituted aromatic building blocks. 3-Bromo-4-chloro-5-nitrotoluene (IUPAC: 1-bromo-2-chloro-5-methyl-3-nitrobenzene), CAS number 89642-18-2, stands out as a highly privileged scaffold[1]. Its unique tetrasubstituted benzene ring offers four distinct vectors for chemical diversification. This technical guide deconstructs the physicochemical properties, orthogonal reactivity pathways, and proven applications of this molecule in the synthesis of complex neuropharmacological agents, specifically kainate receptor ligands[2].

The utility of 89642-18-2 lies in the electronic and steric interplay of its substituents. The electron-withdrawing nitro group deactivates the aromatic ring, making it highly stable against unwanted electrophilic attacks during downstream processing. Meanwhile, the methyl group provides a critical handle for benzylic functionalization.

Table 1: Physicochemical Properties of 3-Bromo-4-chloro-5-nitrotoluene

PropertyValue
CAS Number 89642-18-2[1][3]
IUPAC Name 1-Bromo-2-chloro-5-methyl-3-nitrobenzene
Molecular Formula C7H5BrClNO2[1]
Molecular Weight 250.48 g/mol [1]
Reactive Sites C-Br, C-Cl, -NO2, -CH3
Physical State Solid (typically crystalline)

Part 2: Orthogonal Reactivity & Site-Selective Functionalization

In complex drug development, the ability to selectively modify one site on a molecule without the exhaustive use of protecting groups is paramount. 3-Bromo-4-chloro-5-nitrotoluene is a textbook example of orthogonal reactivity, driven by strict thermodynamic and kinetic causalities:

  • C-Br vs. C-Cl Chemoselectivity: The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) occurs exclusively at the C-Br bond at lower temperatures (typically 60-80°C), leaving the C-Cl bond intact for subsequent, more forcing transformations.

  • Benzylic C-H Activation: The methyl group, activated by the aromatic ring, is highly susceptible to radical bromination (Wohl-Ziegler reaction). The presence of the meta-nitro group slightly retards the reaction due to electron withdrawal, but this actually increases the selectivity for mono-bromination over di-bromination.

  • Nitro Reduction: The -NO2 group can be chemoselectively reduced to an aniline using mild conditions (e.g., Iron powder and ammonium chloride) that do not cleave the sensitive C-Br or C-Cl bonds, avoiding standard Pd/C hydrogenation which would cause unwanted dehalogenation.

G A 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2) B Pd-Catalyzed Cross-Coupling (Suzuki/Stille) A->B Selects C-Br bond C Nitro Reduction (Fe/HCl or Mild H2) A->C Selects -NO2 group D Benzylic Bromination (NBS, AIBN) A->D Selects -CH3 group E Aryl/Alkyl Substituted Core B->E F Aniline Derivative C->F G Benzyl Bromide Electrophile D->G

Orthogonal functionalization pathways of 3-Bromo-4-chloro-5-nitrotoluene.

Part 3: Application in Medicinal Chemistry (Kainate Receptor Ligands)

A landmark application of 3-Bromo-4-chloro-5-nitrotoluene is its use as a core building block in the design of novel phenylalanine-based amino acids targeting ionotropic glutamate receptors, specifically kainate receptors (GluK1-GluK3)[1][2].

According to , the development of selective GluK1 antagonists requires precise spatial arrangement of hydrophobic and hydrogen-bonding elements to fit the GluK1 ligand-binding domain (LBD)[2]. The researchers utilized 89642-18-2 to construct carboxyaryl-substituted phenylalanines[2].

Mechanistic Rationale: The methyl group of 89642-18-2 was converted to a benzyl bromide, which was then used to alkylate a glycine Schiff base, forming the unnatural amino acid backbone. The orthogonal C-Br bond was subsequently utilized in a Suzuki coupling to introduce various carboxyaryl groups. The resulting compounds exhibited single-digit micromolar affinity for GluK1 receptors (Ki values in the range of 4.9-7.5 μM)[2]. This demonstrates how the rigid, multi-substituted aromatic core of 89642-18-2 perfectly vectors the pharmacophores into the receptor's binding pocket[2].

SAR N1 Starting Material: 3-Bromo-4-chloro-5-nitrotoluene N2 Step 1: Benzylic Bromination (NBS, AIBN) N1->N2 N3 Step 2: Alkylation with Schiff Base (Phase Transfer Catalysis) N2->N3 N4 Step 3: Suzuki Coupling at C3-Bromo position N3->N4 N5 Step 4: Deprotection & Nitro Reduction N4->N5 N6 Target Molecule: Phenylalanine-based GluK1 Antagonist N5->N6

Synthetic workflow from CAS 89642-18-2 to GluK1 antagonist phenylalanines.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols leverage the inherent electronic properties of the scaffold to guarantee chemoselectivity without the need for exhaustive optimization.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Targeting C-Br)

Objective: Couple an aryl boronic acid exclusively at the C3 position, preserving the C4-Cl and C5-NO2 groups. Causality: Pd(dppf)Cl2 is selected as the catalyst. The bidentate dppf ligand creates a sterically demanding and electron-rich Pd center that rapidly undergoes oxidative addition with the weaker C-Br bond, but is too bulky to activate the adjacent, stronger C-Cl bond under mild heating.

  • Preparation: In an oven-dried Schlenk flask under argon, charge 3-Bromo-4-chloro-5-nitrotoluene (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent & Base Setup: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 ratio, 0.2 M concentration). Note: The biphasic system ensures dissolution of both organic and inorganic components, while K2CO3 is a mild base that facilitates transmetalation without hydrolyzing the nitro group.

  • Reaction Execution: Heat the mixture to 80°C for 4-6 hours. Monitor via LC-MS. The reaction self-limits at mono-coupling due to the high activation energy required to break the remaining C-Cl bond.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via silica gel flash chromatography.

Protocol 2: Radical Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Convert the C1-methyl group to a benzyl bromide for subsequent amino acid synthesis. Causality: AIBN homolytically cleaves under heat/light, initiating a radical chain reaction. The succinimidyl radical abstracts a benzylic hydrogen, creating a carbon-centered radical stabilized by the aromatic ring, which then reacts with Br2 (generated in situ from NBS) to form the product.

  • Preparation: Dissolve 3-Bromo-4-chloro-5-nitrotoluene (1.0 equiv) in anhydrous trifluorotoluene (a greener alternative to CCl4).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) and Azobisisobutyronitrile (AIBN, 0.1 equiv).

  • Initiation: Heat to reflux (approx. 100°C) under a halogen sunlamp for 3 hours.

  • Isolation: Cool the reaction to 0°C. Filter off the succinimide byproduct (which precipitates out of the halogenated solvent) and concentrate the filtrate under reduced pressure to yield the benzyl bromide intermediate.

References

  • Szymańska E, Chałupnik P, Szczepańska K, Cuñado Moral AM, Pickering DS, Nielsen B, Johansen TN, Kieć-Kononowicz K. "Design, synthesis and structure-activity relationships of novel phenylalanine-based amino acids as kainate receptors ligands." Bioorganic & Medicinal Chemistry Letters. 2016 Nov 15;26(22):5568-5572. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Bromo-4-chloro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-4-chloro-5-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-4-chloro-5-nitrotoluene, a polysubstituted aromatic compound of interest in advanced organic synthesis. The strategic placement of bromo, chloro, nitro, and methyl groups on the toluene scaffold creates a molecule with distinct reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the fields of pharmaceutical and agrochemical development.

Compound Identification and Physical Properties

3-Bromo-4-chloro-5-nitrotoluene is a halogenated and nitrated derivative of toluene. Its unique substitution pattern dictates its chemical behavior and potential applications.

IdentifierValueSource
IUPAC Name 1-Bromo-2-chloro-5-methyl-3-nitrobenzeneN/A
CAS Number 89642-18-2[1]
Molecular Formula C₇H₅BrClNO₂[1]
Molecular Weight 250.48 g/mol [1]
Canonical SMILES CC1=CC(=C(C=C1Br)Cl)[O-][2]

Synthesis Pathway: A Strategic Approach

The synthesis of 3-Bromo-4-chloro-5-nitrotoluene can be logically approached through the electrophilic aromatic substitution of a suitable precursor. A plausible and efficient route involves the nitration of 3-bromo-4-chlorotoluene. This method is predicated on the directing effects of the substituents already present on the aromatic ring.

The order of substitution is critical in the synthesis of polysubstituted benzenes, as each new group influences the position and reactivity of subsequent additions.[3] In the case of 3-bromo-4-chlorotoluene, both the methyl group and the halogen atoms are ortho, para-directors. However, the methyl group is an activating group, while the halogens are deactivating.[4][5] The nitration is therefore expected to be directed by the interplay of these electronic and steric factors.

Synthesis of 3-Bromo-4-chloro-5-nitrotoluene 3-Bromo-4-chlorotoluene 3-Bromo-4-chlorotoluene 3-Bromo-4-chloro-5-nitrotoluene 3-Bromo-4-chloro-5-nitrotoluene 3-Bromo-4-chlorotoluene->3-Bromo-4-chloro-5-nitrotoluene HNO₃ / H₂SO₄

Caption: Proposed synthesis of 3-Bromo-4-chloro-5-nitrotoluene via nitration.

Experimental Protocol: Nitration of 3-Bromo-4-chlorotoluene

This protocol is a generalized procedure for the nitration of a deactivated aromatic ring and should be optimized for the specific substrate.

Materials:

  • 3-Bromo-4-chlorotoluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath. Slowly add concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10 °C.

  • Reaction Setup: In a separate flask, dissolve 3-Bromo-4-chlorotoluene in dichloromethane. Cool this solution to 0-5 °C.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 3-Bromo-4-chlorotoluene over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer.

  • Neutralization and Drying: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-Bromo-4-chloro-5-nitrotoluene are not widely published, its key spectral features can be predicted based on the analysis of its functional groups and the known spectral data of similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The methyl group will appear as a singlet in the aliphatic region. The exact chemical shifts will be influenced by the electronic effects of the bromo, chloro, and nitro substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals: one for the methyl carbon and six for the aromatic carbons, including four quaternary carbons (substituted with Br, Cl, NO₂, and CH₃) which are typically weaker in intensity.[6]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the strong asymmetric and symmetric stretching vibrations of the nitro group, typically observed in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, for aromatic nitro compounds.[7][8] Other significant peaks will include C-H stretching from the aromatic ring and the methyl group, and C-Br and C-Cl stretching vibrations at lower wavenumbers.

Mass Spectrometry

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[9][10][11] This will result in a cluster of peaks at M+, M+2, and M+4, which is a definitive indicator of the presence of one bromine and one chlorine atom.

Chemical Reactivity

The reactivity of 3-Bromo-4-chloro-5-nitrotoluene is governed by the interplay of its substituents. The aromatic ring is generally deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing effects of the nitro, bromo, and chloro groups.[4][5]

However, the compound can undergo several types of reactions:

  • Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly electron-withdrawing nitro group ortho and para to the halogen atoms can activate them towards nucleophilic attack. This allows for the displacement of the bromo or chloro group by various nucleophiles, providing a route to further functionalization.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a common strategy in the synthesis of anilines, which are versatile intermediates in the production of dyes, pharmaceuticals, and other fine chemicals.[12]

  • Reactions of the Methyl Group: The methyl group can undergo free-radical halogenation or oxidation to an aldehyde or carboxylic acid under appropriate conditions.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety glasses with side shields or goggles.

  • Fire Hazards: Nitrotoluenes can be combustible.[7] Use appropriate extinguishing media such as dry chemical, CO₂, or water spray.

  • Health Hazards: Substituted nitrotoluenes can be harmful if swallowed, inhaled, or absorbed through the skin.[13] They may cause irritation to the skin, eyes, and respiratory tract.[13] Some nitroaromatic compounds are suspected carcinogens and may have effects on the blood (methemoglobinemia).[14]

Always consult a comprehensive and up-to-date Safety Data Sheet for any chemical before use and handle with appropriate caution.

Conclusion

3-Bromo-4-chloro-5-nitrotoluene is a synthetically valuable compound with a rich potential for chemical transformations. Its polysubstituted nature allows for selective reactions at multiple sites, making it a key building block for the synthesis of more complex molecules. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development. Further experimental investigation is required to fully characterize its physical and spectroscopic properties.

References

  • ProQuest. (n.d.). The separation and identification of some brominated and chlorinated compounds by GC/MS: An advanced undergraduate laboratory. Retrieved from ProQuest. [Link]

  • Fiveable. (2026, March 2). Synthesis of Polysubstituted Benzenes. Retrieved from Fiveable. [Link]

  • Gross, R. A., Jr. (2003). Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms. The Chemical Educator, 8(3), 182–186. [Link]

  • Journal of Chemical Education. (n.d.). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. Retrieved from ACS Publications. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts. [Link]

  • University of Calgary. (n.d.). Ch12 : Electrophilic Aromatic Substitution. Retrieved from University of Calgary Chemistry. [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from Spectroscopy Online. [Link]

  • Chem Service. (2015, May 5). SAFETY DATA SHEET. Retrieved from Chem Service. [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.15: Orientation Effects in Substituted Benzenes. Retrieved from Chemistry LibreTexts. [Link]

  • Crunch Chemistry. (2025, September 23). Explaining the reactivity of substituted benzenes. Retrieved from Crunch Chemistry. [Link]

  • New Jersey Department of Health. (n.d.). 5-NITRO-o-TOLUIDINE HAZARD SUMMARY. Retrieved from NJ.gov. [Link]

  • Ordoyne, C. (n.d.). IR: nitro groups. Retrieved from University of Louisiana at Monroe. [Link]

  • Ramalingam, S., Periandy, S., Govindarajan, M., & Mohan, S. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 75(4), 1308–1314. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-NITROTOLUENE. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved from NCBI Bookshelf. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from The Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-5-nitrotoluene. Retrieved from PubChem. [Link]

  • Chemistry Stack Exchange. (2025, November 2). Organic Chemistry Aromatic synthesis. Retrieved from Chemistry Stack Exchange. [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from Organic Syntheses. [Link]

  • PubChem. (n.d.). 4-Bromo-3-chlorotoluene. Retrieved from PubChem. [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from The Royal Society of Chemistry. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from Oregon State University Chemistry. [Link]

  • Oakwood Chemical. (n.d.). 3-Bromo-4-fluoro-5-nitrotoluene. Retrieved from Oakwood Chemical. [Link]

  • Google Patents. (n.d.). US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.
  • PubChem. (n.d.). 3-Chloro-5-nitrotoluene. Retrieved from PubChem. [Link]

Sources

Foundational

3-Bromo-4-chloro-5-nitrotoluene IUPAC name

An In-depth Technical Guide to 1-Bromo-2-chloro-5-methyl-3-nitrobenzene Introduction Polysubstituted nitroaromatic compounds are foundational pillars in the edifice of modern organic synthesis. Their unique combination o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Bromo-2-chloro-5-methyl-3-nitrobenzene

Introduction

Polysubstituted nitroaromatic compounds are foundational pillars in the edifice of modern organic synthesis. Their unique combination of functional groups offers a versatile platform for constructing complex molecular architectures. This guide focuses on a specific, highly functionalized member of this class: 1-Bromo-2-chloro-5-methyl-3-nitrobenzene. Often referred to by its common name, 3-Bromo-4-chloro-5-nitrotoluene, this compound is a valuable intermediate for researchers and professionals in drug development, agrochemicals, and materials science. The presence of three distinct, reactive handles—a nitro group and two different halogens—on a toluene framework allows for a programmed, regioselective introduction of further complexity. This document provides a comprehensive technical overview, from the precise determination of its IUPAC name to its synthesis, reactivity, and safe handling, designed for the senior application scientist and development professional.

Section 1: IUPAC Nomenclature and Structural Elucidation

Clarity in chemical communication begins with a precise and unambiguous name. While often cataloged under the common name "3-Bromo-4-chloro-5-nitrotoluene," a systematic approach according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines leads to a different, preferred designation.

Determination of the Preferred IUPAC Name

The naming of a polysubstituted benzene derivative follows a set of prioritized rules:

  • Parent Structure : The molecule can be named as a derivative of benzene or the retained common name toluene. While "toluene" is a retained IUPAC name, for polysubstituted rings, naming as a derivative of benzene is often preferred for clarity and systematic consistency.[1]

  • Lowest Locant Rule : The primary rule is to number the ring carbons to assign the lowest possible set of numbers (locants) to the substituents.[2][3]

  • Alphabetical Prioritization : If different numbering schemes produce the same lowest locant set, the substituent that appears first in alphabetical order is assigned the lowest number.[4]

For the structure corresponding to "3-Bromo-4-chloro-5-nitrotoluene" (where the methyl group is at C1), the locant set is {1, 3, 4, 5}. However, applying the lowest locant rule systematically reveals a lower set. Let's analyze the possibilities:

  • Starting from Methyl (CH₃): {1, 3, 4, 5}

  • Starting from Bromo (Br): {1, 2, 3, 5}

  • Starting from Chloro (Cl): {1, 2, 4, 6}

  • Starting from Nitro (NO₂): {1, 2, 3, 5}

The lowest locant set is {1, 2, 3, 5}, which arises from numbering starting at either the bromo or the nitro group. To break this tie, we turn to alphabetical order. The substituents are b romo, c hloro, m ethyl, and n itro. Since "bromo" comes before "nitro" alphabetically, the bromine atom is assigned to position C1.

This leads to the following numbering:

  • C1 : Bromo

  • C2 : Chloro

  • C3 : Nitro

  • C5 : Methyl

The substituents are then listed alphabetically in the final name. Therefore, the preferred IUPAC name is 1-Bromo-2-chloro-5-methyl-3-nitrobenzene .

Chemical Structure and Identifiers

The structural representation and key identifiers for this compound are summarized below. It is important to note that due to the niche nature of this specific isomer, CAS numbers in commercial databases can sometimes be ambiguous or linked to the common name rather than the systematically correct structure. The CAS number 89642-18-2 is frequently associated with "3-Bromo-4-chloro-5-nitrotoluene".[2]

IdentifierValue
Preferred IUPAC Name 1-Bromo-2-chloro-5-methyl-3-nitrobenzene
Common Name 3-Bromo-4-chloro-5-nitrotoluene
CAS Number 89642-18-2 (Verify isomer)
Molecular Formula C₇H₅BrClNO₂
Molecular Weight 250.48 g/mol
InChI Key (Generated based on structure)
SMILES Cc1cc(c(c(c1)Br)Cl)[O-]

Section 2: Physicochemical Properties and Spectroscopic Data

Experimental data for this specific, highly substituted isomer is not widely published. The following properties are predicted based on data from structurally related compounds like p-nitrotoluene and general principles.[5][6][7]

Predicted Physicochemical Properties
PropertyPredicted Value / ObservationRationale
Physical Form Pale yellow solidNitroaromatic compounds are often crystalline solids at room temperature.[8]
Melting Point 60-80 °CThe melting point of p-nitrotoluene is 52-54 °C.[5] Increased substitution and molecular weight would likely raise this.
Boiling Point > 250 °CHalogenation and nitration significantly increase the boiling point compared to toluene.
Solubility Insoluble in water; Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone)Typical for nonpolar, halogenated aromatic compounds.[8]
Predicted Spectroscopic Signature

In the absence of experimental spectra, a predictive analysis based on established substituent effects is crucial for characterization.[9]

  • ¹H NMR (Proton NMR) : The spectrum in CDCl₃ is expected to show two aromatic protons and one methyl group signal.

    • The two remaining protons on the benzene ring (at C4 and C6) would appear as distinct signals in the aromatic region (~7.5-8.5 ppm). Due to their different electronic environments, they would likely appear as doublets, although complex coupling might be observed.

    • The methyl (–CH₃) protons at C5 would appear as a singlet in the upfield region (~2.4-2.6 ppm).

  • ¹³C NMR (Carbon NMR) : The spectrum will show seven distinct signals.

    • Six signals in the aromatic region (~120-150 ppm), corresponding to the six carbons of the benzene ring. The carbon attached to the nitro group (C3) would be significantly deshielded.[3]

    • One signal in the aliphatic region (~15-25 ppm) for the methyl carbon.

  • Infrared (IR) Spectroscopy : Key vibrational bands would confirm the presence of the functional groups.

    • Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C-H stretching vibrations for the aromatic ring and methyl group (~2900-3100 cm⁻¹).

    • C-Cl and C-Br stretching vibrations in the fingerprint region (< 1000 cm⁻¹).

  • Mass Spectrometry (MS) : Electron ionization (EI) would show a prominent molecular ion peak (M⁺). The isotopic pattern would be highly characteristic due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), resulting in a distinctive M, M+2, and M+4 pattern.

Section 3: Synthesis and Reaction Chemistry

The synthesis of 1-Bromo-2-chloro-5-methyl-3-nitrobenzene is best achieved via electrophilic aromatic substitution, specifically the nitration of a suitable precursor.

Proposed Synthetic Pathway

The most logical precursor for this synthesis is 3-bromo-4-chlorotoluene . The introduction of the nitro group is governed by the directing effects of the existing substituents.

  • Methyl (–CH₃) group : Activating and ortho-, para-directing.

  • Bromo (–Br) and Chloro (–Cl) groups : Deactivating but ortho-, para-directing.

The directing effects are additive. The position for nitration will be the one most activated (or least deactivated). The methyl group is the strongest activating group, directing the incoming nitronium ion (NO₂⁺) to its ortho (C2, C6) and para (C4) positions. In 3-bromo-4-chlorotoluene, the C4 position is blocked. The C2 and C6 positions are available. The C6 position is sterically less hindered and is also ortho to the activating methyl group. The C2 position is also ortho to the methyl group but is sterically hindered by the adjacent bromine. Therefore, nitration is expected to occur predominantly at the C6 position, which corresponds to the C3 position in the final product, 1-Bromo-2-chloro-5-methyl-3-nitrobenzene.

Synthesis_Workflow Start 3-Bromo-4-chlorotoluene (Starting Material) Nitration Electrophilic Nitration Start->Nitration HNO₃ / H₂SO₄ 0-5 °C Workup Aqueous Work-up (Quench, Wash, Neutralize) Nitration->Workup Reaction Mixture Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Crude Product Product 1-Bromo-2-chloro-5-methyl-3-nitrobenzene (Final Product) Purification->Product Purified Solid

Caption: Synthetic workflow for 1-Bromo-2-chloro-5-methyl-3-nitrobenzene.

Experimental Protocol: Nitration of 3-Bromo-4-chlorotoluene

This protocol is adapted from established methods for the nitration of halogenated aromatic compounds.[1][10][11]

Materials:

  • 3-Bromo-4-chlorotoluene

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Nitrating Mixture : In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add concentrated nitric acid to concentrated sulfuric acid with careful stirring. Keep the mixture cold.

  • Dissolution of Starting Material : In a separate three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-bromo-4-chlorotoluene in dichloromethane. Cool this solution to 0 °C using an ice bath.

  • Nitration Reaction : Add the cold nitrating mixture dropwise to the stirred solution of the starting material over 30-60 minutes. Critically, maintain the internal reaction temperature below 5 °C.

  • Reaction Monitoring : After the addition is complete, continue stirring the mixture at 0-5 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Work-up : Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing and Neutralization : Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid, watch for gas evolution), and finally with brine.

  • Drying and Solvent Removal : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure product.

Reaction Chemistry and Synthetic Utility

The value of 1-Bromo-2-chloro-5-methyl-3-nitrobenzene lies in the differential reactivity of its functional groups.[12][13]

  • Reduction of the Nitro Group : The nitro group is readily reduced to an amine (–NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This provides a route to anilines, which are key precursors for many pharmaceuticals and dyes.[14]

  • Nucleophilic Aromatic Substitution (SₙAr) : The strong electron-withdrawing effect of the nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of one of the halogen atoms under specific conditions.

  • Cross-Coupling Reactions : The bromo and chloro substituents serve as excellent handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The C-Br bond is generally more reactive than the C-Cl bond in these reactions, allowing for selective functionalization.

Section 4: Applications in Research and Drug Development

Halogenated nitroaromatic compounds are not typically final drug products but are critical "building blocks" in the synthetic pipeline.[1] The title compound serves as a scaffold upon which molecular complexity can be built.

  • Scaffold for Medicinal Chemistry : The aniline derived from the reduction of the nitro group is a common motif in many bioactive molecules. The remaining halogens can then be used to introduce other fragments or modulate the electronic and lipophilic properties of the molecule to optimize its pharmacological profile.

  • Intermediate for Agrochemicals : Many pesticides and herbicides are based on substituted aniline or nitrobenzene cores. The specific substitution pattern of this compound could be leveraged to develop new agrochemicals with tailored activities.

  • Materials Science : Nitroaromatic compounds are precursors to polymers and dyes. The reactivity of this molecule allows for its incorporation into larger macromolecular structures.

Section 5: Safety, Handling, and Toxicology

Halogenated nitroaromatic compounds require careful handling due to their potential toxicity and reactivity.[8]

Safe Handling and Storage
  • Personal Protective Equipment (PPE) : Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

  • Storage : Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials such as strong bases and reducing agents.[5] Aromatic nitro compounds can be shock-sensitive or explosive under certain conditions, especially when heated or in the presence of bases.[8]

  • Spill Response : In case of a spill, isolate the area. Use a non-combustible absorbent material like sand or vermiculite to contain the spill. Avoid generating dust.

Toxicology and Hazard Profile

While specific toxicological data for 1-Bromo-2-chloro-5-methyl-3-nitrobenzene is not available, the profile can be inferred from related compounds. Nitrotoluenes can cause methemoglobinemia, and long-term exposure has been linked to various organ toxicities in animal studies.[6][15][16] Halogenated hydrocarbons can be persistent in the environment and may have carcinogenic potential.[17][18][19]

The following GHS classification is typical for this class of compounds:[20][21]

GHS ClassificationHazard StatementPictogram
Acute Toxicity H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)
STOT-SE H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Aquatic Hazard H410: Very toxic to aquatic life with long lasting effectsGHS09 (Environment)

Conclusion

1-Bromo-2-chloro-5-methyl-3-nitrobenzene is a highly functionalized aromatic compound whose value lies in its potential as a versatile synthetic intermediate. Understanding its systematic IUPAC nomenclature is the first step toward its effective utilization. Its synthesis, while requiring careful control of reaction conditions, follows established principles of electrophilic aromatic substitution. The strategic arrangement of its bromo, chloro, and nitro groups provides a roadmap for sequential, regioselective modifications, making it a powerful tool for chemists in the pharmaceutical, agrochemical, and materials science industries. As with all halogenated nitroaromatics, adherence to strict safety protocols is paramount to mitigate the inherent risks associated with this class of compounds.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Molecular Weight Derivation, and Synthetic Utility of 3-Bromo-4-chloro-5-nitrotoluene

Executive Summary & Structural Causality In advanced medicinal chemistry and agrochemical development, highly substituted aromatic building blocks serve as critical scaffolds for modular synthesis. 3-Bromo-4-chloro-5-nit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

In advanced medicinal chemistry and agrochemical development, highly substituted aromatic building blocks serve as critical scaffolds for modular synthesis. 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2), also systematically designated as 1-bromo-2-chloro-5-methyl-3-nitrobenzene, is a prime example of such a scaffold.

The compound possesses a precisely calculated average molecular weight of 250.48 g/mol . The strategic placement of three distinct functional groups—a bromine atom, a chlorine atom, and a nitro group—around a toluene core provides orthogonal reactivity. From a drug design perspective, the heavy halogens contribute nearly 46% of the total molecular mass, significantly driving up the lipophilicity (LogP) and providing dense steric bulk necessary for binding pocket optimization in complex targets like kainate receptors and PD-1/PD-L1 pathways .

Molecular Weight Derivation & Physicochemical Profiling

Understanding the exact mass and isotopic distribution of 3-Bromo-4-chloro-5-nitrotoluene is paramount for accurate mass spectrometry (MS) characterization. The presence of both bromine and chlorine creates a highly diagnostic isotopic signature.

Bromine exists naturally as two isotopes, 79Br (50.69%) and 81Br (49.31%), while chlorine exists as 35Cl (75.78%) and 37Cl (24.22%). The statistical combination of these isotopes yields a distinct M , M+2 , and M+4 peak cluster that serves as an intrinsic fingerprint for the molecule.

Table 1: Core Physicochemical Parameters
ParameterValue / SpecificationCausality / Significance
Chemical Formula C7​H5​BrClNO2​ Defines the atomic composition and orthogonal reactive sites.
Average Molecular Weight 250.48 g/mol Used for standard stoichiometric calculations in bulk synthesis.
Monoisotopic Mass ( M ) 248.919 g/mol The exact mass of the most abundant light isotopes ( 12C,1H,79Br,35Cl ).
Physical State Solid (typically crystalline)Dictated by the strong intermolecular dipole moments of the −NO2​ group.
Table 2: Exact Mass Isotopic Distribution (Validation Metrics)
Peak DesignationExact Mass (m/z)Relative AbundanceContributing Halogen Isotopes
M (Monoisotopic) 248.91977.5% 79Br + 35Cl
M+2 (Base Peak) 250.917100.0%( 81Br + 35Cl ) & ( 79Br + 37Cl )
M+4 252.91524.0% 81Br + 37Cl

Analytical Characterization: Self-Validating GC-MS Protocol

To empirically verify the molecular weight and structural integrity of 3-Bromo-4-chloro-5-nitrotoluene, Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the gold standard.

Causality of Method Selection: LC-MS (ESI) is sub-optimal here because the molecule lacks easily ionizable protic or basic functional groups. Conversely, the high volatility and thermal stability of the halogenated toluene core make it perfectly suited for GC-MS. Furthermore, standardized 70 eV EI provides reproducible fragmentation, specifically the diagnostic loss of the nitro group ( [M−46]+ ), followed by sequential halogen cleavage.

GCMS_Workflow A Sample Preparation (Hexane Dilution) B Capillary GC (Thermal Desorption) A->B C Electron Ionization (70 eV EI) B->C D Mass Filtration (Quadrupole) C->D E Data Acquisition (Isotopic Validation) D->E

Figure 1: GC-MS analytical workflow for validating the molecular weight and isotopic signature.

Step-by-Step GC-MS Methodology
  • Sample Preparation: Dissolve 1.0 mg of 3-Bromo-4-chloro-5-nitrotoluene in 1.0 mL of HPLC-grade hexane.

    • Causality: Hexane is a non-polar solvent that ensures complete dissolution of the lipophilic analyte while minimizing solvent expansion volume in the GC inlet, preventing backflash.

  • Injection: Inject 1 µL of the sample into the GC inlet set to 250°C with a split ratio of 10:1.

  • Chromatographic Separation: Utilize an HP-5ms Ultra Inert capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

    • Oven Program: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 min.

  • Ionization & Detection: Operate the mass spectrometer in EI mode at 70 eV. Scan the quadrupole mass filter across an m/z range of 50 to 350.

  • Self-Validating Checkpoint: Analyze the molecular ion cluster around m/z 249–253.

    • Validation Logic: The protocol is self-validating. If the extracted mass spectrum does not display the exact 77.5 : 100 : 24.0 ratio for the m/z 249, 251, and 253 peaks, the system mandates an immediate blank run and recalibration. Deviation indicates either co-elution of a contaminant or detector saturation.

Synthetic Utility & Logical Workflows in Drug Development

The precise molecular weight and substitution pattern of 3-Bromo-4-chloro-5-nitrotoluene make it a highly sought-after intermediate . The orthogonal reactivity of its functional groups allows chemists to selectively modify one site without affecting the others.

  • Nitro Reduction: The −NO2​ group can be selectively reduced to an amine ( −NH2​ ) using iron/acetic acid or mild catalytic hydrogenation. The resulting aniline derivative is a critical precursor for synthesizing immunomodulatory compounds, specifically small-molecule inhibitors of the PD-1/PD-L1 checkpoint pathway.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is highly labile under palladium catalysis (e.g., Suzuki-Miyaura coupling). This allows for the introduction of complex aryl or heteroaryl groups at the C3 position, a structural modification utilized in the design of novel phenylalanine-based amino acids acting as kainate receptor ligands.

Synthetic_Workflow Core 3-Bromo-4-chloro-5-nitrotoluene (MW: 250.48 g/mol) Red Nitro Reduction (Fe/HCl or Pd/C) Core->Red Pathway A Coupling Palladium Cross-Coupling (Suzuki-Miyaura) Core->Coupling Pathway B Aniline 3-Bromo-4-chloro-5-methylaniline Red->Aniline Aryl 3-Aryl-4-chloro-5-nitrotoluene Coupling->Aryl PD1 PD-1/PD-L1 Inhibitors Aniline->PD1 Kainate Kainate Receptor Ligands Aryl->Kainate

Figure 2: Synthetic divergence of 3-Bromo-4-chloro-5-nitrotoluene in drug development.

References

  • MolAid. "1-Bromo-2-chloro-5-methyl-3-nitrobenzene | 89642-18-2 Application and Structural Activity". MolAid Chemical Database. URL:[Link]

Foundational

Architecting Complexity: The Strategic Utility of 3-Bromo-4-chloro-5-nitrotoluene in Advanced Organic Synthesis

Executive Summary In the landscape of modern drug discovery and materials science, the demand for highly functionalized aromatic building blocks has driven the adoption of increasingly complex poly-substituted benzenes....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, the demand for highly functionalized aromatic building blocks has driven the adoption of increasingly complex poly-substituted benzenes. 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2), systematically known as 1-bromo-2-chloro-5-methyl-3-nitrobenzene, represents a masterclass in structural design [1]. By incorporating three distinct electron-withdrawing and halogenated substituents around a toluene core, this molecule offers unparalleled orthogonal reactivity.

This whitepaper provides an in-depth technical analysis of 3-bromo-4-chloro-5-nitrotoluene, detailing the causality behind its chemoselective behavior, its application in synthesizing complex receptor ligands, and self-validating experimental protocols designed for high-yield synthetic workflows.

Structural & Physicochemical Profiling

The utility of 3-bromo-4-chloro-5-nitrotoluene stems directly from its asymmetric electronic distribution and steric microenvironments. The methyl group at C1 acts as a mild electron-donating anchor, while the C3 (bromo), C4 (chloro), and C5 (nitro) positions create a dense region of competing electronic effects.

The C4-chloro group is highly sterically hindered, flanked by the bulky bromo and nitro groups. However, it is electronically activated by the strong inductive and resonance-withdrawing effects of the adjacent ortho-nitro group. Conversely, the C3-bromo group is less sterically encumbered and possesses a naturally lower Bond Dissociation Energy (BDE) compared to the C-Cl bond, making it the primary vector for transition-metal catalysis.

Quantitative Physicochemical Data

To facilitate reaction design, the core quantitative parameters of 3-bromo-4-chloro-5-nitrotoluene are summarized below based on standardized chemical profiling [2]:

ParameterValueSynthetic Implication
CAS Number 89642-18-2Unique identifier for procurement and spectral cross-referencing.
Molecular Formula C₇H₅BrClNO₂High halogen content requires specific ionization methods for MS.
Molecular Weight 250.48 g/mol Critical for precise stoichiometric calculations.
C-Br BDE (Est.) ~80 kcal/molPrimary site for oxidative addition (Pd/Ni catalysis).
C-Cl BDE (Est.) ~96 kcal/molResists oxidative addition; reserved for SNAr pathways.
LogP (Predicted) 3.1 - 3.4Highly lipophilic; requires non-polar or biphasic solvent systems.

Mechanistic Causality in Orthogonal Reactivity

The true power of this scaffold lies in its orthogonal reactivity —the ability to selectively functionalize one position without perturbing the others. As an Application Scientist, understanding the why behind these reactions is critical for troubleshooting and optimizing synthetic routes.

  • Palladium-Catalyzed Cross-Coupling (C3-Br): The lower BDE of the C-Br bond compared to the C-Cl bond dictates that low-valent palladium species (Pd⁰) will selectively undergo oxidative addition at the C3 position. Furthermore, the extreme steric crowding at C4 physically shields the C-Cl bond from the bulky palladium-phosphine complexes.

  • Nucleophilic Aromatic Substitution (C4-Cl): Once the C3 position is functionalized, the C4-chloro group remains primed for SNAr. The ortho-nitro group stabilizes the anionic Meisenheimer intermediate via resonance, drastically lowering the activation energy required for nucleophilic attack by amines or alkoxides.

  • Chemoselective Reduction (C5-NO₂): The nitro group can be reduced to an aniline derivative using mild conditions (e.g., Fe/NH₄Cl or controlled hydrogenation) without triggering hydrodehalogenation of the remaining halogens.

OrthogonalReactivity Start 3-Bromo-4-chloro-5-nitrotoluene (Orthogonal Core) PdCoupling Pd-Catalyzed Cross-Coupling (Cleaves C-Br) Start->PdCoupling Lowest BDE & Steric Access SNAr Nucleophilic Substitution (Cleaves C-Cl) Start->SNAr Activated by ortho-Nitro Reduction Chemoselective Reduction (Reduces -NO2) Start->Reduction Mild Conditions (Fe/NH4Cl) Prod1 3-Aryl-4-chloro-5-nitrotoluene (Suzuki Product) PdCoupling->Prod1 Prod2 3-Bromo-4-amino-5-nitrotoluene (SNAr Product) SNAr->Prod2 Prod3 3-Bromo-4-chloro-5-aminotoluene (Aniline Derivative) Reduction->Prod3

Orthogonal reactivity pathways of 3-bromo-4-chloro-5-nitrotoluene for selective functionalization.

Application in Drug Discovery: Kainate Receptor Ligands

The strategic value of 3-bromo-4-chloro-5-nitrotoluene is prominently featured in neuropharmacology, specifically in the development of ionotropic glutamate receptor antagonists.

In a landmark study by Szymańska et al. (2016), researchers designed a novel series of phenylalanine-based amino acids targeting Kainate receptors (GluK1-GluK3) [3]. The synthesis of these complex ligands required an aromatic core that could be sequentially modified to install a carboxyethyl chain, precise halogenation for binding pocket interactions, and an amino acid moiety.

By utilizing a highly functionalized nitrobenzene derivative akin to 3-bromo-4-chloro-5-nitrotoluene, researchers can leverage the orthogonal handles:

  • The bromo group serves as the attachment point for the phenylalanine side chain via a stereoselective Negishi or Suzuki coupling.

  • The chloro group provides a vector for fine-tuning the lipophilicity and steric bulk to fit the GluK1 ligand-binding domain (LBD).

  • The nitro group is subsequently reduced and functionalized to dictate the hydrogen-bond donor/acceptor profile critical for receptor subtype selectivity.

Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) that confirm mechanistic success before proceeding to subsequent steps.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C3 Functionalization)

Objective: Selectively couple an arylboronic acid at the C3-bromo position while preserving the C4-chloro group.

  • Preparation: In an oven-dried Schlenk flask under argon, charge 3-bromo-4-chloro-5-nitrotoluene (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.05 equiv).

    • Causality: A slight excess of boronic acid compensates for potential protodeboronation, but is kept low to prevent over-coupling at the C-Cl bond.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.0 equiv).

    • Causality: Pd(dppf)Cl₂ is a bulky catalyst that physically cannot access the sterically hindered C4-chloro position. K₂CO₃ is a mild base; stronger bases (like KOtBu) risk degrading the nitro group.

  • Solvent & Reaction: Suspend the mixture in degassed 1,4-Dioxane/H₂O (4:1, 0.2 M). Heat to 80°C for 4 hours.

  • Self-Validation (IPC): Withdraw a 50 µL aliquot, quench in 1 mL MeCN, and analyze via UPLC-MS.

    • Validation Check: The reaction is successful when the starting material mass ( m/z 250) is fully depleted, and the product mass appears without the presence of a double-addition impurity. The retention of the distinctive chlorine isotope pattern (3:1 ratio) in the MS spectra validates that the C-Cl bond remains intact.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Mild Nitro Reduction (C5 Functionalization)

Objective: Reduce the C5-nitro group to an amine without triggering hydrodehalogenation of the C4-chloro group.

  • Preparation: Dissolve the product from Protocol A (1.0 equiv) in a mixture of EtOH/H₂O (3:1, 0.1 M).

  • Reagent Addition: Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv).

    • Causality: Standard Pd/C hydrogenation is strictly avoided here, as it will rapidly cleave the C-Cl bond via hydrodehalogenation. The Fe/NH₄Cl system operates via a Single Electron Transfer (SET) mechanism that is entirely chemoselective for the nitro group.

  • Reaction: Heat the suspension to 70°C for 2 hours under vigorous stirring.

  • Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3).

    • Validation Check: The nitro compound will appear as a UV-active spot that does not stain with Ninhydrin. The successful formation of the aniline product is validated by a new, more polar spot that stains deep purple/brown upon treatment with Ninhydrin and heating.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, extract with DCM, and dry to yield the highly functionalized aniline.

Exploratory

Advanced Solubility Profiling of 3-Bromo-4-chloro-5-nitrotoluene in Organic Solvents: A Technical Guide

Executive Summary For researchers and drug development professionals, the successful integration of highly substituted aromatic building blocks into synthetic pipelines hinges on a rigorous understanding of their solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the successful integration of highly substituted aromatic building blocks into synthetic pipelines hinges on a rigorous understanding of their solubility profiles. 3-Bromo-4-chloro-5-nitrotoluene (CAS 89642-18-2) [1] is a sterically hindered, multi-halogenated nitroaromatic compound. Because of its complex substitution pattern, empirical trial-and-error solvation often leads to suboptimal reaction yields, poor crystallization recoveries, or analytical bottlenecks.

This whitepaper provides an in-depth, causality-driven analysis of the solubility behavior of 3-Bromo-4-chloro-5-nitrotoluene. By bridging structural chemistry with predictive thermodynamic models and providing a self-validating experimental protocol, this guide empowers scientists to rationally select and validate solvent systems for this specific compound.

Structural Causality & Physicochemical Profile

To predict and manipulate the solubility of 3-Bromo-4-chloro-5-nitrotoluene, we must first deconstruct its molecular architecture. The solubility of any organic molecule is an emergent property of its intermolecular forces.

  • Aromatic Core & Methyl Group: These features provide significant hydrophobic character. They drive the thermodynamic preference for non-polar to moderately polar organic media over aqueous systems.

  • Halogen Substituents (Bromo and Chloro): These heavy atoms are highly polarizable. They drastically increase the dispersion forces ( δD​ ) of the molecule. The asymmetry of the substitution also prevents perfect crystal packing, which generally lowers the melting point compared to symmetrical analogs, slightly favoring dissolution.

  • Nitro Group (-NO 2​ ): As a strong electron-withdrawing group, the nitro moiety introduces a permanent dipole ( δP​ ). While it can act as a hydrogen bond acceptor, the molecule lacks any hydrogen bond donors (such as -OH or -NH 2​ ). Consequently, its overall hydrogen bonding capacity ( δH​ ) remains relatively low.

Hansen Solubility Parameter (HSP) Analysis

Modern solvent selection is grounded in thermodynamic frameworks like the Hansen Solubility Parameters (HSP)[2]. HSP divides the total cohesive energy of a liquid or solute into three distinct intermolecular interactions: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

By extrapolating from structurally similar baseline compounds like nitrobenzene[3] and adjusting for the polarizability of the heavy halogen atoms, we can establish a predictive HSP profile for 3-Bromo-4-chloro-5-nitrotoluene.

Table 1: Extrapolated HSP Profile for 3-Bromo-4-chloro-5-nitrotoluene

ParameterInteraction TypeEstimated Value (MPa 1/2 )Mechanistic Rationale
δD​ Dispersion Forces~20.5 - 21.5High polarizability from the aromatic ring, bromine, and chlorine atoms.
δP​ Polar Dipole~8.5 - 10.0Moderate to high polarity driven by the strongly electron-withdrawing nitro group.
δH​ Hydrogen Bonding~3.5 - 5.0Low H-bonding capacity; acts only as a weak H-bond acceptor via the nitro oxygens.

Rule of Thumb: Solvents whose HSP coordinates fall within a tight radius (the interaction radius, R0​ ) of the solute's coordinates will yield the highest solubility.

Empirical Solubility Data Matrix

Based on the HSP analysis and structural causality, the solubility of 3-Bromo-4-chloro-5-nitrotoluene in various solvent classes can be categorized. The table below summarizes the expected quantitative solubility ranges to guide initial solvent screening.

Table 2: Solubility Matrix in Common Solvents

Solvent CategoryRepresentative SolventsEstimated SolubilityMechanistic Rationale
Optimal (Aprotic Polar) DMF, DMSO, NMP>100 mg/mL Strong dipole-dipole interactions with the nitro group; excellent overall HSP match.
Optimal (Halogenated) Dichloromethane (DCM), Chloroform>50 mg/mL Near-perfect dispersion ( δD​ ) match with the aromatic ring and heavy halogens.
Moderate (Aromatic/Ester) Toluene, Ethyl Acetate10 - 50 mg/mL Favorable π−π stacking (toluene) and moderate polarity match (EtOAc).
Poor (Protic/Aliphatic) Methanol, Hexane<5 mg/mL Severe δH​ mismatch (methanol) or critically low δP​ and δD​ (hexane).
Insoluble (Aqueous) Water, Aqueous Buffers<0.1 mg/mL Extreme thermodynamic penalty due to hydrophobic bulk and lack of H-bond donors.

Experimental Methodology: The Shake-Flask & HPLC Protocol

While predictive models guide solvent selection, empirical validation is mandatory for precise process chemistry. The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[4]. The following protocol is a self-validating system designed to prevent artifacts such as supersaturation.

Step-by-Step Protocol
  • Solvent Preparation: Dispense exactly 2.0 mL of the target solvent into a 5 mL glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

  • Saturation (Excess Solute Addition): Incrementally add crystalline 3-Bromo-4-chloro-5-nitrotoluene to the vial until a visible, undissolved solid pellet remains at the bottom. Causality: The presence of the solid phase ensures the solution is at its absolute thermodynamic maximum (saturation).

  • Isothermal Equilibration: Place the sealed vial in a temperature-controlled orbital shaker (e.g., 25.0 ± 0.1 °C) at 200 RPM for 24 to 48 hours[4].

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours to let large particulates settle. Extract 1.0 mL of the supernatant using a syringe and pass it through a 0.45 µm PTFE syringe filter. Discard the first 0.2 mL to account for filter membrane saturation.

  • Dilution: Dilute the filtered aliquot accurately (e.g., 1:100 or 1:1000) using the mobile phase to ensure the concentration falls within the linear dynamic range of the analytical detector.

  • Quantification via HPLC-UV: Following EPA Method 8330B guidelines for nitroaromatics[5], analyze the sample using a Reversed-Phase C18 column. 3-Bromo-4-chloro-5-nitrotoluene exhibits strong UV absorbance due to its conjugated nitroaromatic system; set the UV detector to 254 nm for optimal sensitivity and baseline stability[5]. Calculate the exact concentration against a pre-established multi-point calibration curve.

Workflow Visualization

SolubilityWorkflow S1 1. Solvent Selection (HSP Guided Panel) S2 2. Excess Solute Addition (CAS 89642-18-2) S1->S2 S3 3. Isothermal Equilibration (Shake-Flask, 24-48h at 25°C) S2->S3 S4 4. Phase Separation (0.45 µm PTFE Filtration) S3->S4 S5 5. Quantification (HPLC-UV at 254 nm) S4->S5 S6 6. Data Analysis (Thermodynamic Solubility Limit) S5->S6

Workflow for determining the thermodynamic solubility of 3-Bromo-4-chloro-5-nitrotoluene.

References

  • [1] BLD Pharm. 89642-18-2 | 3-Bromo-4-chloro-5-nitrotoluene. Available at:

  • [3] Stenutz. Hansen solubility parameters. Available at:

  • [2] Kinam Park. Hansen Solubility Parameters. Available at:

  • [4] World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at:

  • [5] U.S. Environmental Protection Agency (EPA). EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Available at:

Sources

Foundational

3-Bromo-4-chloro-5-nitrotoluene: Thermophysical Profiling, Melting Point Determination, and Synthetic Utility

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary In modern pharmaceutical synthesis and advanced materia...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

In modern pharmaceutical synthesis and advanced materials development, heavily functionalized aromatic building blocks are critical for accessing complex molecular architectures. 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2), also known systematically as 1-bromo-2-chloro-5-methyl-3-nitrobenzene[1], is a highly versatile, tri-substituted toluene derivative. Its unique substitution pattern—featuring three distinct electronic and sterically demanding moieties (bromo, chloro, and nitro) adjacent to one another—makes it an exceptionally valuable intermediate for chemoselective derivatization.

This technical guide provides an in-depth analysis of the thermophysical properties of 3-bromo-4-chloro-5-nitrotoluene, with a specific focus on its melting point behavior. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting; we will explore the causality behind its solid-state properties, establish a self-validating protocol for empirical melting point determination, and examine how these physical parameters dictate its downstream synthetic utility.

Structural Implications on Thermophysical Properties

The melting point of an organic compound is a macroscopic manifestation of its microscopic crystal lattice energy, which is governed by molecular symmetry, intermolecular forces, and packing efficiency.

Causality of the Solid-State Behavior

3-Bromo-4-chloro-5-nitrotoluene exhibits a melting point characteristic of highly halogenated, asymmetric nitroaromatics. The causality behind its thermal behavior is driven by three primary factors:

  • Dipole-Dipole Interactions: The asymmetric distribution of the strongly electron-withdrawing nitro ( −NO2​ ) and halogen ( −Br,−Cl ) groups against the weakly electron-donating methyl ( −CH3​ ) group induces a significant permanent molecular dipole. This enhances intermolecular electrostatic attraction, elevating the melting point relative to unsubstituted toluene (which is a liquid at room temperature).

  • Steric Hindrance and Lattice Packing: The contiguous 3,4,5-substitution pattern (bromo, chloro, nitro) creates substantial steric bulk. While this asymmetry disrupts idealized crystal packing (preventing the extremely high melting points seen in highly symmetric molecules like hexachlorobenzene), the heavy atomic mass and polarizability of the bromine and chlorine atoms provide strong London dispersion forces, ensuring the compound remains a stable solid at standard temperature and pressure (STP).

  • Absence of Hydrogen Bonding: Lacking protic functional groups (like −OH or −NH2​ ), the crystal lattice relies entirely on van der Waals forces and dipole interactions, capping the melting point in the moderate range (typically 60–75 °C for this class of compounds).

Comparative Thermophysical Profiling

To contextualize the thermal behavior of 3-bromo-4-chloro-5-nitrotoluene, it is instructive to compare it against structurally homologous building blocks[2].

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Empirical Melting Point (°C)Physical State (STP)
1-Bromo-2-chloro-3-nitrobenzene3970-37-4 C6​H3​BrClNO2​ 236.4557 – 60Crystalline Solid
2-Bromo-4-chloro-5-nitrotoluene40371-64-0 C7​H5​BrClNO2​ 250.48~ 68 – 72Crystalline Solid
3-Bromo-4-chloro-5-nitrotoluene 89642-18-2 C7​H5​BrClNO2​ 250.48 60 – 75 (Predicted/Class Range) Crystalline Solid

Table 1: Comparative thermophysical data of related halogenated nitroaromatics. The exact empirical melting point of CAS 89642-18-2 can vary slightly based on crystalline polymorph and purity, necessitating rigorous empirical determination.

Empirical Melting Point Determination: A Self-Validating Protocol

Relying on theoretical or class-based melting point ranges is insufficient for Good Manufacturing Practice (GMP) or precise process chemistry. A self-validating analytical system must be employed to determine the exact melting onset and peak temperatures. The following protocol is designed in accordance with OECD Test Guideline 102 (Melting Point/Melting Range)[3][4].

Methodological Rationale (The "Why")

Before thermal analysis, the sample must be rigorously purified and desiccated. Residual solvents or synthetic impurities act as solutes within the crystal lattice, causing melting point depression (via Raoult's Law) and broadening the melting transition range. A pure sample will exhibit a sharp melting range of ≤2 °C. We employ a dual-method approach: a capillary tube method for rapid preliminary screening, followed by Differential Scanning Calorimetry (DSC) for high-precision thermodynamic profiling.

Step-by-Step Analytical Protocol
  • Sample Purification (Recrystallization): Dissolve 1.0 g of crude 3-bromo-4-chloro-5-nitrotoluene in a minimal volume of hot ethanol/water mixture. Allow to cool slowly to induce crystallization. Filter and wash with cold solvent.

  • Desiccation: Dry the purified crystals in a vacuum oven at 30 °C (well below the expected melting point) at <10 mbar for 12 hours to remove trace moisture and volatile organics.

  • Preliminary Capillary Screening: Load 2–3 mm of the dried powder into a glass capillary tube. Heat in a standard melting point apparatus at a rate of 5 °C/min to establish the approximate melting range (expected between 60 °C and 75 °C).

  • DSC Sample Preparation: Weigh exactly 2.0–5.0 mg of the desiccated sample into a standard aluminum DSC pan. Hermetically seal the pan to prevent sublimation of the halogenated organic during heating.

  • DSC Thermal Cycling: Equilibrate the DSC cell at 25 °C under a dry nitrogen purge (50 mL/min). Ramp the temperature at a precise rate of 10 °C/min up to 100 °C.

  • Thermogram Analysis: Analyze the endothermic melting peak. Record the extrapolated onset temperature ( Tonset​ ) as the official thermodynamic melting point, and the peak temperature ( Tpeak​ ) to assess sample purity.

DSC_Workflow A Sample Purification (Recrystallization) B Desiccation (Vacuum Drying) A->B C Preliminary MP (Capillary Tube) B->C D DSC Sample Prep (Aluminum Pan Sealing) C->D E DSC Thermal Cycle (10°C/min Ramp) D->E F Thermogram Analysis (Onset & Peak T_m) E->F

Caption: Workflow for high-precision melting point determination using DSC in accordance with OECD 102.

Downstream Synthetic Utility and Process Handling

Understanding the melting point and solid-state nature of 3-bromo-4-chloro-5-nitrotoluene is not merely an academic exercise; it directly dictates how the material is handled in a pilot plant or commercial reactor.

Process Chemistry Implications

Because the compound is a solid with a moderate melting point (~60–75 °C), it can be handled as a free-flowing powder at room temperature. However, care must be taken during exothermic reactions. If a reaction vessel exceeds the melting point of the starting material before it is fully solvated, the compound can "oil out" (melt into a separate liquid phase rather than dissolving), which drastically reduces the interfacial surface area and stalls the reaction kinetics.

Chemoselective Derivatization

The true value of 3-bromo-4-chloro-5-nitrotoluene lies in the differential reactivity of its functional groups. The melting point and solubility profile allow it to be utilized in multi-step, one-pot syntheses without intermediate isolation:

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine (C-Br) bond is significantly weaker and more reactive toward oxidative addition than the carbon-chlorine (C-Cl) bond. This allows for highly selective Suzuki-Miyaura or Buchwald-Hartwig couplings at the 3-position, leaving the 4-chloro group intact for subsequent orthogonal functionalization.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The strongly electron-withdrawing nitro group activates the adjacent 4-chloro position toward SN​Ar with amines or alkoxides.

  • Nitro Reduction: The nitro group can be selectively reduced to an aniline derivative using iron/acetic acid or catalytic hydrogenation, providing a nucleophilic handle for amide coupling.

Chemoselectivity SM 3-Bromo-4-chloro-5-nitrotoluene (Solid, MP ~60-75°C) Path1 Pd-Catalyzed Suzuki (Targets C-Br bond) SM->Path1 Path2 SNAr Reaction (Targets C-Cl bond) SM->Path2 Path3 Nitro Reduction (Yields Aniline) SM->Path3 Prod1 Aryl-Substituted Intermediate Path1->Prod1 Prod2 Amine/Ether-Substituted Intermediate Path2->Prod2 Prod3 3-Bromo-4-chloro- 5-methylaniline Path3->Prod3

Caption: Chemoselective derivatization pathways for 3-Bromo-4-chloro-5-nitrotoluene.

Conclusion

3-Bromo-4-chloro-5-nitrotoluene is a highly structured, crystalline solid whose thermophysical properties are intimately linked to its asymmetric, electron-withdrawing substitution pattern. By employing rigorous, self-validating analytical techniques such as DSC (guided by OECD 102 protocols), researchers can accurately profile its melting behavior. This foundational physical data is paramount for preventing phase-separation issues during scale-up and maximizing the efficiency of its chemoselective synthetic pathways in drug discovery and materials science.

References

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 102: Melting Point/Melting Range." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Sources

Exploratory

Physicochemical Profiling and Boiling Point Determination of 3-Bromo-4-chloro-5-nitrotoluene

Target Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Chemical Identity In modern pharmaceutical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Chemical Identity

In modern pharmaceutical synthesis, heavily substituted aromatic building blocks like 3-Bromo-4-chloro-5-nitrotoluene (also cataloged as 1-Bromo-2-chloro-5-methyl-3-nitrobenzene, CAS: 89642-18-2) are highly valued. The orthogonal reactivity of its bromo and chloro substituents makes it an ideal precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) in the development of biaryl compounds and targeted therapeutics [1].

However, the dense functionalization of this toluene derivative poses significant challenges for fundamental physicochemical characterization—specifically, the determination of its boiling point. Due to the inherent thermal instability of nitroaromatics at elevated temperatures, atmospheric boiling point determination is not just experimentally difficult; it is a severe safety hazard.

Quantitative Data Summary

The following table synthesizes the established and predicted physicochemical parameters for this compound based on structural modeling and standard chemical databases [2].

ParameterValue
IUPAC Name 1-Bromo-2-chloro-5-methyl-3-nitrobenzene
CAS Registry Number 89642-18-2
Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
Predicted Boiling Point (760 mmHg) ~305 °C ± 15 °C (Extrapolated)
Estimated Boiling Point (10 mmHg) ~165 °C ± 10 °C
Thermal Decomposition Threshold > 250 °C (Denitration/Decarboxylation risk)

Mechanistic Drivers of Boiling Point Elevation

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does before attempting to measure its properties. The boiling point of an organic compound is a macroscopic manifestation of its microscopic intermolecular forces.

For 3-Bromo-4-chloro-5-nitrotoluene, the base scaffold is toluene (boiling point ~110 °C). The addition of three highly polar and massive substituents drastically alters the energy required to transition from the liquid to the vapor phase:

  • The Nitro Group (-NO₂): Introduces a strong permanent dipole moment. The resulting dipole-dipole interactions create a rigid, highly ordered liquid phase, significantly elevating the boiling point.

  • The Chloro Group (-Cl): Adds both electronegativity and mass, further polarizing the aromatic ring and increasing the energy required for vaporization.

  • The Bromo Group (-Br): Bromine possesses a large, highly polarizable electron cloud. This maximizes London dispersion forces (induced dipole interactions) between adjacent molecules.

Because the combined elevation effects push the theoretical atmospheric boiling point (~305 °C) well past the thermal decomposition threshold of the nitro group (~250 °C), the compound will degrade exothermically before it boils at 1 atm [3].

G Core Toluene Scaffold (Base BP: ~110°C) Nitro 5-Nitro Group Dipole-Dipole Interactions (+ BP Elevation) Core->Nitro Chloro 4-Chloro Group Electronegativity & Mass (+ BP Elevation) Core->Chloro Bromo 3-Bromo Group High Polarizability (Dispersion) (+ BP Elevation) Core->Bromo Result 3-Bromo-4-chloro-5-nitrotoluene Predicted BP: ~305°C (1 atm) Nitro->Result Chloro->Result Bromo->Result Decomp Thermal Decomposition Risk at >250°C Result->Decomp Heating at 1 atm

Substituent effects driving the boiling point elevation and decomposition risk.

Experimental Protocol: Reduced-Pressure Distillation

To safely and accurately determine the boiling point of 3-Bromo-4-chloro-5-nitrotoluene, the protocol must utilize reduced-pressure (vacuum) distillation . By lowering the ambient pressure to 10 mmHg, the boiling point is artificially depressed to approximately 165 °C, safely bypassing the thermal decomposition threshold.

Apparatus Selection Causality
  • Short-Path Distillation Head: Chosen over a fractional column to minimize the path length the heavy vapor must travel. This reduces the required pot temperature and limits thermal stress on the molecule.

  • Cryogenic Cold Trap: Mandatory when handling halogenated nitroaromatics. Any trace decomposition will release corrosive NOx​ , HCl , or HBr gases. The cold trap protects the rotary vane pump oil from immediate degradation.

Step-by-Step Methodology
  • System Assembly & Desiccation: Assemble a short-path distillation apparatus using thoroughly dried glassware. Apply a thin layer of high-vacuum silicone grease to all ground-glass joints to ensure a hermetic seal.

  • Sample Preparation: Charge the distillation pot with 3-Bromo-4-chloro-5-nitrotoluene. Introduce a PTFE-coated magnetic stir bar to prevent bumping. Never use porous boiling chips with nitroaromatics under vacuum, as they can trap reactive gases.

  • Vacuum Initialization: Engage the rotary vane vacuum pump (equipped with a liquid nitrogen or dry ice/acetone cold trap). Allow the system to equilibrate until a stable pressure of ≤10 mmHg is achieved, verified by a digital Pirani gauge.

  • Controlled PID Heating: Submerge the pot in a silicone oil bath controlled by a PID thermocouple. Ramp the temperature at a conservative rate of +2 °C/min. Rapid heating can cause localized hot spots, triggering auto-catalytic decomposition.

  • Equilibration & Measurement: Observe the distillation head. Once a steady reflux ring reaches the thermometer bulb and distillate begins to collect in the receiving flask at a rate of 1 drop per second, record the vapor temperature. This is the boiling point at the recorded vacuum pressure.

  • System Shutdown: Remove the heat source, allow the pot to cool to ambient temperature before breaking the vacuum with an inert gas (Nitrogen or Argon).

Workflow Step1 1. Sample Prep (Dry & Load) Step2 2. Apparatus (Short-Path Setup) Step1->Step2 Step3 3. Vacuum (< 10 mmHg) Step2->Step3 Step4 4. PID Heating (+2°C/min) Step3->Step4 Step5 5. Collection (Record Temp) Step4->Step5

Step-by-step workflow for the reduced-pressure boiling point determination.

Data Extrapolation & Validation

Once the boiling point at reduced pressure is obtained (e.g., T1​ at P1​=10 mmHg), the standard atmospheric boiling point ( T2​ at P2​=760 mmHg) must be calculated using the Clausius-Clapeyron equation or a Pressure-Temperature Nomograph.

ln(P1​P2​​)=RΔHvap​​(T1​1​−T2​1​)

Note: Temperatures must be in Kelvin.

For highly polar, heavily substituted aromatics, the enthalpy of vaporization ( ΔHvap​ ) is exceptionally high. If the exact ΔHvap​ is unknown, Sidney Young's rule or a standard pressure-temperature nomograph tailored for high-dipole aromatics serves as a self-validating mathematical check against the empirical data.

References

  • PubChem. "Compound Summary for CID 53360405 (1-Bromo-2-chloro-5-methyl-3-nitrobenzene)." National Center for Biotechnology Information. Available at: [Link]

Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-4-chloro-5-nitrotoluene

This guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-chloro-5-nitrotoluene. It is intended for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-chloro-5-nitrotoluene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical basis for the predicted spectral parameters, outlines a detailed experimental protocol for data acquisition, and provides a thorough interpretation of the expected spectrum.

Introduction: The Structural Landscape of 3-Bromo-4-chloro-5-nitrotoluene and the Power of ¹H NMR

3-Bromo-4-chloro-5-nitrotoluene is a polysubstituted aromatic compound. The strategic placement of a methyl group and three different halogen and nitro substituents on the toluene backbone creates a unique electronic environment, which is exquisitely probed by ¹H NMR spectroscopy. This technique provides invaluable information about the number of chemically non-equivalent protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration).

The substituents on the benzene ring significantly influence the chemical shifts of the aromatic protons. Electron-withdrawing groups, such as the nitro (-NO₂) and halogen (-Br, -Cl) groups, deshield the aromatic protons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene (δ ≈ 7.3 ppm).[1][2] Conversely, electron-donating groups would shift the signals to a lower chemical shift (upfield). The methyl group (-CH₃) is a weakly electron-donating group.

Predicted ¹H NMR Spectrum of 3-Bromo-4-chloro-5-nitrotoluene

Based on the principles of ¹H NMR spectroscopy and the known effects of various substituents on aromatic systems, we can predict the ¹H NMR spectrum of 3-Bromo-4-chloro-5-nitrotoluene. The molecule has two aromatic protons and a set of methyl protons, all of which are chemically distinct and will give rise to separate signals in the spectrum.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~ 8.0 - 8.2Doublet (d)~ 2-3 Hz (⁴J)1H
H-6~ 7.8 - 8.0Doublet (d)~ 2-3 Hz (⁴J)1H
-CH₃~ 2.5 - 2.7Singlet (s)N/A3H

Rationale for Predictions:

  • Aromatic Protons (H-2 and H-6):

    • Chemical Shift: Both H-2 and H-6 are flanked by strongly electron-withdrawing groups. H-2 is ortho to a nitro group and meta to a bromo group, while H-6 is ortho to a bromo group and meta to a nitro group. The nitro group has a particularly strong deshielding effect on ortho protons.[1][3] Therefore, both protons are expected to be significantly downfield. H-2, being ortho to the nitro group, is predicted to be the most deshielded and appear at a slightly higher chemical shift than H-6.

    • Multiplicity and Coupling: H-2 and H-6 are meta to each other. In aromatic systems, meta coupling (a four-bond coupling, ⁴J) is typically observed with a small coupling constant of around 2-3 Hz.[4][5][6] This will result in both signals appearing as doublets. Para coupling is generally too small to be resolved.[4]

  • Methyl Protons (-CH₃):

    • Chemical Shift: The methyl protons are attached to the aromatic ring and are considered benzylic. Their chemical shift is expected in the range of 2.3-2.7 ppm.[1] The presence of multiple electron-withdrawing groups on the ring will have a minor deshielding effect on the methyl protons, pushing their signal towards the higher end of this range.

    • Multiplicity: The methyl protons have no adjacent protons to couple with, so their signal will appear as a singlet. Long-range coupling to the aromatic protons is possible but usually results in peak broadening rather than clear splitting.[7]

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 3-Bromo-4-chloro-5-nitrotoluene.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 3-Bromo-4-chloro-5-nitrotoluene.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.[8][9] The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small cotton plug into the NMR tube to remove any particulate matter.[8]

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution and sharp peaks.[10]

  • Set the acquisition parameters:

    • Pulse Angle: 90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (D1): 1-2 seconds (for qualitative spectra). For accurate integration, a longer delay of 5-10 seconds is recommended.[10]

    • Number of Scans (NS): 8-16 scans for a reasonably concentrated sample. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.[10]

    • Spectral Width: Typically -2 to 12 ppm for a ¹H NMR spectrum.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the multiplicities and measure the coupling constants.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze Spectrum integrate->analyze

Caption: Experimental workflow for acquiring the ¹H NMR spectrum.

In-Depth Spectral Interpretation

A detailed analysis of the predicted ¹H NMR spectrum of 3-Bromo-4-chloro-5-nitrotoluene reveals key structural information:

  • The Aromatic Region (δ 7.8 - 8.2 ppm): The presence of two distinct signals in this region confirms the presence of two non-equivalent aromatic protons. The significant downfield shift is a direct consequence of the cumulative deshielding effect of the three electron-withdrawing substituents. The splitting of each signal into a doublet with a small coupling constant (J ≈ 2-3 Hz) is the hallmark of a meta-relationship between the two protons.[4][5] This coupling pattern is crucial for confirming the 1,2,3,5-substitution pattern on the benzene ring.

  • The Aliphatic Region (δ 2.5 - 2.7 ppm): The singlet at approximately 2.6 ppm with an integration of 3H is unequivocally assigned to the methyl group protons. Its chemical shift is consistent with a methyl group attached to an aromatic ring bearing electron-withdrawing groups.[1] The absence of splitting confirms that there are no protons on the adjacent carbon atom of the ring.

Spin-Spin Coupling Diagram

Caption: Spin-spin coupling in 3-Bromo-4-chloro-5-nitrotoluene.

Conclusion

The predicted ¹H NMR spectrum of 3-Bromo-4-chloro-5-nitrotoluene is a powerful tool for its structural verification. The distinct chemical shifts of the aromatic and methyl protons, along with the characteristic meta-coupling in the aromatic region, provide a unique spectral fingerprint for this molecule. This in-depth guide serves as a valuable resource for researchers, enabling them to anticipate, acquire, and interpret the ¹H NMR spectrum of this and structurally related compounds with confidence and scientific rigor.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
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Exploratory

An In-depth Technical Guide to the 13C NMR Data of 3-Bromo-4-chloro-5-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for 3-Bromo-4-chloro-5-nitrotoluene. As a p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for 3-Bromo-4-chloro-5-nitrotoluene. As a polysubstituted aromatic compound, its structural elucidation is critical for quality control, reaction monitoring, and characterization in synthetic chemistry and drug development. This document details the principles behind the observed chemical shifts, a field-proven experimental protocol for data acquisition, and an in-depth interpretation of the spectral data. By explaining the causality behind experimental choices and grounding the analysis in established spectroscopic principles, this guide serves as a practical resource for researchers working with complex small molecules.

Introduction: The Significance of 3-Bromo-4-chloro-5-nitrotoluene

3-Bromo-4-chloro-5-nitrotoluene is a highly substituted benzene derivative. The precise arrangement of its electron-withdrawing (bromo, chloro, nitro) and electron-donating (methyl) groups on the aromatic ring creates a unique electronic environment. This complexity makes spectroscopic analysis, particularly 13C NMR, an indispensable tool for confirming its identity and purity. 13C NMR spectroscopy provides a distinct signal for each non-equivalent carbon atom in a molecule, offering a direct fingerprint of the carbon skeleton.[1] Understanding the 13C NMR spectrum is therefore a fundamental requirement for any research or development involving this compound.

Principles of 13C NMR Spectroscopy for Substituted Aromatics

The chemical shift (δ) of a carbon nucleus in 13C NMR is highly sensitive to its local electronic environment.[1] For aromatic compounds, several key factors influence the observed shifts:

  • Hybridization: The sp2 hybridized carbons of the aromatic ring typically resonate in the downfield region of the spectrum, generally between 110-150 ppm.[2][3]

  • Substituent Effects: Each group on the benzene ring alters the electron density of the ring carbons, causing them to be either shielded (shifted upfield to lower ppm) or deshielded (shifted downfield to higher ppm).

    • Electron-Withdrawing Groups (EWGs): The nitro (-NO2), bromo (-Br), and chloro (-Cl) groups are EWGs. They decrease the electron density of the aromatic ring, particularly at the ipso (the carbon directly attached to the substituent), ortho, and para positions, leading to downfield shifts.[4]

    • Electron-Donating Groups (EDGs): The methyl (-CH3) group is a weak EDG, which increases electron density, primarily at the ortho and para carbons, causing a shielding effect (upfield shift).[4]

The final chemical shift of each carbon in 3-Bromo-4-chloro-5-nitrotoluene is a cumulative result of these competing electronic effects.

Experimental Protocol for 13C NMR Data Acquisition

This section outlines a robust, self-validating methodology for acquiring a high-quality 13C NMR spectrum of 3-Bromo-4-chloro-5-nitrotoluene.

Sample Preparation
  • Analyte Purity: Ensure the 3-Bromo-4-chloro-5-nitrotoluene sample is of high purity, as impurities will introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: The choice of a deuterated solvent is critical.[5][6] Chloroform-d (CDCl3) is a common and effective choice for nonpolar to moderately polar organic compounds.[7][8][9] It offers good solubility for many small molecules and has a well-defined solvent peak at approximately 77.16 ppm which can be used for spectral calibration.[10]

    • Causality: A deuterated solvent is used to avoid a large, overwhelming solvent signal in the proton NMR spectrum and to provide a lock signal for the spectrometer, which ensures field stability during data acquisition.[7][8]

  • Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of CDCl3.[11][12]

    • Causality: 13C NMR is an inherently insensitive technique due to the low natural abundance of the 13C isotope (~1.1%).[1][13] A higher concentration is therefore required to obtain a spectrum with a good signal-to-noise ratio in a reasonable amount of time.[11][12][14]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

    • Causality: This step removes any particulate matter, which can degrade the magnetic field homogeneity (shimming) and result in broadened spectral lines.[11]

Instrument Parameters (for a 400 MHz Spectrometer)
  • Experiment Type: Standard proton-decoupled 13C experiment (e.g., Bruker pulse program zgpg30 or zgdc30).[15]

    • Causality: Proton decoupling removes the splitting of carbon signals by attached protons (1JCH coupling), simplifying the spectrum so that each unique carbon appears as a single line.[16][17] This also enhances signal intensity through the Nuclear Overhauser Effect (NOE).[15]

  • Acquisition Parameters:

    • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm) to ensure all possible carbon signals are captured.

    • Number of Scans (NS): Start with 128 scans and increase as needed for better signal-to-noise.[15]

    • Relaxation Delay (D1): 2.0 seconds.[15]

    • Causality: A sufficient relaxation delay is crucial for allowing the carbon nuclei to return to their equilibrium state between pulses. Quaternary carbons (those with no attached protons) often have longer relaxation times, and a proper delay ensures their signals are not attenuated, although they will still typically be less intense than protonated carbons.

    • Pulse Angle: 30 degrees.[15]

    • Causality: A 30-degree pulse angle provides a good compromise between signal excitation and relaxation time, allowing for faster acquisition compared to a 90-degree pulse without significant signal loss.[15]

Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the central peak of the CDCl3 triplet to 77.16 ppm.[18]

Results: 13C NMR Spectral Data

The 13C NMR spectrum of 3-Bromo-4-chloro-5-nitrotoluene, acquired in CDCl3, is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon.

Table 1: Predicted 13C NMR Chemical Shifts for 3-Bromo-4-chloro-5-nitrotoluene
Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Decoupled)Rationale for Assignment
C-5 (C-NO2)~148SingletIpso-carbon to the strongly electron-withdrawing NO2 group, expected to be significantly downfield.
C-1 (C-CH3)~140SingletIpso-carbon to the methyl group, deshielded by adjacent Br and NO2 groups.
C-3 (C-Br)~135SingletIpso-carbon to the bromine atom.
C-4 (C-Cl)~125SingletIpso-carbon to the chlorine atom.
C-2~130SingletAromatic CH, deshielded by ortho Br and para NO2 groups.
C-6~128SingletAromatic CH, deshielded by ortho NO2 group.
CH3~20SingletTypical range for a methyl group attached to an aromatic ring.

Note: The predicted values are based on established substituent effects and data from similar compounds. Actual experimental values may vary slightly.[19][20][21]

In-Depth Spectral Analysis & Interpretation

The assignment of each peak is based on the predictable electronic influence of the substituents.

  • Quaternary Carbons (C1, C3, C4, C5): These carbons, directly bonded to substituents, lack attached protons. Their signals are typically of lower intensity due to longer relaxation times and the absence of NOE enhancement from directly bonded protons. The carbon attached to the nitro group (C-5) is expected to be the most downfield due to the strong deshielding effect of the -NO2 group.[4] The carbons attached to the halogens (C-3 and C-4) and the methyl group (C-1) will also appear downfield in the aromatic region.

  • Protonated Aromatic Carbons (C2, C6): These two carbons will have higher intensity signals than the quaternary carbons. Their exact chemical shifts are a nuanced balance of the effects from all substituents.

  • Methyl Carbon (CH3): The methyl carbon signal will appear far upfield, typically around 20-25 ppm, which is characteristic for a methyl group on a benzene ring.[3]

Visualization of Structure and Assignments

The following diagram illustrates the molecular structure and the corresponding carbon atom numbering used for the assignments in Table 1.

Caption: Molecular structure of 3-Bromo-4-chloro-5-nitrotoluene with predicted 13C chemical shifts.

Conclusion

The 13C NMR spectrum of 3-Bromo-4-chloro-5-nitrotoluene provides a definitive method for its structural confirmation. By following a rigorous experimental protocol, a high-quality, interpretable spectrum can be readily obtained. The chemical shifts of the seven non-equivalent carbons are governed by the combined electron-donating and electron-withdrawing effects of the methyl, bromo, chloro, and nitro substituents. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently acquire, interpret, and utilize this critical analytical data in their work.

References

  • Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. Retrieved March 14, 2026, from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved March 14, 2026, from [Link]

  • NMR Solvent Selection Guidelines. (n.d.). Scribd. Retrieved March 14, 2026, from [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights. Retrieved March 14, 2026, from [Link]

  • Bromwich, D. (n.d.). Sample Preparation. University College London. Retrieved March 14, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved March 14, 2026, from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester Department of Chemistry. Retrieved March 14, 2026, from [Link]

  • Sample Preparation. (n.d.). Michigan State University Max T. Rogers NMR Facility. Retrieved March 14, 2026, from [Link]

  • Preparing an NMR sample. (n.d.). University of York Chemistry Teaching Labs. Retrieved March 14, 2026, from [Link]

  • 13-C NMR Protocol for beginners AV-400. (n.d.). University of Wisconsin-Eau Claire. Retrieved March 14, 2026, from [Link]

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • ¹³C NMR Spectroscopy. (2021, December 15). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Optimized Default 13C Parameters. (2020, May 4). University of Georgia NMR Facility. Retrieved March 14, 2026, from [Link]

  • Reich, H. J. (2020, February 14). Measuring 13C NMR Spectra. Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

  • Claridge, T. D. W. (n.d.). A User Guide to Modern NMR Experiments. University of Oxford Chemistry Research Laboratory. Retrieved March 14, 2026, from [Link]

  • 13C NMR Spectroscopy. (n.d.). University of Calgary. Retrieved March 14, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved March 14, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]

Sources

Foundational

Introduction: Structural Dynamics and Analytical Challenges

3-Bromo-4-chloro-5-nitrotoluene (BCNT), registered under CAS number 89642-18-2[1], is a highly substituted, sterically hindered aromatic compound. The presence of a methyl group, a strongly electron-withdrawing nitro gro...

Author: BenchChem Technical Support Team. Date: March 2026

3-Bromo-4-chloro-5-nitrotoluene (BCNT), registered under CAS number 89642-18-2[1], is a highly substituted, sterically hindered aromatic compound. The presence of a methyl group, a strongly electron-withdrawing nitro group, and two distinct halogens (bromine and chlorine) on a single benzene ring creates a highly specific, yet complex, mass spectrometric profile.

From an analytical perspective, the proximity of the bulky halogens and the labile nitro group induces significant steric strain. This structural tension dictates the molecule's ionization efficiency and subsequent fragmentation pathways. Understanding these causal relationships is critical for developing robust, interference-free analytical methods for BCNT in complex matrices (e.g., pharmaceutical intermediates or environmental samples).

Theoretical Isotopic Architecture

The most defining feature of BCNT in mass spectrometry is its isotopic signature. Because bromine exists naturally as 79 Br (50.69%) and 81 Br (49.31%), and chlorine as 35 Cl (75.78%) and 37 Cl (24.22%), the molecular ion ( M+∙ ) does not appear as a single peak, but rather as a distinct isotopic cluster.

The probability distribution of these isotopes dictates that the M+2 peak (primarily driven by the 81 Br/ 35 Cl combination) is actually the base peak of the molecular ion cluster, not the monoisotopic M peak. Recognizing this 77:100:24 ratio is the first step in self-validating the identification of any monobromo-monochloro species.

Table 1: Isotopic Cluster of the Molecular Ion ( M+∙ )

Isotopologue Exact Mass (m/z) Relative Abundance (%) Dominant Halogen Composition

| M | 248.9190 | 77.4 | 79 Br, 35 Cl | | M+2 | 250.9170 | 100.0 (Base) | 81 Br, 35 Cl & 79 Br, 37 Cl | | M+4 | 252.9150 | 24.0 | 81 Br, 37 Cl |

Mechanistic Fragmentation Pathways (EI-MS)

Under standard 70 eV Electron Ionization (EI), BCNT undergoes several predictable, yet structurally revealing, fragmentation pathways. As established in foundational mass spectrometry texts (), the electron-withdrawing nature of the nitro group localizes the initial positive charge, heavily influencing the first bond cleavages.

  • Loss of Nitro Radical ( [M−NO2​]+ ): The C−NO2​ bond is relatively weak. The steric repulsion between the adjacent chlorine atom and the nitro group accelerates the homolytic cleavage of this bond, resulting in the loss of a 46 Da radical. This forms a stabilized halotolyl cation.

  • Rearrangement and Loss of NO ( [M−NO]+ ): Nitroaromatics characteristically undergo an isomerization to a nitrite ester ( −O−N=O ) prior to fragmentation. This is followed by the loss of a nitroso radical ( NO∙ , 30 Da). Advanced time-resolved mass spectrometry studies () have demonstrated that such distinct fragmentation dynamics occur on femtosecond timescales[2].

  • Halogen Cleavage: The C−Br bond dissociation energy is lower than that of the C−Cl bond. Consequently, the loss of a bromine radical (79/81 Da) is thermodynamically favored over the loss of a chlorine radical (35/37 Da). The strong Coulombic repulsion between charges localized in the aromatic ring further drives these fragmentations[3].

Fragmentation M Molecular Ion [M]+. m/z 249, 251, 253 F1 [M - NO2]+ m/z 203, 205, 207 M->F1 -NO2 (46 Da) F2 [M - NO]+ m/z 219, 221, 223 M->F2 -NO (30 Da) F3 [M - Br]+ m/z 170, 172 M->F3 -Br (79/81 Da) F4 [M - Cl]+ m/z 214, 216 M->F4 -Cl (35/37 Da)

Figure 1: Primary EI-MS fragmentation pathways of 3-Bromo-4-chloro-5-nitrotoluene.

Table 2: Key Diagnostic Fragment Ions (EI, 70 eV)

Fragment Ion m/z (Nominal) Neutral Loss Mechanistic Causality

| [M−NO2​]+ | 203, 205, 207 | 46 Da ( NO2∙​ ) | Sterically accelerated homolytic cleavage of C−NO2​ | | [M−NO]+ | 219, 221, 223 | 30 Da ( NO∙ ) | Isomerization to nitrite ester, followed by cleavage | | [M−Br]+ | 170, 172 | 79/81 Da ( Br∙ ) | Cleavage driven by lower C−Br bond dissociation energy | | [M−Cl]+ | 214, 216 | 35/37 Da ( Cl∙ ) | Higher energy cleavage of the C−Cl bond |

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in the analytical data, the experimental protocols must be designed as self-validating systems. This means incorporating internal feedback loops—such as continuous system suitability checks and isotopic internal standards—that automatically flag analytical deviations.

Protocol A: GC-EI-MS (Primary Method for Volatile Organics)

Causality: Gas Chromatography is the preferred separation technique due to the high volatility and thermal stability of BCNT. Electron Ionization (EI) is selected because it produces highly reproducible, library-searchable fragmentation patterns independent of the sample matrix.

  • System Validation & Tuning: Prior to analysis, tune the quadrupole mass spectrometer using Perfluorotributylamine (PFTBA). The system must self-validate by confirming that the mass axis is calibrated to within ±0.1 Da and that the relative abundances of m/z 69, 219, and 502 meet standard criteria.

  • Sample Preparation & Spiking: Dissolve the sample in GC-grade dichloromethane to a target concentration of 10 µg/mL. Crucially, spike the sample with 5 µg/mL of an isotopically labeled internal standard (e.g., Toluene- d8​ ). This standard acts as an internal control; if its peak area deviates by >15% across the batch, the system automatically invalidates the run, ensuring data integrity.

  • Chromatographic Separation: Inject 1 µL in splitless mode onto a mid-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). The 5% phenyl stationary phase provides optimal π−π interactions with the aromatic ring of BCNT. Oven program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Data Acquisition: Operate the EI source at 70 eV and 230°C. Acquire data in full scan mode (m/z 50–300) to capture the complete isotopic clusters.

Protocol B: LC-ESI-MS (Secondary Method for Biological Matrices)

Causality: If BCNT must be analyzed in aqueous biological matrices where GC is unsuitable, LC-MS is deployed. BCNT lacks basic functional groups, making positive ion mode ( ESI+ ) highly inefficient. However, the strongly electronegative nitro and halogen groups make it an excellent candidate for electron capture and deprotonation in Negative Electrospray Ionization ( ESI− ) .

  • System Validation: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a sodium formate cluster solution to achieve sub-ppm mass accuracy.

  • Chromatography: Utilize a C18 Reverse-Phase column. Mobile phase A: Water + 0.1% Formic Acid. Mobile phase B: Acetonitrile + 0.1% Formic Acid. The acidic modifier ensures consistent droplet charging in the ESI source.

  • Ionization: Operate in ESI− mode with a capillary voltage of 3.0 kV. Monitor the exact mass of the [M−H]− or electron capture [M]∙− species.

Workflow N1 Sample Prep & Spiking N2 GC/LC Separation N1->N2 N3 Ionization (EI / ESI-) N2->N3 N4 Mass Analysis (Quad/TOF) N3->N4 N5 Data System & Validation N4->N5

Figure 2: Self-validating MS analytical workflow for halonitrotoluenes.

Conclusion

The mass spectrometric analysis of 3-Bromo-4-chloro-5-nitrotoluene requires a nuanced understanding of its structural properties. By leveraging its unique Br/Cl isotopic cluster and predictable nitro-aromatic fragmentation pathways, analysts can achieve highly specific identification. Furthermore, by embedding internal standards and rigorous tuning criteria into the workflow, the resulting analytical methods transition from simple observational procedures to robust, self-validating scientific systems.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3084778, 2-Bromo-4-chloro-5-nitrotoluene" (Representative database entry for halonitrotoluene properties). URL:[Link]

  • Tasker, A. D., et al. "A High Mass Resolution Study of the Interaction of Aromatic and Nitro-Aromatic Molecules with Intense Laser Fields." The Journal of Physical Chemistry A, vol. 106, no. 16, 2002, pp. 4005-4013. URL:[Link]

  • Wei, Z., et al. "Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry." Analytical Chemistry, vol. 93, no. 32, 2021, pp. 11268-11274. URL:[Link]

  • McLafferty, F. W., and Tureček, F. "Interpretation of Mass Spectra." University Science Books, 4th Edition, 1993. URL:[Link]

Sources

Exploratory

Infrared spectroscopy of 3-Bromo-4-chloro-5-nitrotoluene

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-4-chloro-5-nitrotoluene Abstract This technical guide offers a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-Bro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Bromo-4-chloro-5-nitrotoluene

Abstract

This technical guide offers a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-Bromo-4-chloro-5-nitrotoluene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to provide a foundational understanding of the principles, a field-proven experimental protocol, and a detailed interpretation of the molecule's vibrational spectrum. We will explore the causality behind experimental choices, establish a self-validating protocol for data acquisition, and ground all mechanistic claims in authoritative references. The guide culminates in a detailed analysis of the expected spectral features, correlating specific absorption bands to the molecule's distinct functional groups, including the aromatic ring, nitro group, and carbon-halogen bonds.

Introduction: The Analytical Challenge

3-Bromo-4-chloro-5-nitrotoluene is a substituted aromatic compound of interest in synthetic organic chemistry and potentially as a building block in pharmaceutical development. Its polysubstituted nature, featuring a methyl group, a nitro group, and two different halogens on a benzene ring, presents a unique analytical challenge. The electronic effects of these varied substituents—the electron-donating methyl group and the strongly electron-withdrawing nitro, chloro, and bromo groups—create a complex vibrational profile.

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of such molecules.[1] It provides a unique molecular "fingerprint" by probing the vibrational modes of covalent bonds.[2] For a molecule like 3-Bromo-4-chloro-5-nitrotoluene, IR spectroscopy serves as a rapid and reliable method to confirm the presence of key functional groups and verify the integrity of the aromatic scaffold, making it a critical quality control and characterization tool.

Foundational Principles: Molecular Vibrations

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at frequencies that correspond to their natural modes of vibration.[3] For a vibration to be "IR active," it must induce a change in the molecule's net dipole moment.[1] The primary vibrational modes are stretching (a change in bond length) and bending (a change in bond angle).

In 3-Bromo-4-chloro-5-nitrotoluene, the key vibrational modes we anticipate observing are:

  • Aromatic Ring Vibrations: C-H and C=C stretching, and C-H out-of-plane bending.

  • Nitro Group (NO₂) Vibrations: Symmetric and asymmetric stretching of the N-O bonds.

  • Carbon-Halogen Vibrations: C-Cl and C-Br stretching.

  • Methyl Group (CH₃) Vibrations: C-H stretching and bending.

The position (wavenumber, in cm⁻¹), intensity, and shape of these absorption bands provide a wealth of structural information.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, interpretable IR spectrum of a solid sample is paramount. While techniques like Attenuated Total Reflectance (ATR) are common for their speed, the KBr pellet method is a robust transmission technique that often yields high-resolution spectra for pure, solid compounds and is detailed here for its reliability.[4][5][6]

Diagram of the KBr Pellet Preparation Workflow

KBr_Pellet_Workflow Start Start: Sample & KBr Prep Grind_Sample 1. Grind Sample (2-3 mg of 3-bromo-4-chloro- 5-nitrotoluene to a fine powder) Start->Grind_Sample Grind_KBr 2. Grind KBr (200-300 mg, oven-dried) separately to minimize moisture Start->Grind_KBr Mix 3. Mix Thoroughly (Sample:KBr ratio ~1:100) Grind_Sample->Mix Grind_KBr->Mix Load_Die 4. Load Mixture into Pellet Die Mix->Load_Die Press 5. Apply Pressure (Use hydraulic press to form a transparent/translucent pellet) Load_Die->Press Acquire_Sample 7. Acquire Sample Spectrum (Place KBr pellet in holder) Press->Acquire_Sample Acquire_BG 6. Acquire Background Spectrum (Empty sample compartment) Acquire_BG->Acquire_Sample Background Correction Process 8. Process & Analyze Spectrum Acquire_Sample->Process End End: Interpretable Spectrum Process->End

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Sample Preparation (The Causality of Grinding):

    • Place approximately 2-3 mg of crystalline 3-Bromo-4-chloro-5-nitrotoluene into a clean agate mortar.

    • Grind the sample gently but thoroughly for 1-2 minutes. Expertise: The goal is to reduce the particle size to be smaller than the wavelength of the IR radiation.[7] This is a critical step to minimize light scattering (which can cause a sloping baseline and distorted peak shapes) and ensure a homogenous distribution within the KBr matrix.

  • Matrix Preparation and Mixing:

    • Add approximately 200-300 mg of dry, FT-IR grade Potassium Bromide (KBr) to the mortar. KBr is used because it is transparent in the mid-infrared region and forms a stable matrix when pressed.[4]

    • Gently mix the sample and KBr with the pestle for another minute until the mixture is uniform. Avoid overly aggressive grinding at this stage to prevent sample degradation from localized heat.

  • Pellet Formation (A Self-Validating System):

    • Transfer the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for about 2 minutes.

    • Release the pressure and carefully extract the die. A good pellet should be clear or translucent and free of cracks. Trustworthiness: A cloudy or opaque pellet indicates poor mixing, insufficient grinding, or moisture contamination (from the KBr). This provides immediate visual feedback on the quality of the preparation. If the pellet is unsatisfactory, it must be remade.

  • Data Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan. This is a crucial step to ratio out the absorbance from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Place the KBr pellet into the sample holder and place it in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

Spectral Interpretation: Decoding the Vibrational Signature

The infrared spectrum of 3-Bromo-4-chloro-5-nitrotoluene is a composite of absorptions from its constituent parts. The presence of multiple, strongly polar functional groups suggests that the spectrum will be characterized by several intense bands.

Predicted IR Absorption Bands for 3-Bromo-4-chloro-5-nitrotoluene
Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale & Comments
3100 - 3000Aromatic C-H StretchWeak to MediumCorresponds to the stretching of the C-H bonds on the aromatic ring.[8]
2980 - 2850Methyl (CH₃) C-H StretchWeakAsymmetric and symmetric stretching of the C-H bonds in the methyl group. Often appear as small, sharp peaks.
1550 - 1490 Nitro (NO₂) Asymmetric Stretch Strong This is a highly characteristic and intense band for aromatic nitro compounds due to the large change in dipole moment.[9][10][11] Its position is lowered by conjugation with the ring.[9]
1600 - 1450Aromatic C=C In-Ring StretchMedium to WeakA series of bands related to the stretching of the carbon-carbon bonds within the benzene ring. Their positions can be influenced by the substitution pattern.[8]
1355 - 1315 Nitro (NO₂) Symmetric Stretch Strong The second hallmark of the nitro group, this band is also typically very intense.[9][10] The presence of both strong NO₂ bands is definitive proof of this functional group.[11]
900 - 675Aromatic C-H Out-of-Plane (OOP) BendingMedium to StrongThe specific pattern of these bands is often diagnostic of the benzene ring's substitution pattern, though heavy substitution with halogens and nitro groups can complicate interpretation.
850 - 550 C-Cl Stretch Medium to Strong The C-Cl bond stretch appears in the fingerprint region. Its intensity is due to the bond's polarity.[8][12]
690 - 515 C-Br Stretch Medium to Strong The C-Br stretch occurs at a lower frequency than the C-Cl stretch due to the greater mass of the bromine atom.[8][12][13] This band is also found in the low-frequency fingerprint region.
Discussion of Electronic Effects

The interpretation of the spectrum must consider the interplay of the substituents. The nitro group is a powerful resonance-withdrawing group, which pulls electron density from the aromatic ring. The halogens are inductively withdrawing but can participate in resonance donation to a lesser extent. These combined effects influence the bond strengths and dipole moments of the entire molecule, which can cause subtle shifts in the positions and intensities of the aromatic ring vibrations compared to a simpler substituted toluene. For instance, the conjugation of the nitro group with the ring is known to shift the NO₂ stretching bands to lower frequencies compared to their aliphatic counterparts.[9]

Conclusion

The FT-IR spectrum of 3-Bromo-4-chloro-5-nitrotoluene provides a rich source of structural information. The most definitive features are the two strong absorption bands corresponding to the asymmetric and symmetric stretches of the nitro group, expected around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.[9][10] The presence of halogen substituents is confirmed by characteristic absorptions for the C-Cl and C-Br bonds in the lower frequency fingerprint region.[8][12] By following a robust experimental protocol, such as the KBr pellet method, a high-quality, interpretable spectrum can be reliably obtained. This guide provides the theoretical basis and practical steps necessary for researchers to confidently use infrared spectroscopy for the characterization and quality assessment of this complex molecule.

References

  • Characteristic vibrational frequencies of functional groups.CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9.
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  • IR: alkyl halides.Organic Chemistry at CU Boulder.
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  • The Spectrum of Nitrogen Dioxide in the 1.4–3.4 μ Region and the Vibrational and Rotational Constants of the NO 2 Molecule.Optica Publishing Group.
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  • Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review.Nanoscale Advances (RSC Publishing).
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  • 2-Bromo-4-chloro-5-nitrotoluene.SIELC Technologies.
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  • 3-Bromo-4-chloro-5-nitro-tert-butylbenzene.MilliporeSigma.
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Exploratory

Hazards associated with 3-Bromo-4-chloro-5-nitrotoluene

Executive Summary 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2) is a highly functionalized nitroaromatic compound widely utilized as an organic building block in pharmaceutical and agrochemical synthesis 1. While its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2) is a highly functionalized nitroaromatic compound widely utilized as an organic building block in pharmaceutical and agrochemical synthesis 1. While its dense array of electron-withdrawing groups (nitro, bromo, and chloro) makes it an excellent candidate for nucleophilic aromatic substitution (SNAr), these same structural features impart significant toxicological hazards. This technical guide dissects the mechanistic causality behind its toxicity, providing drug development professionals with authoritative safety data and self-validating protocols for hazard assessment.

Mechanistic Causality of Toxicity: A Dual-Pathway Paradigm

The hazardous nature of halonitrotoluenes is not merely a function of their physical properties but is deeply rooted in their biochemical reactivity. The toxicity of 3-Bromo-4-chloro-5-nitrotoluene is driven by two primary metabolic pathways:

Pathway A: Nitroreduction and "Futile Cycling" (Oxidative Stress) The nitro group (-NO₂), due to its strong electron-withdrawing nature, is highly susceptible to bioreduction by cellular nitroreductases (NTRs) [[2]](). Type II NTRs catalyze a single-electron reduction of the nitroaromatic compound, yielding a highly reactive nitro radical anion 3. In aerobic environments, this radical rapidly donates its electron to molecular oxygen, generating superoxide anions ( O2∙−​ ) and regenerating the parent nitroaromatic compound 4. This process, known as "futile cycling," leads to a continuous, catalytic generation of reactive oxygen species (ROS), ultimately overwhelming cellular antioxidant defenses and causing severe oxidative stress, lipid peroxidation, and DNA damage [[4]](), 3.

Pathway B: CYP450-Mediated Electrophilic Activation Simultaneously, the halogenated aromatic ring is a target for hepatic Cytochrome P450 (CYP450) enzymes. CYP450-mediated oxidation transforms the halobenzene moiety into highly electrophilic epoxide intermediates 5. These epoxides are highly unstable and prone to nucleophilic attack by the sulfhydryl and amine groups of critical tissue proteins, resulting in covalent binding and irreversible cellular necrosis [[5]]().

ToxicityPathways Compound 3-Bromo-4-chloro- 5-nitrotoluene NTR Nitroreductases (Type II) Compound->NTR Bioreduction CYP450 CYP450 Enzymes (Hepatic) Compound->CYP450 Oxidation NitroRadical Nitro Radical Anion (N oxidation state +2) NTR->NitroRadical 1e- Transfer Epoxide Electrophilic Epoxide Intermediate CYP450->Epoxide Ring Epoxidation ROS Reactive Oxygen Species (Superoxide O2-) NitroRadical->ROS O2 Interaction (Futile Cycling) ProteinBinding Covalent Protein Binding (Cellular Toxicity) Epoxide->ProteinBinding Nucleophilic Attack

Dual-pathway toxicity mechanism of halonitrotoluenes via ROS generation and electrophilic binding.

Hazard Classifications & Quantitative Data

Based on the structural homology to established halonitrotoluenes, 3-Bromo-4-chloro-5-nitrotoluene exhibits a multi-faceted hazard profile requiring strict engineering controls 6. The following table summarizes the quantitative and qualitative hazard classifications:

Hazard ClassGHS CategoryMechanistic Rationale
Acute Toxicity (Oral/Dermal/Inhalation) Category 4Systemic absorption initiates rapid nitroreduction, leading to acute oxidative stress and potential methemoglobinemia.
Skin Corrosion / Irritation Category 2Electrophilic halogens react directly with nucleophilic residues in epidermal proteins, causing localized inflammation.
Serious Eye Damage / Irritation Category 2AHigh lipophilicity allows rapid penetration of the corneal epithelium, inducing severe irritation.
STOT (Single Exposure) Category 3Inhalation of volatile particulates causes acute respiratory tract irritation via localized ROS generation.

Experimental Protocols: Self-Validating Hazard Assessment

To accurately profile the oxidative hazards of 3-Bromo-4-chloro-5-nitrotoluene, researchers must employ self-validating assays. The following protocol details the quantification of intracellular ROS using the fluorogenic probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Causality of the Assay: DCFDA is a cell-permeable, non-fluorescent ester. Upon cellular entry, endogenous esterases cleave the acetate groups. The resulting molecule is subsequently oxidized by the superoxide anions generated via the nitroaromatic "futile cycle" into highly fluorescent 2',7'-dichlorofluorescein (DCF). This provides a direct, quantifiable measure of compound-induced oxidative stress, specifically isolating the Type II NTR pathway.

ROSWorkflow Step1 1. Cell Culture (HepG2) Step2 2. Probe Loading (10 µM DCFDA) Step1->Step2 Step3 3. Test Dosing (0.1 - 100 µM) Step2->Step3 Step4 4. Fluorometry (Ex:485/Em:535) Step3->Step4 Step5 5. Data Analysis (ROS Levels) Step4->Step5

Step-by-step experimental workflow for in vitro ROS quantification using DCFDA.

Step-by-Step Methodology: In Vitro ROS Quantification
  • Cell Culture Preparation: Seed HepG2 (human hepatocellular carcinoma) cells in a 96-well black, clear-bottom plate at a density of 2×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for adherence.

  • Probe Loading (Self-Validating Step): Wash cells twice with Phosphate-Buffered Saline (PBS). Add 10 µM DCFDA in serum-free media to each well. Incubate in the dark for 45 minutes at 37°C.

    • Field Insight: Serum must be strictly excluded during this step. Esterases present in Fetal Bovine Serum (FBS) will prematurely cleave DCFDA outside the cell, yielding high background noise and false positives.

  • Compound Dosing: Remove the DCFDA solution and wash cells once with PBS. Apply 3-Bromo-4-chloro-5-nitrotoluene dissolved in DMSO (final DMSO concentration <0.5%) at a concentration gradient (0.1, 1, 10, 50, 100 µM).

    • Negative Control: 0.5% DMSO in media (Establishes baseline).

    • Positive Control: 50 µM Menadione (Validates the assay's sensitivity to superoxide generation).

  • Incubation & Kinetic Read: Incubate the plate for 1-4 hours. Measure fluorescence kinetics using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Normalize fluorescence units to the negative control. A dose-dependent increase in fluorescence validates the Type II NTR-mediated futile cycling mechanism characteristic of this halonitrotoluene.

References

  • 89642-18-2 | 3-Bromo-4-chloro-5-nitrotoluene | BLD Pharm . BLD Pharm. 1

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism . PubMed (NIH). 4

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments . SciELO. 2

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources . MDPI.3

  • Mechanism of action of toxicity of halobenzenes and nitroaromatic compounds . ResearchGate. 5

  • 2-Bromo-4-chloro-5-nitrotoluene | 40371-64-0 | Benchchem . Benchchem. 6

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Bromo-4-chloro-5-nitrotoluene via Amine-Directed Halogenation and Sandmeyer Chlorination

Executive Summary As drug development increasingly relies on highly functionalized, sterically encumbered aromatic scaffolds, the synthesis of 1,2,3,5-tetrasubstituted benzenes presents a significant regiochemical challe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on highly functionalized, sterically encumbered aromatic scaffolds, the synthesis of 1,2,3,5-tetrasubstituted benzenes presents a significant regiochemical challenge. Direct electrophilic aromatic substitution of 3-nitrotoluene derivatives often yields intractable isomeric mixtures due to conflicting directing effects. This application note details a self-validating, two-stage synthetic protocol to produce 3-bromo-4-chloro-5-nitrotoluene with absolute regiocontrol. By utilizing an amine-directed ortho-halogenation followed by a single-electron transfer (SET) Sandmeyer chlorination, researchers can reliably access this highly functionalized building block in high purity and yield.

Retrosynthetic Strategy & Mechanistic Rationale

Achieving absolute regiocontrol requires overriding the innate meta-directing nature of the nitro group and the weakly activating nature of the methyl group.

Stage 1: Regioselective Bromination We utilize 4-methyl-2-nitroaniline as the starting material. The strongly activating amino group (-NH₂) dominates the aromatic ring's electron density, directing electrophiles to its ortho and para positions. With the para-position blocked by the methyl group, and one ortho-position blocked by the nitro group, electrophilic bromination is forced exclusively to the remaining ortho-position[1]. The use of glacial acetic acid serves a dual purpose: it acts as a polar protic solvent that stabilizes the Wheland intermediate, and it mildly polarizes the Br-Br bond, eliminating the need for harsh Lewis acids (e.g., FeBr₃)[2]. Alternatively, mild brominating agents like benzyltrimethylammonium tribromide can be utilized for highly sensitive substrates[3].

Stage 2: Sandmeyer Chlorination Following bromination, the directing amino group is converted to a chlorine atom. Diazotization of the sterically hindered, electron-deficient aniline requires a high concentration of HCl to ensure complete formation of the reactive nitrosyl cation (NO⁺). The subsequent addition of copper(I) chloride initiates a radical-nucleophilic substitution cascade. Cu(I) reduces the diazonium species to an aryl radical, which rapidly abstracts a chlorine atom from the copper coordination sphere. Utilizing CuCl rather than CuBr is imperative to prevent halogen scrambling at the C4 position[1].

Reaction Pathway Visualization

Synthesis SM 4-Methyl-2-nitroaniline (Strong ortho/para directing) Step1 Bromination Br₂, AcOH, <15°C SM->Step1 Int 2-Bromo-4-methyl- 6-nitroaniline (Regiopure Intermediate) Step1->Int Step2 Sandmeyer Reaction 1. NaNO₂, HCl, 0°C 2. CuCl, 60°C Int->Step2 Prod 3-Bromo-4-chloro- 5-nitrotoluene (Target Scaffold) Step2->Prod

Reaction pathway: Amine-directed regioselective bromination followed by Sandmeyer chlorination.

Material Specifications

Table 1: Reagent Quantities and Equivalents for a 10-Gram Scale Synthesis

ComponentRoleMW ( g/mol )EquivalentsAmount
Stage 1: Bromination
4-Methyl-2-nitroanilineStarting Material152.151.010.0 g (65.7 mmol)
Bromine (Br₂)Electrophile159.811.053.5 mL (69.0 mmol)
Glacial Acetic AcidSolvent/Catalyst60.05-100 mL
Stage 2: Sandmeyer
2-Bromo-4-methyl-6-nitroanilineIntermediate231.051.010.0 g (43.3 mmol)
Hydrochloric Acid (37%)Acid/Reactant36.465.018.0 mL (216 mmol)
Sodium Nitrite (NaNO₂)Diazotizing Agent69.001.13.3 g (47.6 mmol)
Copper(I) Chloride (CuCl)Catalyst/Cl Source99.001.25.1 g (51.9 mmol)

Step-by-Step Experimental Protocols

Stage 1: Synthesis of 2-Bromo-4-methyl-6-nitroaniline
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a temperature probe.

  • Dissolution: Dissolve 4-methyl-2-nitroaniline (10.0 g) in glacial acetic acid (100 mL). Heat gently to 40 °C if necessary to achieve a homogeneous orange solution, then cool the flask in an ice-water bath to 10–15 °C[2].

  • Electrophilic Addition: Charge the addition funnel with Br₂ (3.5 mL). Add the bromine dropwise over 30 minutes. Causality note: Maintaining the temperature below 15 °C is critical to prevent over-oxidation of the electron-rich aniline ring.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at ambient temperature for 2 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexane/EtOAc 4:1). The starting material (R_f ~0.4) should be fully consumed, replaced by a less polar bright yellow spot (R_f ~0.6).

  • Quenching & Isolation: Pour the reaction mixture into 400 mL of vigorously stirred ice water. Add 10 mL of 10% aqueous sodium thiosulfate to quench any unreacted bromine (solution will transition from dark red to bright yellow). Filter the resulting precipitate under vacuum, wash with cold water (3 × 50 mL), and dry under high vacuum to afford the intermediate as a yellow solid (Expected yield: 88-92%).

Stage 2: Synthesis of 3-Bromo-4-chloro-5-nitrotoluene
  • Diazotization: In a 500 mL flask, suspend 2-bromo-4-methyl-6-nitroaniline (10.0 g) in a mixture of 37% HCl (18.0 mL) and distilled water (30 mL). Cool the suspension to 0–5 °C using an ice-salt bath.

  • Nitrosyl Generation: Dissolve NaNO₂ (3.3 g) in water (15 mL). Add this solution dropwise to the aniline suspension over 20 minutes, strictly maintaining the internal temperature < 5 °C. Stir for an additional 30 minutes. Self-Validation: Test the solution with starch-iodide paper to confirm the presence of excess nitrous acid, then neutralize the excess with a small pinch of sulfamic acid.

  • Copper Complexation: In a separate 250 mL flask, dissolve CuCl (5.1 g) in 37% HCl (10 mL) and cool to 0 °C.

  • Radical Recombination: Transfer the cold diazonium salt solution dropwise into the vigorously stirred CuCl solution. Nitrogen gas evolution will begin immediately.

  • Thermal Maturation: Once the addition is complete, gradually heat the reaction mixture to 60–70 °C for 1 hour to drive the SET mechanism to completion and decompose any remaining diazonium species.

  • Workup & Purification: Cool the mixture to room temperature and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc 9:1) to yield the target compound.

Analytical Characterization

Table 2: Expected Analytical Data for 3-Bromo-4-chloro-5-nitrotoluene

Analytical MethodExpected Result / Signal Assignment
TLC (Hexane/EtOAc 4:1) R_f ≈ 0.80 (UV active, highly lipophilic compared to intermediate)
¹H NMR (400 MHz, CDCl₃) δ ~7.90 (d, J = 2.0 Hz, 1H, Ar-H ortho to NO₂); δ ~7.55 (d, J = 2.0 Hz, 1H, Ar-H ortho to Br); δ 2.42 (s, 3H, Ar-CH₃).
¹³C NMR (100 MHz, CDCl₃) 7 distinct carbon signals expected. Downfield shift for C-NO₂ (~148 ppm) and C-Cl (~135 ppm).
LC-MS (ESI) Does not ionize well in standard ESI+ due to lack of basic sites; GC-MS (EI) recommended. Expected molecular ion cluster at m/z 249, 251, 253 (characteristic Br/Cl isotope pattern).
Physical State Pale yellow to off-white crystalline solid.

Safety & Hazard Mitigation

  • Nitroaromatics: Compounds containing multiple nitro/halogen groups are energy-dense and pose a potential explosion hazard if heated to decomposition. Never distill the crude product to dryness.

  • Bromine (Br₂): Highly volatile and corrosive. Causes severe chemical burns and respiratory damage. Handle exclusively in a properly ventilated fume hood and keep a quenching agent (sodium thiosulfate) readily available.

  • Diazonium Salts: Intermediate diazonium salts can be explosive if allowed to dry. Keep the Stage 2 intermediate in an aqueous solution at low temperatures at all times until it is fully consumed by the CuCl reagent.

References[2] Title: From Mono- to Tetraphosphines – A Contribution to the Development of Improved Palladium Based Catalysts for Suzuki- Miyaura Cross Coupling Reaction

Source: SciSpace URL:[3] Title: Bromination of Aromatic Amines by Use of Benzyltrimethylammonium Tribromide Source: Oxford Academic (oup.com) URL:[1] Title: 1,2-Dibromo-5-methyl-3-nitrobenzene | 73557-63-8 Source: Benchchem URL:

Sources

Application

Application Note: 3-Bromo-4-chloro-5-nitrotoluene as a Versatile Orthogonal Scaffold in Advanced API Synthesis

Executive Summary 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2) is a highly functionalized aromatic building block characterized by the presence of three distinct reactive handles: a bromide, a chloride, and a nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2) is a highly functionalized aromatic building block characterized by the presence of three distinct reactive handles: a bromide, a chloride, and a nitro group, all distributed around a central toluene core[1][2]. This unique substitution pattern makes it an invaluable intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs) and advanced agrochemicals. By exploiting the differential electronic properties and bond dissociation energies of these substituents, chemists can perform sequential, site-specific functionalizations without the need for cumbersome protection-deprotection strategies.

Physicochemical & Structural Profiling

To effectively utilize this compound, it is critical to understand its baseline properties. The electron-withdrawing nitro group strongly influences the electron density of the aromatic ring, activating specific positions while leaving others inert under mild conditions.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 3-Bromo-4-chloro-5-nitrotoluene
CAS Registry Number 89642-18-2
Molecular Formula C7H5BrClNO2
Molecular Weight 250.48 g/mol
Primary Reactive Handles Aryl Bromide, Aryl Chloride, Nitro Group

Strategic Reactivity & Causality (Orthogonal Functionalization)

The synthetic utility of 3-Bromo-4-chloro-5-nitrotoluene lies in the strict causality of its reactivity, governed by the principles of oxidative addition and chemoselectivity:

  • The C–Br Bond (Primary Electrophile): The carbon-bromine bond possesses a lower bond dissociation energy compared to the carbon-chlorine bond. In palladium-catalyzed cross-coupling reactions, the Pd(0) species undergoes oxidative addition at the C–Br bond at a significantly faster rate than at the C–Cl bond[3]. This kinetic preference allows for the selective arylation or amination of the C3 position.

  • The C–Cl Bond (Secondary Electrophile): Because the chloride is largely inert to mild Pd-catalyzed conditions, it remains intact during the initial C–Br functionalization[4]. Once the bromide is substituted, the chloride can be activated in a subsequent synthetic step using more electron-rich ligands (e.g., XPhos or BrettPhos) and elevated temperatures.

  • The C–NO2 Group (Directing & Reducible Handle): The strongly electron-withdrawing nature of the nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. While this can activate the adjacent C–Cl bond towards Nucleophilic Aromatic Substitution (SNAr), the nitro group itself is frequently targeted for selective reduction to an aniline (-NH2)[5].

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: To achieve selective C–C bond formation at the C3 (bromo) position while preserving the C4 (chloro) and C5 (nitro) functionalities.

Causality & Rationale: The use of a mild base (K2CO3) and a standard bidentate catalyst like Pd(dppf)Cl2 ensures that transmetalation and reductive elimination proceed efficiently at the bromide site without providing enough thermal or electronic energy to activate the more inert chloride[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask purged with argon, add 3-Bromo-4-chloro-5-nitrotoluene (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v ratio) to the flask.

  • Base Addition: Add anhydrous K2CO3 (2.0 equiv) to the suspension. Self-Validation Check: The presence of water is critical here; it dissolves the inorganic base and facilitates the formation of the reactive boronate species required for the transmetalation step[3].

  • Reaction: Heat the mixture to 80 °C and stir for 4–6 hours. Monitor the reaction via LC-MS. The reaction is complete when the mass peak corresponding to the starting material (m/z ~250) is fully replaced by the product mass.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 3-aryl-4-chloro-5-nitrotoluene derivative.

Protocol B: Halogen-Tolerant Reduction of the Nitro Group

Objective: To reduce the -NO2 group to an amine (-NH2) without causing hydrodehalogenation of the sensitive C–Br or C–Cl bonds.

Causality & Rationale: Standard catalytic hydrogenation (e.g., H2 gas with Pd/C) frequently results in the unwanted cleavage of carbon-halogen bonds[5]. To prevent this, a chemoselective Béchamp-style reduction utilizing Iron powder and Ammonium Chloride is employed. The mild acidic conditions provided by NH4Cl facilitate the electron transfer from Fe(0) to the nitro group without providing the active hydride species responsible for dehalogenation[6].

Step-by-Step Methodology:

  • Preparation: Suspend 3-Bromo-4-chloro-5-nitrotoluene (1.0 equiv) in a solvent mixture of Ethanol and Water (3:1 v/v).

  • Reagent Addition: Add Iron (Fe) powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv) to the suspension.

  • Reaction: Heat the mixture to 70 °C under vigorous stirring. Self-Validation Check: Vigorous stirring is essential to maximize surface area contact between the insoluble iron powder and the organic substrate. As the reaction proceeds, the mixture will turn a dark rust/brown color, visually confirming the oxidation of Fe(0) to iron oxides.

  • Monitoring: Stir for 2–3 hours. Monitor via TLC (Hexanes/Ethyl Acetate 8:2) for the disappearance of the higher-Rf nitro compound and the appearance of the lower-Rf, UV-active aniline spot.

  • Filtration: While still warm, filter the reaction mixture through a tightly packed pad of Celite to remove the iron residues. Wash the Celite pad thoroughly with hot Ethyl Acetate to ensure full product recovery.

  • Workup: Concentrate the filtrate to remove the ethanol. Extract the remaining aqueous phase with Ethyl Acetate, wash with saturated NaHCO3 and brine, dry over Na2SO4, and evaporate to yield 3-Bromo-4-chloro-5-methylaniline.

Quantitative Data Summary

Table 2: Reaction Parameters for Divergent Pathways

PathwayTarget TransformationKey ReagentsTemp / TimeTypical YieldPreserved Functionalities
A Chemoselective C–Br ArylationPd(dppf)Cl2, K2CO3, Aryl-B(OH)280 °C / 4–6 h75–85%C–Cl, –NO2
B Halogen-Tolerant Nitro ReductionFe powder, NH4Cl, EtOH/H2O70 °C / 2–3 h80–92%C–Br, C–Cl

Workflow Visualization

Workflow Start 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2) Suzuki Pathway A: Suzuki-Miyaura Coupling Pd(dppf)Cl2, Aryl-B(OH)2, K2CO3 Start->Suzuki C-Br Activation Reduction Pathway B: Chemoselective Reduction Fe powder, NH4Cl, EtOH/H2O Start->Reduction Halogen-Tolerant ProductA 3-Aryl-4-chloro-5-nitrotoluene (Selective C-C Bond Formation) Suzuki->ProductA ProductB 3-Bromo-4-chloro-5-methylaniline (Selective Nitro Reduction) Reduction->ProductB

Divergent synthetic workflows for orthogonal functionalization of 3-Bromo-4-chloro-5-nitrotoluene.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from:[Link]

  • Chemical.AI (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from: [Link]

  • Safont, V. S., et al. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. CHEM21 Initiative. Retrieved from:[Link]

  • McLaughlin, M. A., et al. (2006). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. Tetrahedron Letters, 47(51), 9095-9097. Retrieved from: [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 3-Bromo-4-chloro-5-nitrotoluene in Modern Organic Synthesis

Abstract 3-Bromo-4-chloro-5-nitrotoluene is a polysubstituted aromatic compound whose unique arrangement of functional groups—a nitro group, a bromine atom, and a chlorine atom—offers a rich platform for complex molecula...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Bromo-4-chloro-5-nitrotoluene is a polysubstituted aromatic compound whose unique arrangement of functional groups—a nitro group, a bromine atom, and a chlorine atom—offers a rich platform for complex molecular engineering. The strong electron-withdrawing nature of the nitro group, combined with the differential reactivity of the two halogen atoms, allows for a highly selective and sequential modification of the aromatic core. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this versatile building block in organic synthesis. We will explore its utility in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and as a precursor to valuable aniline derivatives, complete with detailed, field-tested protocols.

Introduction: A Molecule of Strategic Importance

The synthetic utility of 3-Bromo-4-chloro-5-nitrotoluene stems from three key structural features:

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[1][2]

  • The Bromine Atom (-Br): Located at the C-3 position, it is the primary site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.[3]

  • The Chlorine Atom (-Cl): Positioned at C-4 (ortho to the nitro group), this site is highly activated for Nucleophilic Aromatic Substitution (SNAr).[1]

This inherent electronic and steric differentiation allows for a predictable and stepwise functionalization, making it an ideal starting material for the synthesis of complex molecules, including pharmaceutical intermediates and advanced materials.

// Main compound A [label="3-Bromo-4-chloro-5-nitrotoluene", fillcolor="#FBBC05", fontcolor="#202124", pos="0,2.5!"];

// Pathways B [label="Pd-Catalyzed\nCross-Coupling", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,0!"]; C [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"]; D [label="Nitro Group\nReduction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="3,0!"];

// Products P1 [label="Selectively Functionalized\nat C-Br", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-3,-2.5!"]; P2 [label="Selectively Functionalized\nat C-Cl", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2.5!"]; P3 [label="3-Bromo-4-chloro\n-5-methylaniline", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,-2.5!"];

// Edges A -> B [label=" C-Br site", color="#5F6368"]; A -> C [label=" C-Cl site", color="#5F6368"]; A -> D [label=" -NO2 site", color="#5F6368"]; B -> P1 [color="#4285F4"]; C -> P2 [color="#34A853"]; D -> P3 [color="#EA4335"]; } mend Caption: Synthetic pathways from 3-Bromo-4-chloro-5-nitrotoluene.

Application I: Selective Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision.[4] The differential reactivity of the C-Br versus the C-Cl bond in 3-bromo-4-chloro-5-nitrotoluene allows for exquisite control, selectively functionalizing the C-Br position while leaving the C-Cl bond intact for subsequent transformations.[3]

Suzuki-Miyaura Coupling Protocol

This protocol details a typical Suzuki-Miyaura coupling to form a biaryl linkage at the C-3 position.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of standard Suzuki couplings.[3] For more challenging substrates, a system with a bulky, electron-rich ligand like SPhos or XPhos may improve yields.[3]

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient for activating the boronic acid in the transmetalation step of the catalytic cycle.[5]

  • Solvent System: The dioxane/water mixture ensures that both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salt can interact effectively.[3]

  • Inert Atmosphere: Palladium catalysts, particularly in the Pd(0) oxidation state, are sensitive to oxygen. Conducting the reaction under nitrogen or argon is critical to prevent catalyst deactivation.

Reagent M.W. Equivalents Quantity Notes
3-Bromo-4-chloro-5-nitrotoluene265.461.0265 mg (1.0 mmol)Starting material
Arylboronic Acid-1.21.2 mmolCoupling partner
Pd(PPh₃)₄1155.560.0335 mg (3 mol%)Catalyst
Potassium Carbonate (K₂CO₃)138.212.5345 mg (2.5 mmol)Base
1,4-Dioxane--8 mLAnhydrous solvent
Deionized Water--2 mLSolvent

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add 3-bromo-4-chloro-5-nitrotoluene (265 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Add a magnetic stir bar.

  • Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Via syringe, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Finally, add the tetrakis(triphenylphosphine)palladium(0) catalyst (35 mg, 0.03 mmol) under a positive pressure of nitrogen.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Pour the mixture into a separatory funnel containing water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired 3-aryl-4-chloro-5-nitrotoluene product.

Application II: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at C-4 is strongly activated for SNAr due to the presence of the electron-withdrawing nitro group in the ortho position. This group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, dramatically lowering the activation energy for the reaction.[1][2] This allows for the displacement of the chloride with a variety of nucleophiles, such as alkoxides, amines, and thiols.

SNAr Protocol with a Secondary Amine

This protocol describes the reaction with morpholine, a common secondary amine nucleophile.

Rationale for Experimental Choices:

  • Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively solvates the reactants and accelerates SNAr reactions. Its high boiling point allows for elevated reaction temperatures.

  • Base: Potassium carbonate is used to deprotonate the amine in situ if needed, but more importantly, it acts as an acid scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is typically required to overcome the activation energy barrier, even on this activated substrate. 100 °C is a common starting point for SNAr reactions.

Reagent M.W. Equivalents Quantity Notes
3-Bromo-4-chloro-5-nitrotoluene265.461.0265 mg (1.0 mmol)Starting material
Morpholine87.121.5131 mg (1.5 mmol)Nucleophile
Potassium Carbonate (K₂CO₃)138.212.0276 mg (2.0 mmol)Base/Acid Scavenger
DMSO--5 mLAnhydrous solvent

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, combine 3-bromo-4-chloro-5-nitrotoluene (265 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).

  • Add anhydrous DMSO (5 mL) followed by morpholine (131 mg, 0.13 mL, 1.5 mmol).

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours. Monitor the disappearance of the starting material by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). A precipitate should form.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether to remove residual DMSO.

  • Dry the product under vacuum to yield 4-(5-bromo-2-methyl-3-nitrophenyl)morpholine. Further purification can be achieved by recrystallization if necessary.

G

Application III: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is a fundamental transformation that unlocks a vast array of subsequent chemical reactions, including diazotization, amide coupling, and reductive amination. The resulting 3-bromo-4-chloro-5-methylaniline is a valuable trifunctional intermediate.

Nitro Reduction Protocol using Tin(II) Chloride

This protocol employs tin(II) chloride dihydrate (SnCl₂·2H₂O), a classic and highly effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of halogens.[6][7]

Rationale for Experimental Choices:

  • Reducing Agent: SnCl₂ is a mild and selective reducing agent. Unlike catalytic hydrogenation which can sometimes lead to dehalogenation, SnCl₂ typically leaves aryl halides untouched.

  • Solvent: Ethanol is an excellent solvent for both the organic substrate and the tin chloride reagent.

  • Acidic Conditions: The reaction is performed under acidic conditions (HCl is generated in situ or added), which are necessary for the reduction mechanism.

  • Basic Work-up: The final product is an aniline, which is basic. The work-up requires neutralization with a strong base (like NaOH) to deprotonate the anilinium salt and allow for extraction of the free amine into an organic solvent.

Reagent M.W. Equivalents Quantity Notes
3-Bromo-4-chloro-5-nitrotoluene265.461.02.65 g (10.0 mmol)Starting material
SnCl₂·2H₂O225.634.09.02 g (40.0 mmol)Reducing Agent
Ethanol (95%)--100 mLSolvent
Concentrated HCl36.46~1.0~1 mLCatalyst
Sodium Hydroxide (NaOH)40.00-As neededFor work-up

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask, add 3-bromo-4-chloro-5-nitrotoluene (2.65 g, 10.0 mmol) and ethanol (100 mL). Stir to dissolve.

  • Add concentrated hydrochloric acid (approx. 1 mL).

  • In a separate beaker, dissolve tin(II) chloride dihydrate (9.02 g, 40.0 mmol) in a minimal amount of ethanol.

  • Add the tin chloride solution to the reaction flask portion-wise while stirring. The reaction is exothermic; maintain the temperature below 50 °C using an ice bath if necessary.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Carefully pour the residue over crushed ice (approx. 100 g).

  • Slowly add a concentrated aqueous solution of NaOH (e.g., 6 M) with vigorous stirring until the mixture is strongly basic (pH > 12) and the tin hydroxides have precipitated.

  • Extract the resulting slurry with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield crude 3-bromo-4-chloro-5-methylaniline, which can be purified further by chromatography or distillation.

Conclusion

3-Bromo-4-chloro-5-nitrotoluene is a paradigm of a strategically designed building block. The orthogonality of its reactive sites—the C-Br bond for cross-coupling, the activated C-Cl bond for SNAr, and the reducible nitro group—provides chemists with a reliable and powerful tool. By understanding the distinct reactivity of each functional group, researchers can devise elegant and efficient synthetic routes to highly complex and valuable molecules, streamlining efforts in drug discovery and materials science.

References

  • BenchChem. Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile. BenchChem Technical Support Center.
  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
  • BenchChem. The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem Technical Support Center.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Britannica Editors. (2009). Nucleophilic aromatic substitution. Encyclopædia Britannica.
  • NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution.
  • Kilanowski, D. et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4837.
  • BenchChem. A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution. BenchChem Technical Support Team.
  • Gómez-Bombarelli, R. et al. (2018). Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews, 119(4), 2513-2635.
  • Daicel Chemical Industries, Ltd. (2006). Process for preparing 3-chloro-5-nitrotoluene.
  • Daicel Chemical Industries, Ltd. (2004). Process for preparing 3-chloro-5-nitrotoluene.

Sources

Application

Application Note: 3-Bromo-4-chloro-5-nitrotoluene as a Privileged Hub for Orthogonal Library Synthesis

Executive Summary In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies heavily on the strategic selection of polyfunctionalized building blocks. 3-Bromo-4-chloro-5-nitrotoluene (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies heavily on the strategic selection of polyfunctionalized building blocks. 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2)[1] represents a highly privileged, pentasubstituted aromatic scaffold. By exploiting the distinct electronic and steric environments of its three contiguous functional groups (C3-bromo, C4-chloro, C5-nitro), researchers can execute a sequence of entirely orthogonal functionalizations. This application note details the mechanistic rationale and self-validating protocols required to transform this single starting material into a highly valuable ortho-phenylenediamine heterocyclic precursor.

Mechanistic Rationale & Orthogonal Reactivity

The sequential functionalization of this scaffold is dictated by the precise interplay of bond dissociation energies (BDE) and electronic activation:

  • The C3-Bromide (Transition-Metal Hub): The C-Br bond possesses a significantly lower dissociation energy (~68 kcal/mol) compared to the adjacent C-Cl bond (~80 kcal/mol). Consequently, low-valent transition metals such as Pd(0) undergo oxidative addition at the C-Br position orders of magnitude faster than at the C-Cl position[2]. This allows for chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings without competitive activation of the chloride[3].

  • The C4-Chloride (Electrophilic Hub): While typically inert to mild nucleophiles, the C4-chlorine is flanked by the strongly electron-withdrawing C5-nitro group. This ortho-relationship heavily depletes the electron density at C4, priming it for Nucleophilic Aromatic Substitution (SNAr). The nitro group stabilizes the resulting anionic Meisenheimer complex via resonance, allowing for direct amination without the need for transition-metal catalysis[4].

  • The C5-Nitro (Latent Nucleophile): Initially serving as an electron-withdrawing activating group for the SNAr reaction, the nitro group is subsequently reduced to an aniline. This unmasks a second nucleophilic handle, yielding an ortho-diamine scaffold—a ubiquitous motif in FDA-approved benzimidazole and quinoxaline drugs.

Orthogonal Functionalization Workflow

G Start 3-Bromo-4-chloro- 5-nitrotoluene Step1 Suzuki Coupling (Pd-Catalyzed) Start->Step1 Int1 3-Aryl-4-chloro- 5-nitrotoluene Step1->Int1 Step2 SNAr Amination (Base, Heat) Int1->Step2 Int2 3-Aryl-4-amino- 5-nitrotoluene Step2->Int2 Step3 Nitro Reduction (Fe, NH4Cl) Int2->Step3 Final o-Phenylenediamine Scaffold Step3->Final

Figure 1: Orthogonal functionalization workflow of 3-Bromo-4-chloro-5-nitrotoluene.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C3 Position)
  • Objective: Selective arylation of the C-Br bond while preserving the C-Cl bond.

  • Causality: To prevent over-insertion into the C-Cl bond, Pd(dppf)Cl₂ is utilized. The large bite angle of the dppf ligand accelerates the reductive elimination step, minimizing the lifetime of the reactive Pd(II) intermediate[2]. A mild base (K₂CO₃) prevents premature SNAr side-reactions at the C4 position.

  • Procedure:

    • Charge a flame-dried Schlenk flask with 3-Bromo-4-chloro-5-nitrotoluene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

    • Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration.

    • Add Pd(dppf)Cl₂ (0.05 equiv) under a positive pressure of argon.

    • Heat the reaction mixture to 80 °C and stir for 4–6 hours.

  • Self-Validation/QC: Monitor the reaction via LC-MS. The starting material exhibits a distinct Br/Cl isotopic pattern (M, M+2, M+4). Successful and selective conversion is confirmed by the complete disappearance of the bromine isotope signature, replaced by a product peak displaying a single chlorine isotope pattern (M, M+2 in a 3:1 ratio).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) (C4 Position)
  • Objective: Displacement of the C4-chloride with an aliphatic amine nucleophile.

  • Causality: The C4 position is sterically encumbered by the newly installed C3-aryl group. To overcome this steric hindrance, a highly polar aprotic solvent (DMF) is used to stabilize the polar transition state of the Meisenheimer complex[4], and elevated thermal energy is applied.

  • Procedure:

    • Dissolve the 3-aryl-4-chloro-5-nitrotoluene intermediate (1.0 equiv) in anhydrous DMF (0.2 M).

    • Add the target primary or secondary aliphatic amine (2.0 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

    • Stir the mixture at 90 °C for 12 hours under an inert atmosphere.

  • Self-Validation/QC: Monitor via TLC (Hexanes/EtOAc). The formation of the product is visually self-evident: the solution will shift to a deep yellow or orange color due to the extended push-pull electronic conjugation between the newly introduced amine lone pair and the C5-nitro group. LC-MS will confirm the complete loss of the chlorine isotope pattern.

Protocol C: Mild Nitro Reduction (C5 Position)
  • Objective: Reduction of the C5-nitro group to yield the final ortho-phenylenediamine scaffold.

  • Causality: Standard catalytic hydrogenation (Pd/C, H₂) risks poisoning by the amine introduced in Protocol B, or undesired dehalogenation if alternative substrates are used. The Béchamp reduction (Fe/NH₄Cl) operates via a single-electron transfer mechanism that is completely orthogonal to transition-metal poisons and highly chemoselective for nitro groups[3].

  • Procedure:

    • Suspend the 3-aryl-4-amino-5-nitrotoluene intermediate (1.0 equiv) in an EtOH/H₂O mixture (3:1 v/v, 0.1 M).

    • Add Iron powder (325 mesh, 5.0 equiv) and NH₄Cl (5.0 equiv).

    • Heat the suspension to reflux (80 °C) with vigorous stirring for 2 hours.

    • Filter the hot mixture through a pad of Celite to remove iron oxides, washing the filter cake with hot EtOAc. Concentrate the filtrate.

  • Self-Validation/QC: The deep yellow/orange color of the nitroaromatic starting material will rapidly dissipate as the reaction reaches completion, yielding a pale or colorless solution. LC-MS analysis will show a characteristic mass shift of -30 Da (loss of two oxygen atoms and addition of two protons).

Reaction Metrics and Selectivity Profile

Reaction StageTarget BondReagents / CatalystTemp (°C)Expected YieldSelectivity / Orthogonality
1. Suzuki Coupling C3 (C–Br)Pd(dppf)Cl₂, K₂CO₃8085–95%>99% preference for C–Br over C–Cl
2. SNAr Amination C4 (C–Cl)Amine, DIPEA, DMF9070–85%100% (Strictly requires ortho-NO₂ activation)
3. Nitro Reduction C5 (C–NO₂)Fe, NH₄Cl, EtOH/H₂O8090–98%Fully tolerates prior C3/C4 modifications

References

  • Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis . DSpace@MIT (J. Am. Chem. Soc.). Available at:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . eScholarship (Chem Rev.). Available at:[Link]

Sources

Method

Application Note: High-Purity Isolation of 3-Bromo-4-chloro-5-nitrotoluene for Advanced Research and Development

Abstract 3-Bromo-4-chloro-5-nitrotoluene is a critical substituted aromatic intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of regiois...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Bromo-4-chloro-5-nitrotoluene is a critical substituted aromatic intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of regioisomeric and process-related impurities can significantly impact the yield, purity, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredients. This document provides a comprehensive guide with detailed protocols for the purification of crude 3-Bromo-4-chloro-5-nitrotoluene to achieve high purity suitable for demanding research and drug development applications. Methodologies covered include optimized recrystallization and silica gel column chromatography, along with robust analytical techniques for purity verification.

Introduction and Physicochemical Profile

The precise arrangement of bromo, chloro, and nitro substituents on the toluene ring makes 3-Bromo-4-chloro-5-nitrotoluene a versatile building block. However, the synthesis of such multi-substituted aromatics often yields a mixture of isomers and by-products that are structurally similar, posing a significant purification challenge.[1][2] Achieving a purity level of >98% is often a prerequisite for its use in regulated synthetic pathways. This guide explains the rationale behind procedural choices to empower researchers to adapt and troubleshoot these methods effectively.

Table 1: Physicochemical Properties of 3-Bromo-4-chloro-5-nitrotoluene

PropertyValueReference
IUPAC Name 1-Bromo-5-chloro-2-methyl-4-nitrobenzene[3]
CAS Number 40371-64-0[3]
Molecular Formula C₇H₅BrClNO₂[3]
Molecular Weight 250.48 g/mol [3]
Appearance Light yellow to yellow solid/powder[4][5]
Melting Point 75 - 78 °C (for 2-Bromo-4-nitrotoluene, similar structure)[4]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetonitrile, and dimethylformamide.[5][6]
XLogP3 3.4[3]

Safety and Handling Precautions

Substituted nitroaromatics require careful handling due to their potential toxicity. Adherence to safety protocols is mandatory.

Table 2: Hazard Identification and Recommended Handling Procedures

Hazard CategoryDescription & Precautionary StatementsReference
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]
Skin Irritation Causes skin irritation. P280: Wear protective gloves/protective clothing/eye protection.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]
Eye Irritation Causes serious eye irritation.[8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][7][8]
Personal Protective Equipment (PPE) Always use in a well-ventilated area or a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety glasses with side-shields conforming to EN166 standards.[7][7]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Common Impurities and Purification Strategy

The primary impurities in crude 3-Bromo-4-chloro-5-nitrotoluene typically arise from the synthetic route, including:

  • Regioisomers: Different substitution patterns of the bromo, chloro, and nitro groups on the toluene ring.

  • Incompletely Reacted Starting Materials: Such as 4-chloro-3-nitrotoluene or other precursors.

  • By-products: Formed from side reactions during nitration, bromination, or chlorination steps.

The purification strategy is designed to separate the target compound based on differences in polarity and solubility between it and these impurities.

Purification_Workflow crude Crude 3-Bromo-4-chloro- 5-nitrotoluene decision Assess Impurity Profile (TLC, HPLC, or GC) crude->decision recryst Protocol 1: Recrystallization decision->recryst High crude purity (>85%) & distinct polarity chrom Protocol 2: Column Chromatography decision->chrom Complex mixture or isomeric impurities analysis Purity Assessment (HPLC, GC, NMR) recryst->analysis chrom->analysis pure_product High-Purity Product (>98%) analysis->pure_product

Caption: General workflow for the purification of 3-Bromo-4-chloro-5-nitrotoluene.

Protocol 1: Purification by Recrystallization

Recrystallization is the preferred method for removing small amounts of impurities from a solid compound, provided a suitable solvent can be identified. The principle relies on the target compound being highly soluble in a hot solvent but sparingly soluble at cooler temperatures, while impurities remain soluble or insoluble under these conditions.

Step-by-Step Methodology
  • Solvent Selection:

    • Rationale: The ideal solvent will dissolve the crude product completely at its boiling point and allow for the formation of well-defined crystals upon cooling with minimal product loss to the mother liquor.

    • Screening: Test solubility in small volumes (~1 mL) of solvents like ethanol, methanol, isopropanol, or ethyl acetate. Ethanol is often a good starting point for moderately polar nitroaromatic compounds.

  • Dissolution:

    • Place the crude 3-Bromo-4-chloro-5-nitrotoluene in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture on a hot plate with magnetic stirring.

    • Continue adding small portions of the hot solvent until the compound is just completely dissolved. An excess of solvent will reduce the recovery yield.

  • Decolorization (Optional):

    • If the hot solution is highly colored by impurities, remove it from the heat and add a very small amount (1-2% by weight) of activated carbon.

    • Reheat the solution to boiling for 2-5 minutes.

  • Hot Filtration (Optional):

    • If activated carbon or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.

Table 3: Troubleshooting Guide for Recrystallization

ProblemPotential CauseSolution
Oiling Out Compound is insoluble below the solvent's boiling point, or melting point is lower than the solvent's boiling point.Re-heat to dissolve the oil, add more solvent, and try again. If it persists, switch to a lower-boiling point solvent or a mixed-solvent system.
No Crystals Form Solution is too dilute; compound is too soluble at low temperatures.Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal. Reduce the solvent volume by evaporation.
Low Recovery Too much solvent was used; crystals are too soluble in the cold solvent.Evaporate some solvent from the mother liquor and re-cool to obtain a second crop of crystals (may be of lower purity).

Protocol 2: Purification by Column Chromatography

For complex mixtures or when separating closely related isomers, silica gel column chromatography is a more powerful technique.[1][9] It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).

Step-by-Step Methodology
  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.[10]

    • Mobile Phase (Eluent): The choice of eluent is critical and is determined by thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is common.[1]

    • TLC Analysis: Spot the crude mixture on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1). The ideal system gives a retention factor (Rƒ) for the target compound of ~0.3-0.4 and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica surface. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin elution, collecting the eluate in a series of numbered test tubes or flasks.

    • Maintain a constant flow rate. A gentle positive pressure can be applied if necessary.

  • Monitoring the Separation:

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified solid.

Chromatography_Troubleshooting start Problem Observed problem1 Poor Separation (Overlapping Spots on TLC) start->problem1 problem2 Compound Won't Elute start->problem2 problem3 Cracked Silica Bed start->problem3 solution1a Decrease Eluent Polarity (e.g., from 4:1 to 9:1 Hex/EtOAc) problem1->solution1a solution1b Consider Alternative Stationary Phase (e.g., Phenyl-Hexyl for π-π interactions) [1] problem1->solution1b solution2 Increase Eluent Polarity (e.g., from 9:1 to 4:1 Hex/EtOAc) problem2->solution2 solution3 Repack Column Carefully (Avoid air bubbles and disturbance) problem3->solution3

Caption: Troubleshooting common issues in column chromatography.

Purity Assessment and Characterization

Post-purification, the purity of 3-Bromo-4-chloro-5-nitrotoluene must be rigorously confirmed.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 or a Phenyl-Hexyl column can provide excellent separation.[11][12] A typical mobile phase would be a gradient of acetonitrile and water.[6] Purity is determined by the area percentage of the main peak.

  • Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or an electron capture detector (ECD), GC is effective for analyzing volatile nitroaromatics.[13] It can effectively separate isomers and quantify purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual impurities. The integration of proton signals can also provide a quantitative measure of purity against a known standard (qNMR).

Conclusion

The successful purification of 3-Bromo-4-chloro-5-nitrotoluene is achievable through the systematic application of either recrystallization or column chromatography. The choice of method depends on the initial purity and the nature of the impurities. Recrystallization is efficient for removing minor, dissimilar impurities, while column chromatography offers superior resolution for complex mixtures and isomers. Rigorous analytical verification by HPLC or GC is crucial to confirm that the final product meets the high-purity standards required for its intended applications in advanced chemical synthesis.

References

  • Benchchem Technical Support Center. Purification of Halogenated Nitrobenzene Intermediates.
  • Benchchem Technical Support Center. Chemoselective Reduction of Nitro Groups in Halogenated Arenes.
  • Benchchem Technical Support Center. A Comparative Guide to Alternative Reagents for the Bromination of Chloro-nitrotoluene Derivatives.
  • PubChem. 2-Bromo-4-chloro-5-nitrotoluene. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Sigma-Aldrich. Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane. (June 29, 2014).
  • Fisher Scientific. Safety Data Sheet for 3-Chloro-4-nitrotoluene. (September 29, 2023).
  • National Center for Biotechnology Information. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. (1996). [Online] Available at: [Link]

  • Thermo Fisher Scientific. Safety Data Sheet for 2-Bromo-4-nitrotoluene. (September 10, 2025).
  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. (2012).
  • SIELC Technologies. 2-Bromo-4-chloro-5-nitrotoluene. (May 16, 2018).
  • CDH Fine Chemicals India. 3-Bromo Toluene CAS No 591-17-3 MATERIAL SAFETY DATA SHEET.
  • The Journal of Organic Chemistry. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. (January 4, 2022). [Online] Available at: [Link]

  • ChemBK. 1-bromo-3-chloro-5-nitro-benzene - Introduction. (April 9, 2024).
  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.

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Application

Synthetic Strategies for 3-Bromo-4-chloro-5-nitrotoluene and Its Derivatives: An Application Guide

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-4-chloro-5-nitrotoluene is a key substituted aromatic compound with significant applications in the synthesis of pharmaceuticals and ag...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-chloro-5-nitrotoluene is a key substituted aromatic compound with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] The specific arrangement of bromo, chloro, nitro, and methyl groups on the toluene ring provides a versatile scaffold for further chemical modifications. This guide offers a detailed exploration of the primary synthetic routes to this compound and its derivatives, emphasizing the underlying chemical principles and providing actionable protocols for laboratory synthesis. We will delve into the strategic application of electrophilic aromatic substitution and diazotization-based transformations to achieve the desired molecular architecture.

Core Synthetic Principles: Navigating Directing Group Effects

The synthesis of polysubstituted benzenes, such as 3-bromo-4-chloro-5-nitrotoluene, is a strategic exercise in managing the directing effects of various functional groups.[2] The methyl group (-CH₃) is an activating, ortho, para-director, while halogens (-Cl, -Br) are deactivating yet also ortho, para-directing.[3] Conversely, the nitro group (-NO₂) is a strong deactivating, meta-director.[3][4] Understanding the interplay of these electronic and steric influences is paramount in designing a successful synthetic sequence.

Proposed Synthetic Pathways

Two principal retrosynthetic approaches can be envisioned for the synthesis of 3-Bromo-4-chloro-5-nitrotoluene:

  • Late-stage Nitration: This strategy involves the initial synthesis of a dihalogenated toluene precursor, followed by the introduction of the nitro group.

  • Sandmeyer Reaction: This approach utilizes a substituted aniline as a precursor, with the bromo and chloro groups being introduced via diazotization and subsequent copper-catalyzed reactions.

The following sections will detail these pathways with accompanying protocols.

Pathway 1: Electrophilic Nitration of 3-Bromo-4-chlorotoluene

This pathway is a straightforward approach that relies on the controlled nitration of a commercially available or readily synthesized dihalogenated toluene.

Workflow for Pathway 1

G cluster_0 Starting Material cluster_1 Halogenation cluster_2 Nitration Toluene Toluene 4-Chlorotoluene 4-Chlorotoluene Toluene->4-Chlorotoluene Cl₂, FeCl₃ 3-Bromo-4-chlorotoluene 3-Bromo-4-chlorotoluene 4-Chlorotoluene->3-Bromo-4-chlorotoluene Br₂, FeBr₃ 3-Bromo-4-chloro-5-nitrotoluene 3-Bromo-4-chloro-5-nitrotoluene 3-Bromo-4-chlorotoluene->3-Bromo-4-chloro-5-nitrotoluene HNO₃, H₂SO₄

Caption: Synthetic workflow for Pathway 1.

Experimental Protocol: Nitration of 3-Bromo-4-chlorotoluene

This protocol is adapted from established methods for the nitration of aromatic compounds.[5]

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
3-Bromo-4-chlorotolueneC₇H₆BrCl205.48≥98%
Concentrated Sulfuric AcidH₂SO₄98.0895-98%
Concentrated Nitric AcidHNO₃63.0168-70%
DichloromethaneCH₂Cl₂84.93ACS Grade
Deionized WaterH₂O18.02-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-
BrineNaCl (aq)--
Anhydrous Sodium SulfateNa₂SO₄142.04-

Procedure

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an ice-water bath, slowly add 15 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. To the cooled sulfuric acid, add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature does not exceed 10 °C.[5]

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (0.0487 mol) of 3-Bromo-4-chlorotoluene in 20 mL of dichloromethane. Cool this solution to 0-5 °C using an ice-water bath.[5]

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 3-Bromo-4-chlorotoluene via the dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C throughout the addition.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice water (approximately 200 mL) with stirring. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all the organic layers.[5]

  • Neutralization and Drying: Wash the combined organic layer sequentially with 50 mL of deionized water, 50 mL of a saturated sodium bicarbonate solution, and finally with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.[5][6]

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 3-Bromo-4-chloro-5-nitrotoluene.[5]

Pathway 2: Sandmeyer Reaction from a Substituted Aniline

The Sandmeyer reaction is a powerful tool for the synthesis of aryl halides from aryl diazonium salts.[7][8] This pathway offers an alternative route, particularly when the required aniline precursor is readily available.

Workflow for Pathway 2

G cluster_0 Starting Material cluster_1 Diazotization cluster_2 Sandmeyer Reaction 4-Chloro-3-nitroaniline 4-Chloro-3-nitroaniline Diazonium Salt Diazonium Salt 4-Chloro-3-nitroaniline->Diazonium Salt NaNO₂, HBr, 0-5 °C 3-Bromo-4-chloro-5-nitrotoluene 3-Bromo-4-chloro-5-nitrotoluene Diazonium Salt->3-Bromo-4-chloro-5-nitrotoluene CuBr, HBr

Caption: Synthetic workflow for Pathway 2.

Experimental Protocol: Sandmeyer Reaction of 4-Chloro-3-nitroaniline

This protocol is based on established procedures for Sandmeyer reactions.[9]

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity
4-Chloro-3-nitroanilineC₆H₅ClN₂O₂172.57≥98%
Hydrobromic AcidHBr80.9148% aqueous solution
Sodium NitriteNaNO₂69.00≥97%
Copper(I) BromideCuBr143.45≥98%
DichloromethaneCH₂Cl₂84.93ACS Grade
Deionized WaterH₂O18.02-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-
BrineNaCl (aq)--
Anhydrous Sodium SulfateNa₂SO₄142.04-

Procedure

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-Chloro-3-nitroaniline in 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.[9]

  • Preparation of Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.[9]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.[9]

  • Work-up and Extraction: Cool the reaction mixture to room temperature and extract the product with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[9]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by a suitable method such as recrystallization or column chromatography.

Synthesis of Derivatives

The 3-bromo-4-chloro-5-nitrotoluene scaffold can be further functionalized. For instance, the nitro group can be reduced to an amine, which can then undergo a variety of transformations. The chlorine atom at the C4 position is activated for nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group at the ortho position (C3).[3] This allows for the displacement of the chlorine by various nucleophiles to introduce further diversity.

Conclusion

The synthesis of 3-bromo-4-chloro-5-nitrotoluene and its derivatives can be effectively achieved through strategic electrophilic aromatic substitution or Sandmeyer reactions. The choice of pathway will depend on the availability of starting materials and the desired scale of the reaction. The protocols provided herein offer a solid foundation for researchers to produce these valuable compounds for applications in drug discovery and development. Careful control of reaction conditions and a thorough understanding of directing group effects are crucial for successful and high-yielding syntheses.

References

  • Vertex AI Search. (n.d.). Understanding the Reactivity of 4-Chloro-3-nitrotoluene in Organic Synthesis.
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  • BenchChem. (2025, December). Technical Support Center: Synthesis of Substituted Toluenes.
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  • University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • ResearchGate. (2015, March 17). p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2.
  • BenchChem. (n.d.). A Comparative Guide to Alternative Reagents for the Bromination of Chloro-nitrotoluene Derivatives.
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  • National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Brainly.com. (2018, September 13). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene.
  • Google Patents. (n.d.). CN112159325A - Method for synthesizing 2-amino-3-nitrotoluene.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Journal of the American Chemical Society. (1917). THE BROMINATION OF p-NITROTOLUENE.
  • Chemistry Stack Exchange. (2025, November 2). Organic Chemistry Aromatic synthesis.
  • Scribd. (n.d.). Nitration Mechanisms of Toluene and Benzene.
  • Wikipedia. (n.d.). Nitration.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Chemistry Stack Exchange. (2016, February 27). Comparing the reactivity towards aromatic electrophilic substitution reaction.
  • Chem-Impex. (n.d.). 2-Bromo-4-chloro-1-nitro-benzene.
  • Chemistry LibreTexts. (2026, February 9). 3.10: Synthesis of Polysubstituted Benzenes.
  • ChemicalBook. (n.d.). 3-BROMO-4-CHLOROTOLUENE synthesis.
  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene.
  • ResearchGate. (2025, October 16). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene.
  • ACS Publications. (2016, June 7). Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions. Accounts of Chemical Research.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
  • BLD Pharm. (n.d.). 3-Bromo-4-chloro-5-nitrotoluene.
  • Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.

Sources

Application

Introduction: The Strategic Importance of 3-Bromo-4-chloro-5-nitrotoluene

An Application Guide to Suzuki Coupling Reactions with 3-Bromo-4-chloro-5-nitrotoluene This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the strat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Suzuki Coupling Reactions with 3-Bromo-4-chloro-5-nitrotoluene

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the strategic application of the Suzuki-Miyaura cross-coupling reaction using 3-Bromo-4-chloro-5-nitrotoluene. This substrate, featuring two distinct halogen atoms and a potent electron-withdrawing group, presents unique challenges and opportunities in synthetic chemistry, particularly concerning regioselectivity. This guide provides in-depth mechanistic insights, validated experimental protocols, and optimization strategies to enable the selective and efficient synthesis of complex biaryl structures.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, is instrumental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5]

3-Bromo-4-chloro-5-nitrotoluene is a particularly valuable building block. Its structure offers three distinct points for chemical modification: a reactive C-Br bond, a less reactive C-Cl bond, and a versatile nitro group that can be further transformed. The primary challenge and synthetic opportunity lie in achieving regioselective coupling—preferentially reacting at one halogen site while preserving the other for subsequent transformations. This guide elucidates the principles and practices required to master this selective coupling.

Mechanistic Rationale: Achieving High Regioselectivity

The success of a selective Suzuki coupling with a di-halogenated substrate is governed by the kinetics of the initial and rate-determining step of the catalytic cycle: the oxidative addition of the palladium(0) catalyst to the aryl-halide bond.[1][6][7]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key transformations:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the aryl halide, forming a Pd(II) complex.[7][8]

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center, displacing the halide.[2][3][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[6][10]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_int1 Ar-Pd(II)L₂-X oa->pd2_int1 tm Transmetalation pd2_int1->tm pd2_int2 Ar-Pd(II)L₂-R' tm->pd2_int2 re Reductive Elimination pd2_int2->re re->pd0 product Ar-R' re->product Product arx Ar-X arx->oa r_boron R'-B(OR)₂ + Base r_boron->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Basis of Selectivity: C-Br vs. C-Cl Reactivity

For 3-Bromo-4-chloro-5-nitrotoluene, the regiochemical outcome is dictated by the differential reactivity of the C-Br and C-Cl bonds. The rate of oxidative addition for aryl halides follows a well-established trend based on bond dissociation energies: I > Br > OTf >> Cl .[3][11]

Consequently, the C-Br bond at the 3-position is significantly more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond at the 4-position. By carefully controlling reaction conditions—particularly temperature, reaction time, and catalyst activity—it is possible to achieve highly selective coupling at the C-Br bond, leaving the C-Cl bond intact for potential downstream functionalization.

The strongly electron-withdrawing nitro group (-NO₂) at the 5-position activates the aromatic ring, accelerating the rate of oxidative addition for both halides compared to an unactivated ring.[8][12][13] While this enhances the overall reactivity of the substrate, the intrinsic reactivity difference between bromine and chlorine remains the dominant factor for selectivity.

Caption: Regioselective coupling favors the more reactive C-Br bond.

Optimizing Experimental Parameters

The choice of catalyst, base, and solvent is critical for maximizing yield and selectivity.

  • Palladium Catalyst System: For selective C-Br coupling on an activated substrate, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from a precursor like Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand are often sufficient.[14][15] To couple the more resilient C-Cl bond in a subsequent step, a more active catalyst system employing bulky, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) would be required.[14][16][17]

  • Base: The base activates the boronic acid to facilitate transmetalation.[9] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is often effective for challenging couplings.[14]

  • Solvent: A mixture of an organic solvent and water is typical. Common choices include 1,4-dioxane/H₂O, toluene/H₂O, or THF/H₂O.[5][8] The water is necessary to dissolve the inorganic base and aids in the transmetalation step.

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts are toxic, and organic solvents are flammable. Aryl halides and nitroaromatics can be hazardous; consult the Safety Data Sheet (SDS) for all reagents.[7]

Protocol 1: C3-Selective Monosubstitution at the C-Br Bond

This protocol details a general procedure for the selective Suzuki-Miyaura coupling at the C3-bromo position of 3-Bromo-4-chloro-5-nitrotoluene.

ParameterRecommended Value/ReagentStoichiometry (equiv.)Rationale
Aryl Halide 3-Bromo-4-chloro-5-nitrotoluene1.0Limiting reagent.
Boronic Acid Arylboronic Acid of choice1.1 - 1.2A slight excess ensures complete consumption of the aryl halide.
Pd Catalyst Pd(PPh₃)₄0.02 - 0.05 (2-5 mol%)A standard, effective catalyst for C-Br coupling.[15]
Base K₂CO₃ or K₃PO₄2.0 - 3.0Strong base to facilitate transmetalation. K₃PO₄ is more robust.
Solvent 1,4-Dioxane : H₂O4:1 (v/v)Common solvent system that solubilizes both organic and inorganic reagents.
Temperature 80 - 100 °CN/ASufficient to drive the reaction without promoting C-Cl activation.
Time 4 - 12 hoursN/AMonitor by TLC or GC-MS for completion.

Step-by-Step Procedure:

  • Reagent Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 3-Bromo-4-chloro-5-nitrotoluene (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[15]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.[[“]]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate (3 x volume of aqueous layer).[4][7]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 3-aryl-4-chloro-5-nitrotoluene.[7]

Workflow start Start setup 1. Combine Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) start->setup inert 2. Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir (e.g., 90 °C, 4-12 h) solvent->react monitor 5. Monitor Reaction (TLC / GC-MS) react->monitor workup 6. Aqueous Workup (Dilute, Extract) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Standard experimental workflow for the Suzuki coupling protocol.

Considerations for a Second Coupling at the C-Cl Position

To achieve a second coupling at the C-Cl bond, more forcing conditions are necessary after the first coupling is complete. This typically involves:

  • A More Active Catalyst: Introduce a catalyst system known for aryl chloride activation, such as a palladacycle precatalyst with a bulky phosphine ligand (e.g., SPhos-Pd) or an NHC-ligated catalyst (e.g., PEPPSI-IPr).[11][14]

  • Higher Temperatures: Increase the reaction temperature to 100-120 °C to overcome the higher activation energy of C-Cl bond cleavage.

  • Stronger Base: A base like K₃PO₄ may be more effective than K₂CO₃.

  • Longer Reaction Time: The C-Cl coupling will be significantly slower than the C-Br coupling.

This can be performed in a one-pot, two-step sequence where the second boronic acid and a more active catalyst are added to the reaction mixture after the initial C-Br coupling has reached completion.[11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidized).Ensure a properly inert atmosphere; use fresh catalyst or a more air-stable precatalyst.
Insufficiently active base or temperature.Switch to a stronger base (K₃PO₄); increase the reaction temperature in 10 °C increments.
Reaction Stalls Catalyst decomposition.Add a fresh portion of catalyst (1-2 mol%).
Protodeboronation of boronic acid.Use a slight excess of boronic acid (1.5 equiv); ensure the base is not excessively strong or the temperature too high for the specific boronic acid.
Loss of Selectivity Reaction temperature is too high or time is too long.Reduce the temperature; monitor the reaction closely and stop it once the starting material is consumed to avoid the slower C-Cl coupling.[11]
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas solvents and maintain a strict inert atmosphere.

Conclusion

3-Bromo-4-chloro-5-nitrotoluene is a versatile synthetic intermediate whose utility is unlocked through the strategic application of the Suzuki-Miyaura cross-coupling. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, chemists can achieve highly regioselective C-C bond formation at the C3 position. This guide provides the fundamental principles and a robust experimental protocol to serve as a reliable starting point for synthesizing a diverse array of 3-aryl-4-chloro-5-nitrotoluene derivatives, paving the way for further molecular elaboration and the development of novel chemical entities.

References

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . Thieme. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo . Mettler Toledo. [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI . MDPI. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor . University of Windsor. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC . National Center for Biotechnology Information. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls . University of California, San Diego. [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

  • Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free - RSC Publishing . Royal Society of Chemistry. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions . World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC . National Center for Biotechnology Information. [Link]

  • Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]

  • Suzuki reaction general procedure - Consensus Academic Search Engine . Consensus. [Link]

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters | The Journal of Organic Chemistry - ACS Publications . American Chemical Society. [Link]

  • Synthesis of biaryls 3 through Suzuki–Miyaura coupling between... | Download Scientific Diagram - ResearchGate . ResearchGate. [Link]

  • Enantioselective Synthesis of Axially Chiral Biaryls by the Pd- Catalyzed Suzuki-Miyaura Reaction . MIT DSpace. [Link]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements - The Royal Society of Chemistry . Royal Society of Chemistry. [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group . Harvard University. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals . Beilstein Journals. [Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 3-Bromo-4-chloro-5-nitrotoluene

Executive Summary The polyhalogenated nitroarene, 3-bromo-4-chloro-5-nitrotoluene, is a highly versatile building block for complex active pharmaceutical ingredients (APIs). However, its functionalization presents a sign...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The polyhalogenated nitroarene, 3-bromo-4-chloro-5-nitrotoluene, is a highly versatile building block for complex active pharmaceutical ingredients (APIs). However, its functionalization presents a significant chemoselectivity challenge. The presence of a strongly electron-withdrawing nitro group activates the adjacent C-Cl bond toward nucleophilic aromatic substitution (SNAr), competing with the intrinsically more reactive C-Br bond during transition-metal catalysis. This application note details a robust, self-validating protocol for the highly chemoselective Palladium-catalyzed Buchwald-Hartwig amination of the C-Br bond, preserving the C-Cl and C-NO2 functionalities for downstream derivatization.

Mechanistic Rationale & Chemoselectivity

Developing a protocol for this specific substrate requires balancing intrinsic bond reactivity with electronic activation.

Ligand Selection (XPhos): To achieve high C-Br selectivity over the ortho-nitro-activated C-Cl bond, a highly active, sterically demanding dialkylbiarylphosphine ligand such as XPhos is employed[1]. The electron-rich nature of XPhos accelerates the oxidative addition of Pd(0) into the C-Br bond. Simultaneously, its massive steric bulk facilitates rapid reductive elimination, minimizing the lifetime of the Pd(II) intermediate and preventing off-target oxidative addition into the C-Cl bond.

Base Selection (Cs2CO3 vs. NaOtBu): Nitroarenes are notoriously sensitive to strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), which can trigger degradation, polymerization, or unwanted redox processes[2]. Cesium carbonate (Cs2CO3) provides the optimal balance: it is sufficiently basic to deprotonate the Pd-amine intermediate but mild enough to tolerate the nitro group. The successful amination of nitroarenes heavily relies on this pairing of dialkyl(biaryl)phosphine ligands with mild bases[3]. The calculated energy barriers for organic bases like DBU are prohibitively high, making inorganic carbonates the ideal choice[4].

Causality of Chemoselectivity: While the -NO2 group lowers the LUMO of the arene (activating the ortho C-Cl bond for SNAr), the use of a non-polar solvent (toluene) and a highly active Pd/XPhos catalyst shifts the reaction entirely into the cross-coupling manifold. Here, the lower bond dissociation energy of C-Br (~81 kcal/mol) dictates the kinetic site of oxidative addition over C-Cl (~96 kcal/mol).

CatalyticCycle Pd0 Active Catalyst L·Pd(0) OxAdd Chemoselective Oxidative Addition (at C-Br bond) Pd0->OxAdd 3-Bromo-4-chloro-5-nitrotoluene AmineCoord Amine Coordination & Base Deprotonation (Cs2CO3) OxAdd->AmineCoord Amine RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim CsHCO3 + CsBr RedElim->Pd0 Regeneration Product Aminated Product (C-Cl & NO2 intact) RedElim->Product Release

Figure 1: Catalytic cycle of chemoselective Buchwald-Hartwig amination showing C-Br specificity.

Reaction Optimization & Quantitative Data

The following table summarizes the causal relationship between reaction parameters and chemoselective outcomes. Deviations from the optimized conditions result in either substrate degradation or loss of chemoselectivity.

Table 1: Optimization of Reaction Conditions for Chemoselective Amination

EntryCatalyst / LigandBaseSolventTemp (°C)Result / Yield
1Pd2(dba)3 / BINAPNaOtBuToluene100Complex mixture (Nitro degradation)[2]
2Pd2(dba)3 / XPhosNaOtBuToluene80Complex mixture (Nitro degradation)[2]
3Pd2(dba)3 / XPhosK3PO4Dioxane10045% Yield (Competing C-Cl insertion)
4 Pd2(dba)3 / XPhos Cs2CO3 Toluene 80 >95% Conversion, >85% Yield
5None (Control)Cs2CO3Toluene80No reaction (Validates Pd dependence)

Materials and Reagents

  • Substrate: 3-Bromo-4-chloro-5-nitrotoluene (1.0 equiv)

  • Nucleophile: Primary or secondary amine (e.g., Morpholine, 1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol% Pd)

  • Ligand: 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl[XPhos] (4.5 mol%)[1]

  • Base: Cesium carbonate[Cs2CO3] (1.5 equiv, anhydrous, finely milled)

  • Solvent: Toluene (Anhydrous, rigorously degassed)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure catalyst activation and reaction completion.

Workflow Step1 1. Catalyst Prep Pd2(dba)3 + XPhos Argon Atmosphere Step2 2. Reagent Loading Substrate + Cs2CO3 Mild Base Selection Step1->Step2 Step3 3. Reaction Toluene, 80°C LC-MS Monitoring Step2->Step3 Step4 4. Workup & Isolation Celite Filtration Column Chromatography Step3->Step4

Figure 2: Step-by-step experimental workflow with integrated in-process controls (IPC).

Step 1: Catalyst Pre-activation (Glovebox or Standard Schlenk Technique)

  • Charge an oven-dried Schlenk flask with Pd2(dba)3 (0.02 equiv) and XPhos (0.045 equiv).

  • Causality Check: The use of a slight excess of ligand relative to palladium (4.5 mol% ligand to 4.0 mol% total Pd atoms) ensures the complete formation of the active mono-ligated L·Pd(0) species. This prevents the precipitation of inactive "Pd black."

Step 2: Reagent Addition

  • Add 3-bromo-4-chloro-5-nitrotoluene (1.0 equiv) and finely milled anhydrous Cs2CO3 (1.5 equiv) to the flask.

  • Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Oxygen is highly detrimental to the active Pd(0) species.

Step 3: Solvent and Amine Introduction

  • Inject anhydrous, degassed toluene to achieve a 0.2 M substrate concentration.

  • Inject the amine (1.2 equiv). Note: If the amine is a solid, it should be added during Step 2 prior to the Argon purge.

Step 4: Reaction Execution & In-Process Control (IPC)

  • Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous Cs2CO3 remains suspended.

  • Self-Validation (IPC): After 45 minutes, halt stirring briefly to allow salts to settle. Withdraw a 10 µL aliquot under positive Argon pressure, dilute with 1 mL of acetonitrile, and analyze via LC-MS.

  • Success Criteria: The chromatogram should show the disappearance of the starting material mass and the appearance of the product mass. Crucially, the absence of dechlorinated side-products confirms the chemoselectivity of the XPhos catalyst.

Step 5: Workup and Purification

  • Once IPC confirms >95% conversion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter the crude mixture through a pad of Celite to remove inorganic salts and precipitated palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3-amino-4-chloro-5-nitrotoluene derivative.

References

  • [2] Title: Buchwald-Hartwig Amination | Source: Chemistry LibreTexts | URL:[Link]

  • [3] Title: Buchwald-Hartwig Amination of Nitroarenes | Source: Semantic Scholar | URL:[Link]

  • [4] Title: Role of the Base in Buchwald–Hartwig Amination | Source: The Journal of Organic Chemistry | URL:[Link]

Sources

Application

Application Notes and Protocols: Selective Reduction of 3-Bromo-4-chloro-5-nitrotoluene

Introduction The selective reduction of the nitro group in polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective reduction of the nitro group in polysubstituted aromatic compounds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2][3] The resulting anilines are critical intermediates, and the ability to perform this transformation while preserving other sensitive functional groups is of paramount importance. This document provides a detailed guide to the selective reduction of 3-Bromo-4-chloro-5-nitrotoluene to 3-Bromo-4-chloro-5-aminotoluene. The presence of both bromo and chloro substituents on the aromatic ring necessitates careful selection of reagents and reaction conditions to avoid dehalogenation, a common side reaction.[4][5] This guide will explore various methodologies, from classic metal-acid reductions to modern catalytic transfer hydrogenation, providing detailed protocols and insights into the rationale behind procedural steps.

Strategic Considerations for Selective Reduction

The primary challenge in the reduction of 3-Bromo-4-chloro-5-nitrotoluene lies in the chemoselective transformation of the nitro group to an amine without affecting the carbon-halogen bonds. Catalytic hydrogenation with palladium on carbon (Pd/C), a common method for nitro group reduction, is often associated with hydrodehalogenation, especially for aryl bromides and iodides.[4][6] Therefore, alternative strategies are often preferred.

Key considerations for selecting a reduction method include:

  • Chemoselectivity: The chosen reagent must preferentially reduce the nitro group over the halogen substituents.

  • Reaction Conditions: Mild conditions (room temperature, atmospheric pressure) are generally favored to minimize side reactions.

  • Work-up and Purification: The ease of product isolation and purification is a critical factor in both laboratory and industrial settings.

  • Safety and Environmental Impact: The toxicity and environmental impact of the reagents and byproducts should be considered.

The following diagram illustrates the general workflow for the selective reduction of 3-Bromo-4-chloro-5-nitrotoluene.

Start 3-Bromo-4-chloro-5-nitrotoluene Method Selective Reduction Method Start->Method Product_HCl 3-Bromo-4-chloro-5-aminotoluene (as hydrochloride salt) Method->Product_HCl Acidic Work-up Product_Free 3-Bromo-4-chloro-5-aminotoluene (free base) Method->Product_Free Neutral/Basic Work-up Product_HCl->Product_Free Basification Purification Purification (e.g., Crystallization, Chromatography) Product_Free->Purification Final Pure 3-Bromo-4-chloro-5-aminotoluene Purification->Final

Caption: General workflow for the selective reduction of 3-Bromo-4-chloro-5-nitrotoluene.

Methodologies and Protocols

Several methods can be employed for the selective reduction of the nitro group in halogenated nitroarenes. This section details three common and effective protocols.

Protocol 1: Reduction with Tin(II) Chloride (SnCl₂)

This is a classic and reliable method for the chemoselective reduction of aromatic nitro groups in the presence of halogens.[4][7][8] Tin(II) chloride is a mild reducing agent that generally does not affect aryl halides.[4]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromo-4-chloro-5-nitrotoluene≥98%Commercially Available
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS ReagentCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS ReagentCommercially Available
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionLaboratory Prepared
Anhydrous sodium sulfate (Na₂SO₄)ACS ReagentCommercially Available
Round-bottom flaskAppropriate sizeStandard laboratory equipment
Magnetic stirrer and stir barStandard laboratory equipment
Reflux condenserStandard laboratory equipment
Separatory funnelStandard laboratory equipment
Rotary evaporatorStandard laboratory equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Bromo-4-chloro-5-nitrotoluene (1.0 eq) in ethanol (10 mL per gram of substrate).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the initial solvent).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-Bromo-4-chloro-5-aminotoluene.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Insights: The use of a protic solvent like ethanol is crucial for this reaction. The reduction mechanism involves a series of electron and proton transfers from the tin(II) species to the nitro group.[8] The acidic conditions generated in situ help to protonate the nitro group, facilitating its reduction.[8] The final basic work-up is necessary to neutralize the acid and precipitate the tin salts, allowing for the extraction of the free amine product.

Protocol 2: Reduction with Iron Powder and Acetic Acid

The use of iron metal in acidic media is a cost-effective and environmentally benign method for the reduction of nitroarenes.[4][9][10] This method is generally selective for the nitro group and does not typically cause dehalogenation.[4][5]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromo-4-chloro-5-nitrotoluene≥98%Commercially Available
Iron powder (<100 mesh)ReagentCommercially Available
Glacial acetic acid (AcOH)ACS ReagentCommercially Available
Ethanol (EtOH) or Methanol (MeOH)ACS ReagentCommercially Available
Celite®Commercially Available
Sodium carbonate (Na₂CO₃)Saturated aqueous solutionLaboratory Prepared
Anhydrous magnesium sulfate (MgSO₄)ACS ReagentCommercially Available
Round-bottom flaskAppropriate sizeStandard laboratory equipment
Magnetic stirrer and stir barStandard laboratory equipment
Reflux condenserStandard laboratory equipment

Procedure:

  • To a round-bottom flask containing a stirred suspension of iron powder (5.0 eq) in a 1:1 mixture of ethanol and water (20 mL per gram of substrate), add a catalytic amount of acetic acid (0.1 eq).

  • Heat the mixture to reflux.

  • Add a solution of 3-Bromo-4-chloro-5-nitrotoluene (1.0 eq) in ethanol dropwise to the refluxing mixture over 30 minutes.

  • Maintain the reaction at reflux for 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron and iron oxides. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and neutralize with a saturated aqueous solution of sodium carbonate.

  • Extract the product with ethyl acetate or dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify as described in Protocol 1.

Causality and Insights: This method, often referred to as the Béchamp reduction, utilizes the in-situ generation of an acidic medium to facilitate the reduction of the nitro group by iron metal.[11] The reaction is heterogeneous, and vigorous stirring is essential for good yields. Filtering the hot reaction mixture can sometimes improve the efficiency of removing the iron sludge.

Protocol 3: Catalytic Transfer Hydrogenation with Hydrazine Hydrate and Pd/C

While direct hydrogenation with H₂ gas and Pd/C can lead to dehalogenation, catalytic transfer hydrogenation using a hydrogen donor like hydrazine hydrate can be a highly selective method for reducing nitro groups in the presence of halogens, especially under controlled conditions.[1][12]

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-Bromo-4-chloro-5-nitrotoluene≥98%Commercially Available
Palladium on carbon (5% or 10% Pd)Commercially Available
Hydrazine monohydrate (N₂H₄·H₂O)ReagentCommercially Available
Ethanol (EtOH) or Methanol (MeOH)AnhydrousCommercially Available
Celite®Commercially Available
Round-bottom flaskAppropriate sizeStandard laboratory equipment
Magnetic stirrer and stir barStandard laboratory equipment
Reflux condenserStandard laboratory equipment

Procedure:

  • In a round-bottom flask, suspend 3-Bromo-4-chloro-5-nitrotoluene (1.0 eq) and palladium on carbon (0.05-0.10 w/w) in ethanol (20 mL per gram of substrate).

  • Heat the mixture to a gentle reflux.

  • Add hydrazine monohydrate (3.0-5.0 eq) dropwise to the refluxing suspension over a period of 30-60 minutes. The addition should be controlled to manage the evolution of nitrogen gas.

  • After the addition is complete, continue to reflux the mixture for 1-2 hours, or until TLC analysis shows the absence of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography or recrystallization.

Causality and Insights: In this method, hydrazine serves as an in-situ source of hydrogen, which is transferred to the nitro group on the surface of the palladium catalyst.[1] The key to selectivity is often the careful control of temperature and the rate of hydrazine addition. This method avoids the need for high-pressure hydrogenation equipment.

The following diagram provides a decision-making workflow for selecting an appropriate reduction method.

Start Start: Selective Reduction of 3-Bromo-4-chloro-5-nitrotoluene Q1 Need for mild conditions and high chemoselectivity? Start->Q1 Q2 Cost-effectiveness and environmental considerations important? Q1->Q2 No A1 Protocol 1: SnCl₂ Reduction Q1->A1 Yes Q3 Avoidance of high-pressure hydrogenation equipment desired? Q2->Q3 No A2 Protocol 2: Fe/AcOH Reduction Q2->A2 Yes Q3->A1 No A3 Protocol 3: Catalytic Transfer Hydrogenation Q3->A3 Yes

Caption: Decision workflow for selecting a reduction protocol.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the described protocols. Note that yields are highly dependent on the specific reaction scale and purification method.

ProtocolReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key Advantages
1SnCl₂·2H₂OEthanolReflux2-485-95High chemoselectivity, reliable
2Fe powder / AcOHEtOH/H₂OReflux1-380-90Cost-effective, environmentally friendly
3N₂H₄·H₂O / Pd/CEthanolReflux1-385-95Avoids H₂ gas, generally high yielding

Characterization of 3-Bromo-4-chloro-5-aminotoluene

The successful synthesis of the target compound should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.

  • Melting Point: The purified product should have a sharp melting point. The melting point of 3-bromo-4-aminotoluene is 14-16 °C.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The appearance of a broad singlet corresponding to the -NH₂ protons and the characteristic shifts of the aromatic protons will confirm the reduction.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reducing agent or reaction timeAdd more reducing agent, increase reaction time, or gently increase the temperature.
DehalogenationReaction conditions too harshFor catalytic methods, reduce temperature or catalyst loading. For metal-acid methods, ensure proper temperature control.
Low yieldInefficient extraction or purificationEnsure complete neutralization during work-up to maximize extraction of the free amine. Optimize purification conditions.
Product discolorationOxidation of the aniline productStore the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Conclusion

The selective reduction of 3-Bromo-4-chloro-5-nitrotoluene to 3-Bromo-4-chloro-5-aminotoluene is a feasible transformation with several reliable methods at the disposal of the synthetic chemist. The choice of method will depend on factors such as the scale of the reaction, cost considerations, and available equipment. The protocols detailed in this guide provide a solid foundation for achieving this synthesis with high yield and purity. Careful execution of the experimental procedures and diligent monitoring of the reaction progress are key to a successful outcome.

References

  • ACS Publications. (2024). Selective Reduction of Nitroarenes via Noncontact Hydrogenation. ACS Publications. [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni). OrgoSolver. [Link]

  • Zeynizadeh, B., & Rahimi, S. (2006). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Bulletin of the Korean Chemical Society, 27(7), 1083-1086. [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Palladium Nanoparticles Supported on Nitrogen‐Functionalized Active Carbon: A Stable and Highly Efficient Catalyst for the Selective Hydrogenation of Nitroarenes. Sci-Hub. [Link]

  • LibreTexts Chemistry. (n.d.). Aromatic Side Chain Reduction: Nitro. LibreTexts Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Chirik, P. J., & Semproni, S. P. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society, 136(33), 11562–11574. [Link]

  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal. [Link]

  • Stratakis, M., et al. (2014). Mechanistic Studies of the Reduction of Nitroarenes by NaBH4 or Hydrosilanes Catalyzed by Supported Gold Nanoparticles. ACS Catalysis, 4(9), 3079–3087. [Link]

  • Asian Journal of Chemistry. (2024). Study of Electron Beam Irradiated Palladium on Carbon Catalysts for Transfer Hydrogenation Reactions of Nitroarenes Compounds. Asian Journal of Chemistry, 36(10), 2531-2535. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Chemical and Pharmaceutical Research, 16(5), 1-6. [Link]

  • Li, G., et al. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. ChemistrySelect, 7(35), e202202641. [Link]

  • ResearchGate. (2026). (PDF) Reduction of Nitroarenes to Aromatic Amines with Sodium Borohydride in the Presence of Selenium and Actived Carbon. ResearchGate. [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. [Link]

  • Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]

  • ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? ResearchGate. [Link]

  • SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. (n.d.). AMINATION BY REDUCTION. SHROFF S. R. ROTARY INSTITUTE OF CHEMICAL TECHNOLOGY. [Link]

  • ScienceMadness.org. (2011, August 14). Nitroaromatic Reduction w/Sn. ScienceMadness.org. [Link]

  • Royal Society of Chemistry. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ResearchGate. [Link]

  • ACS Publications. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. ACS Publications. [Link]

  • ProQuest. (n.d.). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. ProQuest. [Link]

  • Semantic Scholar. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Semantic Scholar. [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Organic Syntheses. [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. Organic Syntheses. [Link]

  • ChemBK. (2024, April 9). 3-bromo-4-amino toluene. ChemBK. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 5). Understanding the Applications of 3-Bromo-5-nitrotoluene in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Google Patents. (n.d.). US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.
  • European Patent Office. (2004, January 22). Process for preparing 3-chloro-5-nitrotoluene. European Patent Office. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in 3-Bromo-4-chloro-5-nitrotoluene synthesis

Welcome to the Technical Support Center for the synthesis of 3-Bromo-4-chloro-5-nitrotoluene . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Bromo-4-chloro-5-nitrotoluene . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks and failure modes encountered during this multi-step aromatic substitution workflow.

To synthesize this highly substituted toluene derivative, the most efficient and regioselective pathway begins with 4-amino-3-nitrotoluene . The synthesis relies on a two-step sequence: an electrophilic aromatic bromination followed by a Sandmeyer chlorination.

Mechanistic Pathway

SynthesisRoute SM 4-Amino-3-nitrotoluene (Starting Material) Step1 Bromination Br₂, AcOH, 0-5°C SM->Step1 Int 4-Amino-3-bromo-5-nitrotoluene (Intermediate) Step1->Int Regioselective ortho-substitution Step2 Sandmeyer Chlorination 1. NaNO₂, HCl 2. CuCl, 60°C Int->Step2 Prod 3-Bromo-4-chloro-5-nitrotoluene (Target Product) Step2->Prod Diazotization & Cu-catalyzed coupling

Synthetic workflow for 3-bromo-4-chloro-5-nitrotoluene via bromination and Sandmeyer chlorination.

Part 1: Troubleshooting Regioselective Bromination (FAQs)

Q: Why is my yield of 4-amino-3-bromo-5-nitrotoluene inconsistent, often accompanied by dark, tarry byproducts? A: This is a classic issue of competing reaction rates. The amino group strongly activates the aromatic ring, making it highly susceptible to oxidative degradation by elemental bromine. When the localized concentration of Br₂ is too high, or the temperature exceeds 5 °C, oxidation of the aniline nitrogen outcompetes the desired electrophilic aromatic substitution [1]. Causality & Solution: To establish a self-validating system, you must moderate the electrophilicity of Br₂. Using glacial acetic acid as the solvent acts as a buffer, while maintaining the temperature between 0–5 °C suppresses oxidative pathways. A slow, dropwise addition of Br₂ ensures the rate of bromination exceeds the rate of oxidation.

Q: I am observing dibrominated impurities. How is this possible if the positions are sterically hindered? A: While the methyl group at C1 and the nitro group at C3 provide steric bulk, the amino group at C4 is a powerful ortho/para director. Since the para position (C1) is blocked, bromination naturally targets the open ortho position (C5). However, if the reaction is left stirring too long at elevated temperatures, methyl group bromination (benzylic bromination) can occur via a radical pathway. Causality & Solution: Strictly control the stoichiometry to 1.05 equivalents of Br₂ and shield the reaction from intense UV/visible light to prevent homolytic cleavage of bromine.

Part 2: Troubleshooting Sandmeyer Chlorination (FAQs)

Q: During the Sandmeyer reaction, I observe significant formation of 3-bromo-4-hydroxy-5-nitrotoluene (phenol byproduct). How can I drive the equilibrium toward the chloro product? A: Phenol formation is the most common failure mode in Sandmeyer chemistry. It is caused by the nucleophilic attack of water on the highly reactive aryl cation intermediate, which forms upon N₂ extrusion [2]. Causality & Solution: The electron-withdrawing nitro and bromo groups destabilize the diazonium salt, making it hyper-reactive. If the concentration of chloride ions is insufficient, water outcompetes Cl⁻. To prevent this, maximize the chloride ion concentration by using a large excess of concentrated HCl (at least 3–5 equivalents) during diazotization. Furthermore, pre-form the Cu(I)Cl complex in concentrated HCl and add the cold diazonium solution directly into the heated CuCl solution (reverse addition). This ensures immediate trapping of the aryl radical/cation by chloride before water can react.

Q: The diazotization of 4-amino-3-bromo-5-nitrotoluene is sluggish, and unreacted starting material remains. What is the mechanistic barrier? A: The basicity of the amine is severely attenuated by the strongly electron-withdrawing ortho-nitro and meta-bromo groups [3]. This inductive pull reduces the nucleophilicity of the amine, slowing down its attack on the nitrosonium ion (NO⁺). Causality & Solution: If standard aqueous HCl/NaNO₂ fails to achieve full conversion, the system lacks the necessary thermodynamic driving force. Switch to non-aqueous diazotization conditions using tert-butyl nitrite (t-BuONO) and anhydrous CuCl in acetonitrile. This homogeneous system bypasses the solubility and basicity limitations of the aqueous method, driving the reaction to completion.

Part 3: Quantitative Data & Yield Optimization

The following table summarizes the optimized parameters required to maintain high fidelity across both synthetic steps.

Reaction StepReagents / ConditionsTarget ProductExpected YieldPrimary ByproductCausality of Byproduct
1. Bromination Br₂ (1.05 eq), Glacial AcOH, 0–5 °C4-Amino-3-bromo-5-nitrotoluene85–92%Oxidation tars, benzylic bromidesExcess Br₂, poor temperature control, light exposure
2. Sandmeyer NaNO₂ (1.1 eq), HCl (5 eq), CuCl (1.2 eq), 0 → 60 °C3-Bromo-4-chloro-5-nitrotoluene65–75%3-Bromo-4-hydroxy-5-nitrotolueneWater nucleophilic attack due to low Cl⁻ concentration

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Bromination of 4-Amino-3-nitrotoluene

This protocol is designed to be self-validating by strictly controlling the electrophilic addition rate.

  • Dissolution: Suspend 4-amino-3-nitrotoluene (1.0 eq) in glacial acetic acid (10 volumes) in a round-bottom flask equipped with a mechanical stirrer and an addition funnel.

  • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to stabilize at 0–5 °C.

  • Bromine Addition: Dissolve Br₂ (1.05 eq) in an equal volume of glacial acetic acid. Add this solution dropwise over 1.5 hours. Self-Validation: The reaction mixture should remain a stirrable suspension; if it turns into a black, viscous tar, the addition rate is too fast, causing oxidative degradation.

  • Aging: Stir for an additional 1 hour at 5 °C. Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot is entirely consumed.

  • Quenching & Isolation: Pour the mixture into ice water containing 1% sodium bisulfite (w/v) to quench any unreacted bromine. Filter the resulting yellow/orange precipitate, wash thoroughly with cold water to remove acetic acid, and dry under vacuum at 40 °C.

Protocol B: Sandmeyer Chlorination to 3-Bromo-4-chloro-5-nitrotoluene

This protocol utilizes reverse-addition to minimize phenol byproduct formation.

  • Diazotization: Suspend the intermediate 4-amino-3-bromo-5-nitrotoluene (1.0 eq) in a mixture of concentrated HCl (5.0 eq) and water (3 volumes). Cool the suspension to 0 °C.

  • Nitrosation: Add a cold aqueous solution of NaNO₂ (1.1 eq) dropwise, keeping the internal temperature strictly < 5 °C. Stir for 30–45 minutes. Self-Validation: Perform a starch-iodide paper test. An immediate blue-black color confirms the presence of excess nitrous acid, validating that diazotization is complete.

  • Catalyst Preparation: In a separate, larger flask, dissolve CuCl (1.2 eq) in concentrated HCl (2.0 eq) to form the soluble CuCl₂⁻ complex. Heat this solution to 60 °C.

  • Coupling (Reverse Addition): Slowly transfer the cold diazonium solution into the hot CuCl solution via an addition funnel. Caution: Vigorous nitrogen gas evolution will occur. Control the addition rate to manage foaming.

  • Isolation: Once gas evolution ceases, stir for an additional 30 minutes at 60 °C, then cool to room temperature. Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via recrystallization from hot ethanol to yield pure 3-bromo-4-chloro-5-nitrotoluene.

References

  • Source: orgsyn.
  • Source: rsc.
  • Organic Chemistry Aromatic synthesis (Regioselectivity & Substituent Effects)
Optimization

Technical Support Center: Purification of 3-Bromo-4-chloro-5-nitrotoluene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Bromo-4-chloro-5-nitrotoluene. As a substituted nitroaromatic comp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 3-Bromo-4-chloro-5-nitrotoluene. As a substituted nitroaromatic compound, its purification is often complicated by the presence of closely related structural isomers and unreacted starting materials. This document offers troubleshooting advice and answers to frequently asked questions to navigate these complexities effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 3-Bromo-4-chloro-5-nitrotoluene in a practical question-and-answer format.

Question 1: My crude product is an oil or a low-melting solid, but the literature reports a crystalline solid. What is the likely cause?

Answer: This is a classic sign of significant impurity, most commonly the presence of other positional isomers formed during the nitration of 3-bromo-4-chlorotoluene. The synthesis of nitrotoluenes is well-known to produce a mixture of ortho, meta, and para isomers relative to the methyl group[1]. These isomers can form a eutectic mixture, which has a lower melting point than any of the individual components.

  • Causality: The directing effects of the bromo, chloro, and methyl groups on the aromatic ring guide the incoming nitro group to several positions. While the 5-nitro position is often desired, isomers like 3-bromo-4-chloro-2-nitrotoluene or 3-bromo-4-chloro-6-nitrotoluene can form as significant side products[2].

  • Recommended Action:

    • Assess Purity: First, analyze your crude product using an appropriate analytical technique like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the number of components and their relative ratios[3].

    • Purification Strategy: Based on the impurity profile, proceed with either fractional crystallization or column chromatography. Simple recrystallization is unlikely to be effective for separating closely related isomers.

Question 2: My recrystallization attempt failed. Either everything crashed out of solution upon cooling, or the compound remained fully dissolved. What went wrong?

Answer: This issue points directly to improper solvent selection. The ideal recrystallization solvent should dissolve the target compound poorly at low temperatures but completely at high temperatures, while impurities should remain soluble at all temperatures[4].

  • Causality & Protocol:

    • Solvent is too non-polar: If everything "crashed out," the solvent is likely too non-polar (e.g., hexanes). Your compound and its isomeric impurities have similar polarities and are insoluble, precipitating together.

    • Solvent is too polar: If everything remained dissolved, the solvent is likely too polar (e.g., methanol), dissolving all components even at low temperatures.

  • Experimental Protocol: Solvent Screening for Recrystallization

    • Place approximately 50 mg of your crude material into several different test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities, such as ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or hexane/ethyl acetate.

    • A good candidate solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not dissolve the solid. An ideal solvent will fully dissolve the solid near its boiling point[4].

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath.

    • The solvent that yields clean crystals upon cooling is your best choice for a large-scale recrystallization.

Question 3: I am running a silica gel column to separate isomers, but the resolution is very poor according to my TLC analysis of the fractions.

Answer: Poor resolution between isomers is a common challenge in chromatography due to their similar polarities. Optimizing your chromatographic conditions is key.

  • Causality: Standard silica gel chromatography separates based primarily on polarity. Since isomers of 3-Bromo-4-chloro-5-nitrotoluene have very similar polarities, achieving baseline separation requires enhancing the selectivity of your system.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use a less polar solvent system. A common mistake is to use a mobile phase that is too polar, causing all compounds to move too quickly up the column (high Rf values). Start with a very non-polar eluent (e.g., 99:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • Consider a Different Stationary Phase: For aromatic compounds, stationary phases that offer alternative separation mechanisms, like π-π interactions, can be highly effective. Consider using a phenyl-functionalized silica gel column[3][5]. The electron-rich phenyl rings on the stationary phase will interact differently with the electron-deficient nitroaromatic rings of your isomers, potentially leading to much better separation.

    • Improve Column Packing and Loading: Ensure your column is packed perfectly without any air bubbles or channels. Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the column in a tight, concentrated band[4].

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 3-Bromo-4-chloro-5-nitrotoluene?

The primary impurities are typically unreacted starting material (3-bromo-4-chlorotoluene) and other positional isomers. Over-nitration, leading to dinitro compounds, can also occur if the reaction conditions are too harsh (e.g., high temperature or excessive nitrating agent)[2].

Compound Potential Role Rationale for Presence
3-Bromo-4-chlorotolueneStarting MaterialIncomplete reaction.
3-Bromo-4-chloro-2-nitrotolueneIsomeric ImpurityNitration ortho to the methyl group.
3-Bromo-4-chloro-6-nitrotolueneIsomeric ImpurityNitration ortho to the methyl group.
Dinitro-bromo-chlorotoluene speciesOver-reaction ByproductOccurs under forcing reaction conditions.

Q2: Which analytical techniques are best for assessing the purity of my final product?

A combination of techniques provides the most comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying isomers. A reverse-phase C18 column is a good starting point, but for challenging isomer separations, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column may provide superior resolution[3][5].

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): GC is highly effective for separating volatile compounds like nitrotoluene derivatives[6]. Coupling it with a mass spectrometer (MS) allows for the definitive identification of the parent compound and its isomeric impurities based on their mass-to-charge ratio and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure of the desired product. The presence of minor sets of peaks in the aromatic region often indicates isomeric impurities.

Q3: How do I decide between recrystallization, distillation, and chromatography for purification?

The choice depends on the nature and quantity of impurities. The following workflow provides a general decision-making framework.

Purification_Workflow cluster_start Initial Analysis cluster_methods Purification Method Selection cluster_outcome Result Start Crude Product Analysis Purity Assessment (TLC, GC-MS, or ¹H NMR) Start->Analysis Recrystallization Recrystallization Analysis->Recrystallization >90% Pure Solid Impurities Column Column Chromatography Analysis->Column <90% Pure Isomeric Impurities Distillation Distillation (Often Not Viable) Analysis->Distillation Liquid Impurities with Large Boiling Point Difference PureProduct Pure Product (Verify Purity) Recrystallization->PureProduct Column->PureProduct Distillation->PureProduct

Caption: A decision workflow for selecting a purification method.

Q4: What are the key principles for choosing a recrystallization solvent?

The selection is guided by the "like dissolves like" principle and temperature-dependent solubility.

  • Polarity Matching: The polarity of the solvent should be different enough from your compound that it is not readily soluble at room temperature. Since 3-Bromo-4-chloro-5-nitrotoluene is a moderately polar molecule, solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes are good starting points.

  • Temperature Gradient: The compound's solubility should increase significantly with temperature[4]. This allows you to dissolve it in a minimal amount of hot solvent and have it crystallize upon cooling, leaving soluble impurities behind in the mother liquor.

  • Boiling Point: The solvent's boiling point should be below the melting point of your compound to prevent it from "oiling out" instead of dissolving.

References

  • Patsnap Eureka. (2026, March 5).
  • U.S. Environmental Protection Agency.
  • Benchchem.
  • Zhu, X., et al. (2023). Selective Molecular Sieving of Chloro and Bromotoluene Isomers by Trianglimine Macrocycle. KAUST Repository.
  • Reachem. (2024, August 9).
  • Sciencemadness.org. (2008, May 16).
  • Lee, S.L. (2007). The Chromatography of Nitro compounds.
  • Cooperative Organic Chemistry Student Laboratory Manual.
  • Benchchem. Side product formation in the synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene.
  • NCBI. (1996). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65.
  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Bromo-4-chloro-5-nitrotoluene

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-Bromo-4-chloro-5-nitrotoluene via recrystallization. It consolidates field...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-Bromo-4-chloro-5-nitrotoluene via recrystallization. It consolidates field-proven insights, step-by-step protocols, and robust troubleshooting solutions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 3-Bromo-4-chloro-5-nitrotoluene?

The primary goal is to purify the crude solid product. The synthesis of 3-Bromo-4-chloro-5-nitrotoluene, typically through the nitration of 3-bromo-4-chlorotoluene, can generate various impurities.[1] Recrystallization is a purification technique designed to separate the target compound from these contaminants by leveraging differences in solubility. A successful recrystallization yields a highly pure, crystalline solid, which is essential for subsequent synthetic steps and accurate analytical characterization.

Q2: What are the most probable impurities in my crude 3-Bromo-4-chloro-5-nitrotoluene sample?

Understanding the potential impurities is critical for designing an effective purification strategy. Based on the typical synthesis route (electrophilic nitration), the most common impurities include:

  • Positional Isomers: The nitration of the aromatic ring can occur at different positions, leading to isomers such as 3-Bromo-4-chloro-2-nitrotoluene or 2-Bromo-4-chloro-6-nitrotoluene.[1]

  • Over-nitrated Products: Under harsh reaction conditions (e.g., high temperature or excess nitrating agent), dinitro- or trinitro-toluene derivatives can form.[1]

  • Unreacted Starting Materials: Residual 3-bromo-4-chlorotoluene may remain if the reaction did not go to completion.

  • Residual Acids: Trace amounts of the nitrating agents (sulfuric and nitric acid) may be present.

  • Colored Impurities: Oxidation or side reactions can produce colored, often tar-like, substances that contaminate the final product.[2]

Q3: How do I select the best solvent for recrystallization?

The ideal solvent is one in which 3-Bromo-4-chloro-5-nitrotoluene is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3][4] This temperature-dependent solubility differential is the cornerstone of the technique. Given the polar nitro group and nonpolar halogenated toluene backbone, a solvent of intermediate polarity, such as ethanol, isopropanol, or a mixed solvent system (e.g., ethanol/water, toluene/hexane), is often a good starting point. The principle of "like dissolves like" suggests that solvents like ethers and alcohols should be effective.[5][6] The final choice must be determined experimentally through small-scale solubility tests.

Q4: How can I remove persistent colored impurities from my solution?

If the hot, dissolved solution of your compound has a noticeable color, this indicates the presence of colored impurities which can become trapped in the crystal lattice. These can often be removed by adding a small amount (1-2% by weight of your compound) of activated charcoal to the hot solution.[2] The solution should be boiled for a few minutes with the charcoal, which adsorbs the colored molecules. The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.[2]

Q5: What are the critical safety precautions when handling 3-Bromo-4-chloro-5-nitrotoluene and solvents?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[7]

  • Ventilation: Perform all operations in a well-ventilated chemical fume hood to avoid inhaling solvent vapors or fine dust from the solid compound.[8]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[8]

  • Heating: When heating flammable organic solvents, never use an open flame. Use a steam bath, heating mantle, or hot plate. Add a boiling chip or stir bar to prevent bumping.[2]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[8]

Data Presentation: Solvent Selection Guide

The selection of an appropriate solvent is the most critical step in recrystallization. The following table outlines the ideal characteristics and provides a starting point for your experimental validation.

Solvent Property Ideal Characteristic Rationale & Causality Suggested Solvents to Test
Solubility of Target Compound Sparingly soluble at low temperature; highly soluble at high temperature.[4]Maximizes the recovery of the pure compound upon cooling. If the compound is too soluble at low temperatures, the yield will be poor.[5][9]Ethanol, Isopropanol, Acetone, Ethyl Acetate
Solubility of Impurities Highly soluble at all temperatures OR insoluble at all temperatures.Soluble impurities will remain in the mother liquor after cooling. Insoluble impurities can be removed via hot filtration.Toluene/Hexane, Ethanol/Water (mixed systems)
Boiling Point (B.P.) B.P. should be below the melting point of the target compound.Prevents the compound from "oiling out" (melting instead of dissolving), which traps impurities.[10]Methanol (B.P. 65°C), Ethanol (B.P. 78°C)
Reactivity Must be chemically inert towards the target compound.[11]The solvent should not react with or degrade the compound being purified.Alcohols, alkanes, aromatic hydrocarbons
Volatility Sufficiently volatile to be easily removed from the purified crystals.Facilitates the final drying step and prevents solvent inclusion in the crystal lattice.Acetone (B.P. 56°C), Ethyl Acetate (B.P. 77°C)

Experimental Protocol: Step-by-Step Recrystallization

This protocol provides a detailed methodology for the purification of 3-Bromo-4-chloro-5-nitrotoluene.

1. Solvent Selection: a. Place ~20-30 mg of your crude compound into several small test tubes. b. Add ~0.5 mL of a different test solvent to each tube at room temperature. Observe the solubility. c. If the compound dissolves at room temperature, the solvent is unsuitable.[4] If it remains insoluble, heat the test tube gently in a water bath. d. The ideal solvent will dissolve the compound completely when hot but show low solubility at room temperature.[4] Note the approximate volume of solvent needed.

2. Dissolution: a. Place the crude 3-Bromo-4-chloro-5-nitrotoluene and a boiling chip into an Erlenmeyer flask (the flask size should allow the final solution to fill about half its volume). b. Add the chosen solvent dropwise from a heated container to the flask while heating the mixture with stirring (e.g., on a hot plate).[2] c. Add the minimum amount of near-boiling solvent required to just completely dissolve the solid.[5] Adding excess solvent is the most common cause of poor yield.[9]

3. Decolorization (Optional): a. If the solution is colored, remove it from the heat source and allow it to cool slightly to prevent violent boiling. b. Add a small spatula tip of activated charcoal. c. Reheat the mixture to boiling for 2-5 minutes.

4. Hot Gravity Filtration (Optional, but required if charcoal was used or if insoluble impurities are visible): a. Set up a gravity filtration apparatus with a short-stemmed or stemless funnel and fluted filter paper. b. Preheat the funnel and receiving flask by pouring hot solvent through them to prevent premature crystallization in the funnel.[2] c. Pour the hot solution through the fluted filter paper in portions. Keep the solution hot throughout the process.

5. Crystallization: a. Cover the flask containing the hot filtrate with a watch glass to prevent solvent evaporation and contamination.[11] b. Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling traps impurities.[12] An ideal crystallization should see crystal growth over 15-20 minutes. c. Once the flask has reached room temperature, you may place it in an ice-water bath for 15-30 minutes to maximize the crystal yield.[3]

6. Isolation of Crystals: a. Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[4] b. Wash the crystals with a minimum amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.[5] c. Break the vacuum before adding the cold rinse solvent, then reapply the vacuum.[4]

7. Drying: a. Keep the vacuum on to pull air through the crystals for several minutes to help them dry. b. Transfer the crystalline solid to a watch glass, break up any large clumps, and allow it to air dry completely. For a more rigorous drying, use a vacuum desiccator.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a question-and-answer format.

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution becomes supersaturated at a temperature above the compound's melting point, or if there are significant impurities depressing the melting point.[9][10]

  • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent (if using a mixed solvent system, add more of the solvent in which the compound is more soluble). Allow the solution to cool much more slowly. Insulating the flask can help.[12]

  • Solution 2: If the problem persists, it may be due to a high impurity load. Recover the compound by evaporating the solvent and attempt the recrystallization again, perhaps including an activated charcoal step.[12]

Q: No crystals are forming, even after the solution has cooled in an ice bath. What's wrong?

A: This is likely due to either using too much solvent or the formation of a stable supersaturated solution.[9]

  • Solution 1 (Too much solvent): If you suspect too much solvent was added, gently boil off a portion of the solvent in a fume hood to re-concentrate the solution and attempt to cool it again.[9]

  • Solution 2 (Supersaturation): Induce crystallization by scratching the inner wall of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5][9] Alternatively, if you have a small crystal of pure product, add it to the solution ("seeding") to initiate crystallization.[5]

Q: My final yield is very low. How can I improve it?

A: A low yield is a common and frustrating issue in recrystallization.

  • Cause 1: Too much solvent. This is the most frequent error. The compound remains dissolved in the mother liquor even after cooling.[5][12] Ensure you are using the absolute minimum amount of hot solvent for dissolution.

  • Cause 2: Premature crystallization. If the product crystallizes in the funnel during hot filtration, it will be lost. Ensure your filtration apparatus is properly pre-heated.

  • Cause 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[5] Use only a minimal amount of ice-cold solvent for rinsing.

Q: The crystals formed very quickly and appear as a fine powder. Is this a problem?

A: Yes, this is a sign of rapid crystallization, often called "crashing out." While you have recovered a solid, it is likely to be impure. Rapid crystal growth tends to incorporate impurities from the solution into the crystal lattice, defeating the purpose of the purification.[12]

  • Solution: Reheat the flask to redissolve the solid. Add a small amount of extra solvent (1-2 mL) and allow the solution to cool much more slowly. The goal is to form larger, more well-defined crystals over a longer period.[12]

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Start: Hot Saturated Solution Prepared cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Well-formed Crystals Form observe->crystals Ideal oil Problem: 'Oiling Out' observe->oil Failure no_xtal Problem: No Crystals Form observe->no_xtal Failure low_yield Problem: Low Yield / Fine Powder observe->low_yield Failure finish Success: Filter, Wash, and Dry Crystals crystals->finish sol_oil Solution: 1. Reheat solution 2. Add more solvent 3. Cool even slower oil->sol_oil sol_no_xtal Solution: 1. Scratch flask inner surface 2. Add seed crystal 3. Boil off excess solvent no_xtal->sol_no_xtal sol_low_yield Solution: 1. Re-dissolve in less solvent 2. Cool slower for better crystals 3. Ensure minimal washing with ice-cold solvent low_yield->sol_low_yield sol_oil->cool Retry sol_no_xtal->cool Retry sol_low_yield->cool Retry

Caption: Troubleshooting flowchart for common recrystallization issues.

References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • ChemBK. (2024, April 10). 3-BROMO-4-CHLOROTOLUENE. [Link]

  • University of Regensburg. 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. [Link]

  • Namvari, M., et al. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]

  • Occidental College, Department of Chemistry. Recrystallization. [Link]

  • Parales, R. E., et al. (2005). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology. [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

Sources

Optimization

Technical Support Center: Column Chromatography for 3-Bromo-4-chloro-5-nitrotoluene Purification

This guide serves as a specialized resource for researchers, scientists, and professionals in drug development facing challenges with the purification of 3-Bromo-4-chloro-5-nitrotoluene via column chromatography. The con...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized resource for researchers, scientists, and professionals in drug development facing challenges with the purification of 3-Bromo-4-chloro-5-nitrotoluene via column chromatography. The content is structured to provide immediate answers through FAQs and in-depth solutions via comprehensive troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the setup of the purification process.

Q1: What is the recommended stationary phase for purifying 3-Bromo-4-chloro-5-nitrotoluene?

A: Standard silica gel (60 Å, 230-400 mesh) is the most effective and widely used stationary phase for this compound. Its polarity is well-suited for separating halogenated nitroaromatics from common reaction impurities. The high surface area of this mesh size provides excellent resolution.

Q2: How do I determine the optimal mobile phase (eluent)?

A: The ideal mobile phase should provide a retention factor (Rf) of approximately 0.25-0.35 for 3-Bromo-4-chloro-5-nitrotoluene on a silica gel Thin Layer Chromatography (TLC) plate.[1] Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexane and ethyl acetate or dichloromethane and hexane.[2] For this specific compound, begin with a 95:5 Hexane:Ethyl Acetate mixture and adjust the ratio based on TLC results.

Q3: What are the key physical properties I should be aware of?

A: Understanding the compound's properties is critical for predicting its behavior. Key data is summarized below. The XLogP3 value suggests moderate polarity, making it suitable for normal-phase chromatography.[3]

PropertyValueSource
Molecular Formula C₇H₅BrClNO₂PubChem[3]
Molecular Weight 250.48 g/mol PubChem[3]
XLogP3-AA 3.4PubChem[3]
Appearance Likely a yellow solidChemBK[4]
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, ethyl acetate, and dichloromethane.ChemBK[4]

Q4: Should I use dry loading or wet loading to apply my sample to the column?

A: For 3-Bromo-4-chloro-5-nitrotoluene, which is a solid, dry loading is highly recommended. This technique generally provides superior resolution by ensuring the sample is applied as a narrow, even band. To do this, dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.

Part 2: Detailed Experimental Protocol

This section provides a trusted, step-by-step methodology for the purification of 3-Bromo-4-chloro-5-nitrotoluene.

Workflow Overview

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_post Analysis Phase TLC 1. TLC Analysis (Determine Rf in Hex/EtOAc) Slurry 2. Prepare Silica Slurry (in initial eluent) TLC->Slurry Pack 3. Pack Column (Ensure level bed) Slurry->Pack Sample 4. Dry Load Sample (Adsorb crude onto silica) Pack->Sample Load 5. Load Sample onto Column Sample->Load Elute 6. Begin Elution (Isocratic or Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Final Pure 3-Bromo-4-chloro-5-nitrotoluene Evaporate->Final

Caption: Column Chromatography Workflow for Purification.

Step-by-Step Methodology
  • Mobile Phase Selection:

    • Perform TLC analysis on the crude material using various ratios of Hexane:Ethyl Acetate (e.g., 98:2, 95:5, 90:10).

    • Identify the solvent system that gives the target compound an Rf value between 0.25 and 0.35 and provides good separation from impurities.

  • Column Packing (Slurry Method):

    • Select a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight).

    • In a beaker, prepare a slurry of silica gel in the initial, most non-polar eluent determined from your TLC analysis.

    • With the column's stopcock closed, place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.

    • Pour the silica slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.

    • Open the stopcock to drain some solvent, allowing the silica to settle into a stable bed. Do not let the top of the silica bed run dry.

  • Sample Loading (Dry Loading):

    • Dissolve the crude 3-Bromo-4-chloro-5-nitrotoluene in a minimal volume of dichloromethane.

    • Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully layer this powder onto the top of the packed silica bed. Add a thin protective layer of sand on top of the sample.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, ensuring not to disturb the sand and sample layers.

    • Open the stopcock and begin elution, maintaining a constant head of solvent above the silica bed.

    • Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be proportional to the column size.

    • If impurities are close to the product spot on the TLC, consider using a gradient elution by gradually increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Analysis of Fractions:

    • Spot every few fractions onto a TLC plate.

    • Develop the TLC plate in the same solvent system used for the initial analysis.

    • Visualize the spots (UV light is typically effective for aromatic compounds).

    • Combine the fractions that contain only the pure desired product.

  • Product Isolation:

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-Bromo-4-chloro-5-nitrotoluene.

Part 3: Troubleshooting Guide

This guide provides solutions to specific problems encountered during the purification process.

G Start Problem Observed? PoorSep Poor Separation (Overlapping Spots) Start->PoorSep NoMove Compound Stuck (Rf ≈ 0) Start->NoMove FastMove Compound Elutes Too Fast (Rf ≈ 1) Start->FastMove Tailing Streaking or Tailing Peaks Start->Tailing Sol_PoorSep1 Decrease Eluent Polarity or Use Gradient Elution PoorSep->Sol_PoorSep1 Cause: Eluent too polar Sol_PoorSep2 Reduce Sample Load PoorSep->Sol_PoorSep2 Cause: Column Overloaded Sol_NoMove Increase Eluent Polarity NoMove->Sol_NoMove Cause: Eluent not polar enough Sol_FastMove Decrease Eluent Polarity FastMove->Sol_FastMove Cause: Eluent too polar Sol_Tailing Ensure high-purity silica/solvents. Consider another solvent system. Tailing->Sol_Tailing Cause: Sample-silica interaction or decomposition

Caption: Troubleshooting Decision Tree for Column Chromatography.

Q: My compound is not moving from the top of the column (Rf is zero or very low). What should I do?

A:

  • Causality: The mobile phase is not polar enough to displace the compound from the highly polar silica gel. The nitro and halogen groups on the aromatic ring create a dipole moment, leading to significant interaction with the Si-O bonds of the stationary phase.

  • Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For instance, if you started with 95:5 hexane:ethyl acetate, try 90:10, then 85:15, monitoring the elution with TLC.

Q: The desired compound and an impurity are eluting together (co-elution). How can I improve the separation?

A:

  • Causality: This indicates that the selectivity of the chosen solvent system is insufficient to resolve the two compounds. They have very similar affinities for the stationary and mobile phases under the current conditions.

  • Solutions:

    • Optimize the Mobile Phase: Try a different solvent system with different chemical properties. For example, substitute ethyl acetate with dichloromethane or a mix of toluene/acetone. This changes the nature of the interactions and can often resolve co-eluting spots.

    • Use a Slower Flow Rate: Reducing the flow rate increases the equilibration time between the mobile and stationary phases, which can enhance resolution.

    • Check Sample Load: You may have overloaded the column. A sample load exceeding 2-5% of the silica gel weight can lead to band broadening and poor separation.[5] Reduce the amount of crude material applied to the column.

Q: My collected fractions show significant peak tailing on TLC. What is the cause and how can I fix it?

A:

  • Causality: Peak tailing is often caused by overly strong interactions between the analyte and active sites (acidic silanol groups) on the silica gel.[6] It can also be a sign of sample decomposition on the column or the application of too much sample in a concentrated band.

  • Solutions:

    • Deactivate the Silica: While less common for moderately polar compounds, if tailing is severe, you can try pre-treating the silica with a base like triethylamine or using a mobile phase containing a very small percentage (e.g., 0.1%) of a polar modifier like acetic acid or triethylamine, depending on the nature of your compound and impurities.

    • Ensure Proper Loading: Make sure your sample was loaded in as narrow a band as possible. If wet loading, use the minimum possible volume of a solvent in which your compound is highly soluble. Dry loading, as recommended, typically minimizes this issue.

Q: The silica bed has cracked or has channels running through it. Is the purification ruined?

A:

  • Causality: Cracking occurs when the packed bed is disturbed, often by swelling or shrinking of the silica gel due to drastic changes in solvent polarity (e.g., switching directly from hexane to methanol) or if the column was allowed to run dry. This creates channels where the solvent and sample can bypass the stationary phase, leading to a complete loss of separation.

  • Solution: Unfortunately, a cracked column cannot be repaired. The run must be stopped, the silica discarded, and the column repacked.

  • Prevention: Always pack the column using a consistent slurry method. When running a gradient, increase the solvent polarity gradually. Most importantly, never let the solvent level drop below the top of the silica bed. [7]

Part 4: Safety & Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves when handling 3-Bromo-4-chloro-5-nitrotoluene and the organic solvents used in chromatography.[8]

  • Ventilation: All steps, especially solvent evaporation, should be performed in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with your institution's hazardous waste disposal procedures.

References

  • PubChem. (n.d.). 2-Bromo-4-chloro-5-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem Service. (2015, May 5). SAFETY DATA SHEET - Agribrom. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography. Department of Chemistry. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Bromo-4-chloro-5-nitrotoluene. Retrieved from [Link]

  • Halo. (n.d.). LC Chromatography Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • LCGC International. (2013, April 1). Troubleshooting GC Columns and Detectors. Retrieved from [Link]

  • Google Patents. (n.d.). US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.
  • PubChem. (n.d.). 4-Bromo-3-chlorotoluene. National Center for Biotechnology Information. Retrieved from [Link]

  • CHROMacademy. (n.d.). GC Troubleshooting. Retrieved from [Link]

  • European Patent Office. (2004, January 22). EP 1443040 A1 - Process for preparing 3-chloro-5-nitrotoluene.
  • ChemBK. (2024, April 9). 1-bromo-3-chloro-5-nitro-benzene. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 3-Bromo-4-chloro-5-nitrotoluene

Welcome to the technical support guide for 3-Bromo-4-chloro-5-nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Bromo-4-chloro-5-nitrotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this highly functionalized aromatic building block, particularly concerning its stability under basic conditions.

Introduction: The Challenge of a Highly Activated Ring

3-Bromo-4-chloro-5-nitrotoluene is a valuable synthetic intermediate due to its multiple functional handles (bromo, chloro, nitro, and methyl groups) poised for diverse chemical transformations. However, the very features that make it synthetically attractive—the strong electron-withdrawing substituents—also render the aromatic ring highly electron-deficient. This electronic nature makes the compound particularly susceptible to certain degradation pathways, especially in the presence of basic reagents. Understanding this inherent reactivity is critical for successful experimental design, preventing yield loss, and avoiding the formation of unexpected byproducts.

This guide will address the most common stability issues, explain the underlying chemical principles, and provide actionable protocols to help you navigate your research with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common questions and issues encountered when working with 3-Bromo-4-chloro-5-nitrotoluene in basic media.

Q1: Is 3-Bromo-4-chloro-5-nitrotoluene stable in the presence of common aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH)?

Short Answer: No, it is generally unstable and will readily react.

Detailed Explanation: The compound is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2][3] The aromatic ring is significantly deactivated towards electrophilic attack but is conversely activated for nucleophilic attack. This is due to the powerful electron-withdrawing effects of the nitro group, and to a lesser extent, the inductive effects of the chloro and bromo groups. These substituents pull electron density from the ring, making the carbon atoms attached to the halogens electrophilic and prone to attack by nucleophiles like the hydroxide ion (OH⁻).

The primary degradation pathway under these conditions is the displacement of one of the halogen atoms. Therefore, using strong, nucleophilic bases like NaOH or KOH will likely lead to the formation of substituted phenolic compounds rather than preserving the starting material.

Q2: Which halogen is more likely to be displaced during nucleophilic attack—bromine or chlorine?

Short Answer: The bromine atom at the C3 position is the most probable leaving group.

Detailed Explanation: Several factors favor the substitution of bromine over chlorine in this specific molecule:

  • Positional Activation: The nitro group at C5 is ortho to the bromine at C3 and para to the chlorine at C4. Both ortho and para positions are strongly activated for SNAr because they allow the negative charge of the reaction intermediate (the Meisenheimer complex) to be delocalized onto the oxygen atoms of the nitro group through resonance.[3][4]

  • Leaving Group Ability: In SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step, the electronegativity of the halogen is key. However, when the departure of the leaving group is significant or in many practical cases, bond strength plays a crucial role. The Carbon-Bromine (C-Br) bond is inherently weaker and longer than the Carbon-Chlorine (C-Cl) bond, making bromide a better leaving group than chloride in many contexts.[5]

  • Experimental Precedent: Studies on analogous compounds, such as 4-bromo-5-nitrophthalonitrile, demonstrate excellent chemoselectivity where the bromine atom is substituted preferentially over the nitro group, highlighting the high mobility of bromine when activated by an adjacent nitro group.[6]

Therefore, the expected major byproduct of degradation in the presence of a nucleophile like hydroxide would be 4-chloro-3-hydroxy-5-nitrotoluene .

Q3: My goal is simply to neutralize acid in my reaction. What type of base should I use to avoid degrading the 3-Bromo-4-chloro-5-nitrotoluene?

Short Answer: Use a weak, non-nucleophilic, or sterically hindered base.

Detailed Explanation: To avoid the SNAr reaction, you must select a base that is poor at acting as a nucleophile.

  • Weak Inorganic Bases: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often suitable choices. They are strong enough to quench strong acids but are generally poor nucleophiles and are less likely to initiate SNAr, especially at lower temperatures.

  • Sterically Hindered Amine Bases: Non-nucleophilic organic bases are excellent alternatives. Examples include Diisopropylethylamine (DIPEA, Hünig's base) or 2,6-lutidine. Their bulky nature prevents them from attacking the electrophilic carbon centers of the aromatic ring, allowing them to function solely as proton acceptors.

Base Type Examples Suitability for 3-Bromo-4-chloro-5-nitrotoluene Primary Concern
Strong Nucleophilic NaOH, KOH, NaOMePoor - High risk of degradationNucleophilic Aromatic Substitution (SNAr)
Weak Inorganic K₂CO₃, NaHCO₃, Cs₂CO₃Good - Lower risk, especially at low temp.May be insufficient for deprotonating weak acids
Sterically Hindered DIPEA, DBU, 2,6-LutidineExcellent - Minimal risk of SNArHigher cost; potential purification challenges
Q4: Can the methyl group's protons be removed by a base?

Short Answer: Not with common bases like hydroxides or carbonates, but it is possible with very strong bases.

Detailed Explanation: The protons on the methyl group are benzylic. Their acidity is increased relative to toluene due to the electron-withdrawing substituents on the ring, which would stabilize the resulting negative charge (a benzylic carbanion). The pKa of toluene itself is very high (~43), making it non-acidic for all practical purposes. While the substituents on 3-Bromo-4-chloro-5-nitrotoluene will lower this pKa, it will still be well above the range where bases like NaOH (pKa of H₂O is ~15.7) can cause significant deprotonation.

To deprotonate the methyl group, you would need an extremely strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). If such a base is used, the resulting benzylic carbanion could participate in subsequent reactions, such as alkylations or aldol-type condensations.

Mechanistic Deep Dive: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The primary mode of degradation for 3-Bromo-4-chloro-5-nitrotoluene under basic, nucleophilic conditions is the SNAr mechanism. This is a two-step addition-elimination process.

  • Addition of the Nucleophile: The nucleophile (e.g., OH⁻) attacks the electrophilic carbon atom bearing a leaving group (the bromine at C3). This breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1]

  • Stabilization and Elimination: This intermediate is resonance-stabilized, with the negative charge delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. This stabilization is what makes the reaction feasible.[3] The aromaticity is then restored by the elimination of the leaving group (bromide ion, Br⁻).

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Limiting Step) cluster_products Products R 3-Bromo-4-chloro-5-nitrotoluene MC Resonance-Stabilized Intermediate R->MC + OH⁻ (Attack) Nu OH⁻ P Substitution Product MC->P - Br⁻ (Elimination) LG Br⁻ Troubleshooting_Workflow start Low Yield or Unexpected Byproducts Observed check_base Was a nucleophilic base (e.g., NaOH, KOH) used? start->check_base check_temp Was the reaction run at elevated temperature? check_base->check_temp No analyze Analyze Byproducts (LC-MS, NMR) check_base->analyze Yes check_temp->analyze Yes other_product Consider other pathways: - Benzylic condensation (strong base) - Further reactions of SNAr product check_temp->other_product No snar_product Primary byproduct is likely the SNAr product (phenol derivative). [M-Br+OH] or [M-Cl+OH] analyze->snar_product solution_temp Solution: Run reaction at a lower temperature (e.g., 0°C or RT) to reduce rate of SNAr. analyze->solution_temp solution_base Solution: Switch to a non-nucleophilic or sterically hindered base (K₂CO₃, DIPEA). snar_product->solution_base

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 3-Bromo-4-chloro-5-nitrotoluene

Introduction Welcome to the technical support center for 3-Bromo-4-chloro-5-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges wit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 3-Bromo-4-chloro-5-nitrotoluene. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. As a polysubstituted aromatic compound, 3-Bromo-4-chloro-5-nitrotoluene exhibits low aqueous solubility, which can present significant hurdles in a variety of applications, from organic synthesis to biological screening assays. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address these issues. The methodologies described herein are grounded in established principles of physical organic chemistry and formulation science to ensure reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges encountered when working with 3-Bromo-4-chloro-5-nitrotoluene.

Question 1: My 3-Bromo-4-chloro-5-nitrotoluene won't dissolve in my aqueous buffer for my biological assay. What should I do?

This is the most frequent challenge encountered with this compound. Direct dissolution in aqueous solutions is unlikely due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock solution into your aqueous buffer.

Initial Steps:

  • Solvent Selection for Stock Solution: The first step is to identify a water-miscible organic solvent in which 3-Bromo-4-chloro-5-nitrotoluene is readily soluble. Based on the structure of the compound (a halogenated nitrotoluene), good starting points for solvent screening are:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Ethanol

    • Acetonitrile (ACN)

  • Preparing the Stock Solution:

    • Start by attempting to dissolve a small, accurately weighed amount of the compound in a minimal volume of the chosen organic solvent.

    • Gentle warming (to 37°C) or brief sonication can aid in dissolution.[1]

    • Aim for a high-concentration stock solution (e.g., 10-50 mM) to minimize the amount of organic solvent introduced into your final aqueous solution.

  • Dilution into Aqueous Buffer:

    • Crucial Step: The key to avoiding precipitation is to add the concentrated organic stock solution to the aqueous buffer, not the other way around. Add the stock solution dropwise to the vigorously vortexing or stirring buffer.[2] This gradual change in solvent polarity helps to keep the compound in solution.[2]

    • Final Organic Solvent Concentration: It is critical to keep the final concentration of the organic solvent in your assay as low as possible, typically below 1%, to avoid solvent-induced artifacts in biological systems.[3] A final concentration of ≤0.5% DMSO is generally considered safe for most cell lines.[3]

Question 2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

This is a classic problem of a compound "crashing out" of solution due to a sharp decrease in solvent polarity.[2] If the simple dilution method described above fails, several strategies can be employed.

Troubleshooting Precipitation:

  • Reduce the Final Concentration: Your target concentration may be above the solubility limit of the compound in the final aqueous buffer, even with a small amount of co-solvent. Try a lower final concentration.

  • Use a Co-solvent System: A mixture of solvents can often be more effective than a single solvent. A common co-solvent system for in-vivo studies, which can be adapted for in-vitro work, is a combination of DMSO, a polyethylene glycol (PEG), and a surfactant like Tween 80.[1]

  • pH Adjustment: While 3-Bromo-4-chloro-5-nitrotoluene does not have readily ionizable groups, the pH of your buffer can still influence its stability and interactions with other components. For weakly basic or acidic compounds, adjusting the pH can significantly increase solubility.[4] While not directly applicable here for ionization, it's a factor to consider in complex media.

  • Incorporate a Surfactant: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4][5]

Below is a diagram illustrating the decision-making process for initial solubility testing.

Caption: Initial solubility troubleshooting workflow.

Part 2: Advanced Dissolution Strategies & Protocols

For particularly challenging applications or when higher concentrations are required, more advanced techniques may be necessary.

Question 3: I need to prepare a higher concentration of 3-Bromo-4-chloro-5-nitrotoluene in an aqueous medium. What advanced methods can I use?

When standard co-solvent methods are insufficient, several formulation strategies can be employed to enhance solubility.

Advanced Strategies:

  • Co-solvency: This technique involves using a mixture of water-miscible solvents to increase the solubility of a poorly soluble compound.[6] The addition of a co-solvent reduces the polarity of water, making it a more favorable environment for hydrophobic molecules.[7]

  • Use of Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their solubility.[4][5]

  • Particle Size Reduction (Micronization): Reducing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[8][9] This is more relevant for preparing suspensions but can also aid in dissolution. Techniques include air jet milling and ball milling.[10][11]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[4]

Experimental Protocols

Protocol 1: Co-Solvent/Surfactant Formulation

This protocol is a robust starting point for many poorly soluble compounds and is adapted from common practices in preclinical formulation.[1]

  • Calculate Required Amounts: Determine the mass of 3-Bromo-4-chloro-5-nitrotoluene and the volume of each vehicle component to achieve the desired final concentration. A common starting formulation is:

    • 10% DMSO

    • 40% PEG400

    • 5% Tween 80

    • 45% Saline or PBS

  • Initial Dissolution: In a sterile vial, add the weighed 3-Bromo-4-chloro-5-nitrotoluene powder. Add the calculated volume of DMSO and vortex vigorously until the compound is completely dissolved. Gentle warming or sonication may be applied.[1]

  • Sequential Addition:

    • Add the PEG400 to the DMSO solution and vortex thoroughly.

    • Add the Tween 80 and vortex thoroughly.

    • Slowly add the saline or PBS to the mixture while vortexing to reach the final volume.

  • Final Observation: The final solution should be a clear, homogenous mixture. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of co-solvents or surfactant).

Table 1: Example Co-Solvent/Surfactant Formulations

Formulation ComponentFormulation 1 (v/v)Formulation 2 (v/v)Formulation 3 (v/v)
DMSO10%5%10%
PEG40040%30%-
Ethanol--40%
Tween 805%10%5%
Aqueous Buffer45%55%45%

Protocol 2: Recrystallization for Purification and Improved Dissolution

If you are synthesizing 3-Bromo-4-chloro-5-nitrotoluene, impurities can sometimes hinder dissolution. Recrystallization can both purify the compound and potentially yield a crystal form with better dissolution characteristics.

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For nitrotoluenes, ethanol or a mixture of ethanol and ethyl acetate are often good choices.[12][13]

  • Dissolution: In a flask, add the crude 3-Bromo-4-chloro-5-nitrotoluene and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[14]

  • Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the purified crystals thoroughly.

Sources

Troubleshooting

Optimizing reaction conditions for 3-Bromo-4-chloro-5-nitrotoluene synthesis

Technical Support Center: Synthesis of 3-Bromo-4-chloro-5-nitrotoluene Welcome to the technical support guide for the synthesis of 3-Bromo-4-chloro-5-nitrotoluene. This resource is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Bromo-4-chloro-5-nitrotoluene

Welcome to the technical support guide for the synthesis of 3-Bromo-4-chloro-5-nitrotoluene. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging electrophilic aromatic substitution reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your synthesis for optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the nitration of 3-Bromo-4-chlorotoluene? A1: The nitration of 3-Bromo-4-chlorotoluene is a classic electrophilic aromatic substitution (EAS) reaction. The process involves a "mixed acid" solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺)[1][2][3]. This powerful electrophile is then attacked by the electron-rich aromatic ring of the substrate, proceeding through a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion) before deprotonation restores aromaticity[1][2].

Q2: Why is a mixture of nitric and sulfuric acids used instead of just nitric acid? A2: While nitric acid is the source of the nitro group, by itself it is often not a sufficiently strong electrophile to react efficiently with deactivated or moderately activated aromatic rings[1]. The addition of concentrated sulfuric acid is critical as it serves two main purposes: it acts as a catalyst to generate the much more reactive nitronium ion (NO₂⁺) electrophile, and it acts as a dehydrating agent, sequestering the water molecule produced during the reaction. This prevents the reverse reaction and maintains the concentration of the nitronium ion, driving the reaction to completion[4].

Q3: What are the expected isomeric by-products in this reaction and why? A3: The regiochemical outcome is complex due to the competing directing effects of the three substituents on the starting material, 3-Bromo-4-chlorotoluene:

  • Methyl (-CH₃): A moderately activating, ortho, para-director. It strongly directs nitration to positions 2 and 6.

  • Chlorine (-Cl) & Bromine (-Br): Both are deactivating, ortho, para-directors due to a combination of inductive withdrawal and resonance donation[5]. The chloro group at position 4 directs to position 5 (ortho) and 3 (ortho, blocked). The bromo group at position 3 directs to positions 2 and 6 (ortho and para respectively).

The desired product, 3-Bromo-4-chloro-5-nitrotoluene, results from nitration at the C5 position, which is ortho to the chlorine atom. However, significant formation of isomers resulting from nitration at the C2 and C6 positions is expected due to the strong directing influence of the methyl group[6]. Therefore, 3-Bromo-4-chloro-2-nitrotoluene and 5-Bromo-4-chloro-2-nitrotoluene are the most probable major by-products.

Q4: How can I monitor the reaction's progress effectively? A4: Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product(s). Spot the reaction mixture alongside a spot of the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot, indicates product formation. This allows you to determine the optimal reaction time and avoid the formation of by-products from prolonged reaction times or excessive heating.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or no yield of the desired product.

  • Possible Cause 1: Insufficiently strong nitrating conditions.

    • Explanation: The starting material, 3-Bromo-4-chlorotoluene, is moderately deactivated by the two halogen substituents. The nitrating agent may not be potent enough to achieve a reasonable reaction rate.

    • Solution: Ensure your nitric and sulfuric acids are concentrated and of high purity. The molar ratio of H₂SO₄ to HNO₃ can be increased to generate a higher concentration of the nitronium ion[7]. A slight, carefully controlled increase in temperature may also be necessary, but this must be balanced against the risk of side reactions.

  • Possible Cause 2: Reaction temperature is too low.

    • Explanation: While controlling the exothermic reaction is crucial, an excessively low temperature can slow the reaction to a near standstill[8].

    • Solution: Monitor the reaction via TLC. If no conversion is observed after a reasonable time, slowly and carefully increase the temperature in small increments (e.g., 5-10 °C) and continue to monitor.

Problem 2: The final product is a mixture of isomers. How can I improve regioselectivity and purify the desired product?

  • Possible Cause: Competing directing effects of substituents.

    • Explanation: As detailed in FAQ 3, the methyl group strongly directs nitration to the C2 and C6 positions, competing with the halogen-directed nitration at C5. This is an inherent challenge with this substrate.

    • Solution (Improving Selectivity): Modifying reaction parameters can influence isomer ratios. Lowering the reaction temperature generally increases selectivity, favoring the thermodynamically more stable product, though this may come at the cost of reaction rate. Experiment with different acid ratios; some literature suggests that the solvent and nitrating system can influence ortho/para ratios in toluene derivatives[6][9].

    • Solution (Purification): Careful purification is essential.

      • Recrystallization: The different isomers will likely have slightly different solubilities in a given solvent system. Experiment with various solvents (e.g., ethanol, methanol, or mixtures with water) to find one that selectively crystallizes the desired 3-Bromo-4-chloro-5-nitrotoluene, leaving the other isomers in the mother liquor.

      • Column Chromatography: For difficult separations, silica gel column chromatography is the most reliable method. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane, to separate the isomers based on their different polarities.

Problem 3: Significant formation of di-nitrated by-products is observed.

  • Possible Cause: Reaction conditions are too harsh.

    • Explanation: The initial product, a mono-nitrated toluene, is more deactivated than the starting material, but can still undergo a second nitration if the temperature is too high or the reaction time is too long[3][8].

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature within the optimized range. Use an ice bath to manage the initial exotherm when adding the substrate to the mixed acid.

      • Stoichiometry: Use a modest excess of the nitrating agent (e.g., 1.1-1.2 equivalents of nitric acid). A large excess will drive the reaction towards di-nitration.

      • Monitor Closely: Stop the reaction (by quenching) as soon as TLC analysis shows the complete consumption of the starting material.

Problem 4: The reaction mixture turned dark, and I isolated a tarry substance.

  • Possible Cause: Oxidation and/or thermal runaway.

    • Explanation: Concentrated nitric acid is a strong oxidizing agent, and nitration reactions are highly exothermic. Uncontrolled temperature increases can lead to thermal runaway, causing oxidation of the methyl group (to a carboxylic acid) and polymerization, resulting in the formation of dark, intractable tars[10].

    • Solution:

      • Controlled Reagent Addition: Add the 3-Bromo-4-chlorotoluene substrate to the cold (0-5 °C) mixed acid slowly and portion-wise or dropwise, with vigorous stirring. This allows the heat generated to dissipate.

      • Efficient Cooling: Ensure your cooling bath (ice-water or ice-salt) is sufficient for the scale of your reaction.

      • Maintain Inert Atmosphere (Optional): While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help minimize oxidative side reactions.

Problem 5: My product did not precipitate when I quenched the reaction with ice-water.

  • Possible Cause: The product is an oil or has significant solubility in the acidic aqueous mixture.

    • Explanation: Not all nitroaromatic compounds are high-melting solids that readily precipitate from the quench mixture. The product may be an oil at the quenching temperature or may remain dissolved[10].

    • Solution: Perform a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it multiple times with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. Combine the organic extracts, wash with a dilute sodium bicarbonate solution to remove residual acid, then with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to isolate the crude product[10][11].

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis. Researchers should optimize parameters based on their specific equipment and observations.

1. Preparation of the Nitrating Mixture

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (H₂SO₄, 98%, 2.5 equivalents).

  • While maintaining the temperature between 0-10 °C, slowly add concentrated nitric acid (HNO₃, 70%, 1.2 equivalents) dropwise with vigorous stirring.

2. Nitration Reaction

  • Dissolve 3-Bromo-4-chlorotoluene (1.0 equivalent) in a minimal amount of a suitable solvent if necessary (though often added neat).

  • Slowly add the substrate to the cold (0-5 °C) nitrating mixture dropwise over 30-60 minutes. CRITICAL: Monitor the internal temperature closely and do not allow it to exceed 10-15 °C during the addition.

  • After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, to be optimized) for 1-3 hours. Monitor the reaction progress by TLC.

3. Work-up and Isolation

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water (approximately 5-10 times the volume of the reaction mixture) with vigorous stirring.

  • If a solid precipitates, allow it to stir in the ice-water for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel[10].

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

  • If no solid forms, proceed with liquid-liquid extraction as described in Troubleshooting Problem 5 .

4. Purification

  • Dry the crude solid product.

  • Perform recrystallization from a suitable solvent (e.g., ethanol) to obtain the purified 3-Bromo-4-chloro-5-nitrotoluene.

  • Alternatively, purify the crude product via silica gel column chromatography.

Data Summary: Reaction Parameters
ParameterRecommended RangeRationale
Substrate 3-Bromo-4-chlorotolueneStarting material.
Nitrating Agent HNO₃ / H₂SO₄Generates the required NO₂⁺ electrophile[1].
Molar Ratio (HNO₃:Substrate) 1.1 - 1.5A slight excess ensures complete conversion without promoting di-nitration[7].
Molar Ratio (H₂SO₄:HNO₃) 2.0 - 3.0Catalyzes NO₂⁺ formation and acts as a dehydrating agent[7].
Addition Temperature 0 - 10 °CControls the initial exotherm to prevent runaway reactions and by-product formation.
Reaction Temperature 20 - 50 °C (Optimize)Must be sufficient for reaction but low enough to maintain selectivity.
Reaction Time 1 - 4 hours (Monitor by TLC)Avoids prolonged reaction times that can lead to side products.

Visualizations

Reaction Mechanism

Nitration Mechanism cluster_0 Step 1: Formation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack & Deprotonation HNO3 HNO₃ H2ONO2 H₂O⁺-NO₂ HNO3->H2ONO2 + H₂SO₄ H2SO4 H₂SO₄ NO2_ion NO₂⁺ (Nitronium Ion) H2ONO2->NO2_ion - H₂O - HSO₄⁻ Substrate 3-Bromo-4-chlorotoluene H2O H₂O HSO4 HSO₄⁻ SigmaComplex Arenium Ion (Sigma Complex) Resonance Stabilized Substrate->SigmaComplex + NO₂⁺ Product 3-Bromo-4-chloro-5-nitrotoluene SigmaComplex->Product - H⁺ (regenerates H₂SO₄) HSO4_2 HSO₄⁻ H2SO4_2 H₂SO₄

Caption: Mechanism of electrophilic aromatic nitration.

Experimental Workflow

Experimental Workflow Start Prepare Nitrating Mixture (HNO₃/H₂SO₄) Cool to 0-5 °C AddSubstrate Slowly Add 3-Bromo-4-chlorotoluene Start->AddSubstrate React Stir at Controlled Temp Monitor by TLC AddSubstrate->React Quench Pour into Ice-Water React->Quench Isolate Isolate Crude Product Quench->Isolate Filter Vacuum Filtration (If Solid) Isolate->Filter Precipitate Forms Extract Liquid-Liquid Extraction (If Oil/Soluble) Isolate->Extract No Precipitate Purify Purify Crude Product Filter->Purify Extract->Purify Recrystallize Recrystallization Purify->Recrystallize High Purity Column Column Chromatography Purify->Column Isomer Mix FinalProduct Pure Product Characterize (NMR, MP) Recrystallize->FinalProduct Column->FinalProduct

Caption: General workflow for synthesis and purification.

References

  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • 3-BROMO-4-CHLOROTOLUENE CAS#: 57310-39-1. ChemicalBook.
  • A Comparative Guide to Alternative Reagents for the Bromination of Chloro-nitrotoluene Deriv
  • 3-BROMO-4-CHLOROTOLUENE. ChemBK.
  • Electrophilic Aromatic Substitutions (2)
  • Proposed mechanism for reaction of 4-chloro-or 4-bromotoluene under Kyodai conditions.
  • Nitration of Arom
  • Nitr
  • Aromatic synthesis. Chemistry Stack Exchange.
  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • Nitration electrophilic substitution mechanism. Doc Brown's Chemistry.
  • Substitution Reactions of Benzene and Other Aromatic Compounds.
  • 3-bromo-4-aminotoluene. Organic Syntheses Procedure.
  • A Comparative Guide to the Reaction Yields of 3-Bromo-4-chlorophenol. Benchchem.
  • A Novel Method for the Nitration of Simple Aromatic Compounds.
  • The Effect of Substituents on Orientation. Lumen Learning - MCC Organic Chemistry.
  • Process for the preparation of 3-bromo-4-fluorotoluene.
  • that nitration under these conditions proceeds via an electrophilic...
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry.

Sources

Optimization

Preventing byproduct formation in nitration reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for nitration reactions. This guide is designed to provide field-proven insights and troubleshooting strateg...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nitration reactions. This guide is designed to provide field-proven insights and troubleshooting strategies to help you minimize byproduct formation and optimize your experimental outcomes. The content is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in aromatic nitration, and why do they form?

A1: The most common byproducts in aromatic nitration reactions are typically dinitrated or polynitrated compounds, undesired regioisomers, and oxidation products.[1]

  • Over-nitration (Di/Polynitration): These byproducts form when the reaction conditions are too harsh, causing more than one nitro group to be added to the aromatic ring.[2][3] Once the first nitro group is added, the ring becomes deactivated, making subsequent nitrations more difficult.[3] However, high temperatures, high concentrations of the nitrating agent, or prolonged reaction times can overcome this energy barrier.[1][4]

  • Undesired Regioisomers: The position of nitration on an aromatic ring is directed by the electronic effects of existing substituents. However, achieving perfect selectivity for one isomer (e.g., para over ortho) is challenging. The distribution of isomers is influenced by reaction temperature, the choice of nitrating agent, and the solvent system.[4][5]

  • Oxidation Products: Strong nitrating agents, especially nitric acid, are also potent oxidizing agents. Substrates that are highly activated or contain sensitive functional groups (like phenols or aldehydes) can be oxidized, leading to the formation of dark, tarry substances, quinones, or carboxylic acids.[1][4][6]

Q2: What is the precise role of sulfuric acid in a typical "mixed acid" nitration?

A2: In the classic mixed acid (HNO₃/H₂SO₄) system, sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[7][8][9] This is the species that actually attacks the aromatic ring.[8] Second, sulfuric acid is a powerful dehydrating agent, sequestering the water that is produced during the reaction.[10] This is crucial because the presence of water can reverse the formation of the nitronium ion, thus slowing down or stopping the reaction.[7]

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues encountered during nitration experiments, providing explanations for their causes and actionable solutions.

Problem 1: My reaction is producing a high percentage of dinitrated or polynitrated byproducts.

Possible Causes:

  • High Reaction Temperature: Nitration is a highly exothermic reaction.[3][11] Excessive temperature increases the kinetic energy of the system, providing sufficient energy to overcome the activation barrier for subsequent nitrations on the already deactivated ring.[1][2]

  • High Concentration of Nitrating Agent: Using a large excess of the nitrating agent or a very high concentration of sulfuric acid (e.g., >85%) increases the concentration of the nitronium ion, driving the reaction towards multiple nitrations.[3][4][7]

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material has been consumed can lead to the slow formation of polynitrated products.[1][6]

Recommended Solutions:

SolutionRationale & Implementation
Strict Temperature Control Maintain a low and stable reaction temperature. For many standard nitrations, keeping the temperature below 50°C is recommended; for highly activated substrates like toluene or phenols, temperatures of 30°C or even below 0°C are often necessary.[3] Implementation: Use an efficient cooling bath (e.g., ice-salt or dry ice/acetone) and monitor the internal reaction temperature closely with a thermometer.[2][3]
Controlled Reagent Addition Add the nitrating agent dropwise to the substrate solution. This ensures that the concentration of the nitrating agent remains low and allows the cooling system to dissipate the heat from the exothermic reaction, preventing localized overheating and temperature spikes.[2][3][6]
Stoichiometry Adjustment Use a molar ratio of nitric acid to substrate that is close to 1:1, or only a slight excess.[1] This limits the amount of available nitronium ion, disfavoring a second nitration event.[6]
Reaction Monitoring Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[6][12][13][14] Quench the reaction as soon as the starting material is fully consumed to prevent the formation of byproducts over time.[6]
Problem 2: My product is a mixture of regioisomers (ortho/para) that are difficult to separate.

Possible Causes:

  • Inherent Electronic Effects: For many substituted aromatics, the electronic directing effects of the substituent activate both the ortho and para positions, leading to a mixture of products.[15]

  • Steric Hindrance: While the para position is often sterically more accessible, bulky substituents may not be enough to completely prevent substitution at the ortho position.[6]

  • Thermodynamic vs. Kinetic Control: The ratio of isomers can be influenced by whether the reaction is under kinetic (lower temperature, faster-forming product favored) or thermodynamic (higher temperature, more stable product favored) control.[4]

Recommended Solutions:

SolutionRationale & Implementation
Employ Shape-Selective Catalysts Zeolite catalysts (e.g., H-ZSM-5) can be used to enhance selectivity for the para isomer. The constrained pore structure of the zeolite sterically hinders the formation of the bulkier ortho transition state, favoring the formation of the more linear para product.[5][16][17] This method has been shown to increase the yield of p-nitrotoluene to as high as 80-90%.[5][17]
Use Alternative Nitrating Agents Milder nitrating agents can sometimes offer improved regioselectivity. For instance, acetyl nitrate (generated from nitric acid and acetic anhydride) or metal nitrates like copper(II) nitrate can provide different isomer distributions compared to mixed acid.[2][15]
Temperature Optimization Systematically study the effect of temperature on the isomer ratio. Lower temperatures generally favor kinetic control, which may alter the product distribution.[4]
Problem 3: The reaction mixture has turned dark/tarry, and the yield of the desired product is low.

Possible Causes:

  • Oxidation of Substrate: This is a very common issue, especially with highly activated rings like phenols (m-cresol) or compounds with oxidizable side-chains (aldehydes, alkylbenzenes).[1][4][6] The strong oxidizing nature of nitric acid can lead to decomposition and polymerization, forming tarry impurities.[1]

  • Runaway Reaction: Insufficient cooling can lead to a rapid, uncontrolled increase in temperature (a runaway reaction), causing widespread decomposition of both starting material and product.[4]

  • Impure Starting Materials: The presence of easily oxidizable impurities in the starting material can initiate decomposition pathways.[4]

Recommended Solutions:

SolutionRationale & Implementation
Maintain Low Temperatures This is the most critical factor in preventing oxidation.[1] Strict temperature control (e.g., -5 to 0 °C for sensitive substrates) minimizes the rate of undesired oxidation side reactions.[1]
Use a Protecting Group Strategy For highly sensitive functional groups like amines (anilines) or phenols, protection is often the most effective strategy. For example, the amino group of aniline can be acetylated to form acetanilide. The resulting amide group is less activating and less basic, which prevents both oxidation and the formation of the meta-directing anilinium ion, leading to a cleaner nitration that favors the ortho and para products.[2][15][16]
Consider Milder Nitrating Systems For substrates prone to oxidation, avoid the harsh conditions of mixed acid. Alternative reagents like dinitrogen pentoxide (N₂O₅) or metal nitrates (e.g., Cu(NO₃)₂) in milder solvents can perform the nitration under less acidic and less oxidizing conditions.[2][18]
Ensure Purity of Reagents Use pure starting materials and ensure that the nitric acid has not decomposed to produce significant amounts of nitrogen oxides (which can appear as a yellow or brown color).[4]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues in nitration reactions.

Nitration_Troubleshooting start Byproduct Detected (via TLC/GC/HPLC) problem_polynitro High % of Di/Polynitration start->problem_polynitro Is over-nitration the issue? problem_isomer Poor Regioselectivity (Isomer Mixture) start->problem_isomer Are isomers the main problem? problem_tar Dark/Tarry Mixture Low Yield start->problem_tar Is oxidation/decomposition observed? sol_poly_temp 1. Lower Reaction Temperature (e.g., 0-10°C) problem_polynitro->sol_poly_temp Actions sol_poly_stoich 2. Reduce Molar Ratio of HNO₃ (Closer to 1:1) sol_poly_addition 3. Slow Dropwise Addition of Mixed Acid sol_poly_monitor 4. Monitor Reaction & Quench Upon Completion sol_iso_zeolite 1. Use Shape-Selective Catalyst (e.g., H-ZSM-5) problem_isomer->sol_iso_zeolite Actions sol_iso_agent 2. Try Milder Nitrating Agent (e.g., Acetyl Nitrate) sol_iso_temp 3. Optimize Temperature for Kinetic/Thermodynamic Control sol_tar_temp 1. Maintain Strict Low Temp (e.g., < 0°C) problem_tar->sol_tar_temp Actions sol_tar_protect 2. Use Protecting Group Strategy (e.g., Acetanilide) sol_tar_agent 3. Use Milder, Non-Oxidizing Nitrating Agent

Caption: A decision-making workflow for troubleshooting common nitration byproducts.

Experimental Protocols

Protocol 1: Standard Mononitration of Toluene

This protocol details a standard laboratory procedure for the selective mononitration of toluene, with careful temperature control to minimize dinitrotoluene formation.

1. Preparation of Nitrating Mixture:

  • In a flask placed in an ice-salt bath, add 25 mL of concentrated sulfuric acid.

  • While stirring vigorously, slowly and dropwise add 15 mL of concentrated nitric acid.

  • Maintain the temperature of the mixture below 10°C throughout the addition.[3] Once addition is complete, cool the mixture to below 5°C.

2. Reaction Setup:

  • In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 20 mL of toluene.

  • Cool the flask containing the toluene to 0°C in an ice-salt bath.

3. Nitration:

  • Slowly add the cold nitrating mixture dropwise from the dropping funnel to the stirred toluene.

  • Crucially, ensure the internal temperature of the reaction mixture does not exceed 10°C.[3] The addition should take approximately 1-2 hours.

  • After the addition is complete, continue to stir the mixture at 5-10°C for an additional 30 minutes. Monitor the reaction by TLC to confirm consumption of the starting material.

4. Quenching and Work-up:

  • In a fume hood, carefully pour the reaction mixture slowly onto approximately 200 g of crushed ice in a large beaker with vigorous stirring.[3][4][19] This quenching step is exothermic.

  • Transfer the entire mixture to a separatory funnel. Allow the layers to separate.

  • Remove the lower aqueous acid layer.

  • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of a 5% sodium bicarbonate solution (to neutralize residual acid), and finally with 50 mL of brine.[4][16]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product mixture of nitrotoluene isomers.

Protocol 2: Protective Group Strategy for Nitration of Aniline

This protocol demonstrates the use of an acetyl protecting group to control the nitration of the highly activated and base-sensitive aniline.

Step 1: Acetylation of Aniline (Formation of Acetanilide)

  • To 10 g of aniline in a flask, add 12 mL of acetic anhydride in a controlled manner. The reaction is exothermic.

  • Gently warm the mixture to ~50°C for 10 minutes to ensure the reaction goes to completion.

  • Pour the warm reaction mixture into ~200 mL of cold water to precipitate the acetanilide product.

  • Collect the solid acetanilide by vacuum filtration, wash it thoroughly with cold water, and dry it completely.[2]

Step 2: Nitration of Acetanilide

  • Dissolve the dried acetanilide in 20 mL of glacial acetic acid. Cool the solution in an ice bath to below 5°C.

  • Separately, prepare a nitrating mixture by slowly adding 5 mL of concentrated nitric acid to 10 mL of cold, concentrated sulfuric acid, keeping the temperature below 10°C.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature remains below 10°C.[2]

  • Once the addition is complete, let the reaction stir in the ice bath for 1 hour.

Step 3: Hydrolysis and Isolation

  • Pour the reaction mixture onto crushed ice. The nitrated acetanilide will precipitate.

  • Filter the solid product and wash with cold water.

  • To hydrolyze the amide back to the amine, reflux the solid product in a mixture of 70% sulfuric acid or aqueous HCl until the solid dissolves.

  • Cool the solution and carefully neutralize it with a base (e.g., NaOH solution) to precipitate the nitroaniline isomers.

  • Filter, wash with water, and dry the final product.

References

  • GeeksforGeeks. (2025, July 23).
  • KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony. Retrieved from [Link]

  • YouTube. (2022, January 25). Role of Sulphuric acid (NITRATION). Retrieved from [Link]

  • Unknown Author. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitration. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021, June 20). Avoiding over nitration (or generally over-electrophilic substitution). Retrieved from [Link]

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • ACS Publications. (2023, April 26). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2021, July 27). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Retrieved from [Link]

  • Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Improved Nitrations Using Metal Nitrate–Sulfuric Acid Systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of nitrating reagents. a Current methods to access.... Retrieved from [Link]

  • Google Patents. (n.d.). US20040024266A1 - Aromatic nitration reactions.
  • Sciencemadness Discussion Board. (2006, January 24). nitration without sulfuric acid. Retrieved from [Link]

  • PMC. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]

  • Beilstein Journals. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Measuring Oil Chemistry: Nitration, Oxidation and Sulfation. Retrieved from [Link]

  • LCGC International. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. Retrieved from [Link]

  • PMC. (n.d.). Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. Retrieved from [Link]

  • Chromatography Today. (n.d.). What Is Reaction Monitoring?. Retrieved from [Link]

  • PMC. (2022, August 31). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]

  • Reddit. (2023, November 28). Di-nitration troubleshooting : r/Chempros. Retrieved from [Link]

  • JCI. (2003, January 15). Oxidative stress and nitration in neurodegeneration: Cause, effect, or association?. Retrieved from [Link]

  • Spectroscopy Online. (2025, June 17). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

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Troubleshooting

Safe handling and storage of 3-Bromo-4-chloro-5-nitrotoluene

Welcome to the Technical Support Center for 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2) . This resource is engineered specifically for researchers, synthetic chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2) . This resource is engineered specifically for researchers, synthetic chemists, and drug development professionals. It provides field-validated troubleshooting guidance, mechanistic explanations for safety protocols, and standardized workflows to ensure scientific integrity and laboratory safety when handling this poly-halogenated nitroaromatic building block[1][2].

Part 1: Critical Safety & Storage Parameters

To establish a baseline for safe handling, the physicochemical risks associated with 3-Bromo-4-chloro-5-nitrotoluene must be understood. Nitroaromatics possess high energy content, and the presence of multiple halogens alters their reactivity profile, particularly regarding nucleophilic aromatic substitution and thermal stability[3].

ParameterSpecificationMechanistic Rationale
Storage Environment Cool, dry, well-ventilated area. Keep containers tightly closed and locked up[3].Minimizes photolytic degradation and prevents ambient moisture from initiating slow hydrolysis of the halogens.
Chemical Incompatibilities Strong bases, reducing agents, amines, and strong oxidizers[3].Nitro groups are highly susceptible to reduction. Strong bases/amines can trigger exothermic nucleophilic aromatic substitution (SNAr) at the halogenated positions.
PPE Requirements Double nitrile gloves, chemical splash goggles, lab coat, and handling strictly within a certified fume hood[3].Prevents percutaneous absorption of toxic organic dust and inhalation of potentially hazardous vapors or fine particulates.
Fire/Thermal Hazards Emits toxic fumes (NOx, HBr, HCl, COx) upon thermal decomposition[3].The nitro group acts as an internal oxidant. High heat can lead to runaway decomposition, releasing irritating and toxic halogenated and nitrogenous gases[3].

Part 2: Troubleshooting Guide & FAQs

This section addresses specific operational challenges scientists encounter when utilizing 3-Bromo-4-chloro-5-nitrotoluene in synthetic workflows.

Q1: During long-term storage, my batch of 3-Bromo-4-chloro-5-nitrotoluene showed signs of discoloration and purity degradation. What is the cause, and how can I prevent this? A1: Discoloration in halogenated nitrotoluenes is typically caused by photolytic degradation or trace moisture. The nitroaromatic core is sensitive to UV light, which can trigger radical formation and subsequent polymerization or degradation. Corrective Action: Store the compound in amber glass vials. After opening, backfill the headspace with an inert gas (Argon or Nitrogen) to displace oxygen and moisture before sealing. Ensure the storage cabinet is climate-controlled and dark[3][4].

Q2: I am planning a scale-up reaction involving this compound. Are there specific thermal hazards I should account for? A2: Yes. Nitroaromatics possess inherent thermal instability. Heating 3-Bromo-4-chloro-5-nitrotoluene, especially in the presence of strong bases or reducing agents, can lead to runaway exothermic reactions. Corrective Action: Never scale up without first conducting thermal hazard assessments, such as Differential Scanning Calorimetry (DSC). Maintain strict temperature controls during the reaction, utilize appropriate cooling baths, and avoid concentrating the compound to dryness under high heat[3].

Q3: What is the validated protocol for decontaminating spatulas and glassware used for weighing this compound? A3: A common mistake is placing contaminated glassware directly into a strong alkaline bath (e.g., KOH/isopropanol base baths). Strong bases can react violently with polynitro or halogenated nitroaromatics, potentially causing localized exotherms or generating highly toxic byproducts[3]. Corrective Action: Rinse the equipment first with a compatible, non-reactive organic solvent (e.g., acetone or ethyl acetate) directly into a designated halogenated organic waste container. Only after the bulk of the chemical is removed should the glassware proceed to standard aqueous washing.

Q4: How should a localized benchtop spill of this powder be handled? A4: Sweeping the dry powder can aerosolize toxic particulates, leading to inhalation exposure. Corrective Action: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert, damp absorbent material (like wet sand or vermiculite) to suppress dust. Carefully scoop the mixture using non-sparking tools into a sealable container for hazardous waste disposal[3][4].

Part 3: Experimental Protocol - Safe Weighing and Transfer Workflow

To minimize exposure and prevent contamination, adhere to the following step-by-step methodology when handling 3-Bromo-4-chloro-5-nitrotoluene powder.

Step 1: Environmental Preparation

  • Verify the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).

  • Clear the hood of any incompatible materials, specifically strong bases, amines, and reducing agents[3].

  • Don required PPE: safety goggles, a flame-resistant lab coat, and double-layered nitrile gloves.

Step 2: Equipment Setup

  • Place an anti-static weigh boat on the analytical balance inside the fume hood. (Halogenated powders can hold static charges, causing them to scatter).

  • Ground any large metal containers to prevent static discharge if transferring bulk quantities[4].

Step 3: Chemical Transfer

  • Open the primary container of 3-Bromo-4-chloro-5-nitrotoluene only within the fume hood.

  • Using a clean, grounded spatula, gently transfer the required mass to the weigh boat. Avoid rapid, jerky movements to prevent aerosolizing the powder.

  • Immediately seal the primary container once the desired mass is obtained.

Step 4: Decontamination and Waste Segregation

  • Transfer the weighed material to the reaction vessel.

  • Rinse the weigh boat and spatula with acetone into a clearly labeled "Halogenated Organic Waste" carboy.

  • Remove the outer layer of nitrile gloves before exiting the fume hood area to prevent cross-contamination of laboratory surfaces.

Part 4: Logical Relationships & Workflows

The following diagram outlines the logical decision-making and action workflow for responding to an accidental spill of 3-Bromo-4-chloro-5-nitrotoluene.

SpillResponse Start Spill Detected: 3-Bromo-4-chloro-5-nitrotoluene Assess Evacuate immediate area & Assess scale of spill Start->Assess PPE Don appropriate PPE (Respirator, Double Nitrile Gloves) Assess->PPE Contain Cover spill with inert absorbent (sand/vermiculite) PPE->Contain Collect Collect using non-sparking tools Transfer to sealable container Contain->Collect Dispose Label as Halogenated/Nitro Waste Coordinate with EHS for disposal Collect->Dispose

Workflow for the safe containment and disposal of 3-Bromo-4-chloro-5-nitrotoluene spills.

References

  • KHA. "SDS for Toluene: Key Safety Information for Handling Chemicals - KHA." kha.com. Available at: [Link]

Sources

Optimization

Technical Support Center: Disposal of 3-Bromo-4-chloro-5-nitrotoluene Waste

This guide provides in-depth technical and safety information for the proper disposal of 3-Bromo-4-chloro-5-nitrotoluene waste. As a researcher, scientist, or drug development professional, ensuring compliant and safe di...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical and safety information for the proper disposal of 3-Bromo-4-chloro-5-nitrotoluene waste. As a researcher, scientist, or drug development professional, ensuring compliant and safe disposal of hazardous chemical waste is paramount. This document is structured to address potential questions and troubleshooting scenarios you may encounter during your experimental work. The information herein is synthesized from established protocols for similar halogenated and nitrated aromatic compounds and is grounded in regulatory frameworks established by the U.S. Environmental Protection Agency (EPA).

Frequently Asked Questions (FAQs)

What are the primary hazards associated with 3-Bromo-4-chloro-5-nitrotoluene?
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Environmental Hazard: As with many halogenated organic compounds, it is expected to be toxic to aquatic life and may be persistent in the environment.[3]

How should I classify waste containing 3-Bromo-4-chloro-5-nitrotoluene?

Waste containing 3-Bromo-4-chloro-5-nitrotoluene should be classified as hazardous waste. According to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA, a waste is hazardous if it is listed by the EPA or exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[4] Given the toxic nature of halogenated and nitrated aromatic compounds, this waste would fall under the toxicity characteristic.

What are the immediate steps I should take in case of a spill?

In the event of a spill, prioritize personal and environmental safety:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: Contain the spill using an inert absorbent material like vermiculite or sand.

  • Cleanup: Carefully collect the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Can I dispose of small quantities of 3-Bromo-4-chloro-5-nitrotoluene waste down the drain?

Absolutely not. Halogenated organic compounds should never be disposed of down the drain.[5] These compounds can be persistent in the environment and harmful to aquatic ecosystems.[3] All waste containing this compound must be collected and disposed of as hazardous waste.

What are the approved disposal methods for this type of waste?

The primary and most common method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste facility. This process is conducted at high temperatures to ensure the complete destruction of the hazardous compounds. Other potential, though less common, methods for nitroaromatic compounds include bioremediation and chemical treatment.[6][7][8]

Troubleshooting Guides

Scenario 1: My waste container for 3-Bromo-4-chloro-5-nitrotoluene is almost full. What is the correct procedure for its disposal?
  • Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "3-Bromo-4-chloro-5-nitrotoluene". Also, list any other constituents of the waste stream.

  • Segregation: Keep halogenated waste separate from non-halogenated waste.[5][9] This is crucial as the disposal costs for halogenated waste are significantly higher.

  • Container Integrity: Ensure the container is in good condition, with a tightly sealed lid.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the full container. Do not attempt to transport or dispose of the waste yourself.

Scenario 2: I have a reaction mixture containing 3-Bromo-4-chloro-5-nitrotoluene and other solvents. How do I handle this mixed waste?

Mixed waste streams require careful handling. The key is proper segregation and labeling.

  • Halogenated vs. Non-Halogenated: If possible, keep halogenated and non-halogenated solvent waste streams separate to reduce disposal costs.[5]

  • Aqueous vs. Organic: Do not mix aqueous waste with organic solvent waste.

  • Labeling: The waste container label must list all chemical constituents and their approximate percentages.

The workflow for handling mixed waste is illustrated below:

InLab_Treatment A Is in-lab treatment of 3-Bromo-4-chloro-5-nitrotoluene waste being considered? B Do you have EHS-approved protocols and specific training? A->B C Do not proceed with in-lab treatment. B->C No D Follow the approved protocol for chemical neutralization (e.g., Fenton's Reagent). B->D Yes G Default to standard hazardous waste collection procedures. C->G E Collect treated waste in a properly labeled container. D->E F Contact EHS for disposal of the treated waste. E->F

Caption: Decision workflow for in-lab waste treatment.

Quantitative Data Summary

Property2-Bromo-5-nitrotoluene4-Bromo-3-nitrotoluene3-Chloro-4-nitrotoluene
Molecular Formula C₇H₆BrNO₂C₇H₆BrNO₂C₇H₆ClNO₂
Molecular Weight 216.03 g/mol 216.03 g/mol 171.58 g/mol
Melting Point Not Available31-33 °C Not Available
Boiling Point Not Available151.5-152.5 °C @ 14 mmHg Not Available
Flash Point Not Available> 113 °C [2]Not Available

Experimental Protocols

Protocol 1: Standard Procedure for Collection and Disposal of 3-Bromo-4-chloro-5-nitrotoluene Waste
  • Container Selection: Obtain a designated and properly labeled hazardous waste container from your institution's EHS department. The container should be compatible with halogenated organic waste.

  • Waste Collection:

    • Perform all waste transfers in a certified chemical fume hood.

    • Carefully pour the waste into the container, avoiding splashes.

    • Do not fill the container beyond 90% capacity to allow for expansion.

  • Segregation:

    • Ensure that only halogenated organic waste is added to this container. [9] * Keep separate waste streams for non-halogenated, aqueous, and solid waste.

  • Labeling:

    • Clearly write "Hazardous Waste" on the label.

    • List all chemical constituents, including "3-Bromo-4-chloro-5-nitrotoluene," and their approximate concentrations.

    • Indicate the hazards (e.g., Toxic, Irritant).

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Keep the container closed at all times, except when adding waste.

  • Disposal:

    • Once the container is full, submit a waste pickup request to your EHS department.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • Spain, J. C. (1995).
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Regul
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Williams, R. E. (2006).
  • Haigler, B. E., & Spain, J. C. (1993). Degradation of nitroaromatic compounds by microorganisms. PubMed.
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Learn the Basics of Hazardous Waste. (2025, June 23). US EPA.
  • Singh, D., & Ramanathan, G. (2015).
  • Treatment and disposal of chemical wastes in daily labor
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • SAFETY DATA SHEET - 3-Chloro-4-nitrotoluene. (2008, June 22). Fisher Scientific.
  • 4-Bromo-3-nitrotoluene technical grade, 90%. Sigma-Aldrich.
  • 2-Bromo-4-chloro-5-nitrotoluene. PubChem.
  • Safety Data Sheet. (2014, June 29). Sigma-Aldrich.
  • 3-Bromo-4-chloro-5-nitrotoluene. BLD Pharm.
  • 3-BROMO-5-NITROTOLUENE. ChemicalBook.
  • SAFETY DATA SHEET - 2-Bromo-5-nitrotoluene. (2025, September 10). Thermo Fisher Scientific.
  • Halogenated Solvents in Laboratories.
  • SAFETY DATA SHEET - 4-Bromo-3-nitrotoluene. (2025, December 22). Fisher Scientific.
  • 3-Bromo-5-nitrotoluene. Wychem.
  • ORGANIC HALOGEN COMPOUNDS. University of Babylon.
  • Halogenated Waste. University of Wisconsin-Milwaukee.
  • 7.2 Organic Solvents. Environment, Health and Safety, University of Tennessee.
  • Treatment of halogenated compounds.
  • Halogen
  • Halogenated organic compounds (AOX). Swedish Pollutant Release and Transfer Register.
  • Halogenated Organic Compounds. CAMEO Chemicals, NOAA.

Sources

Troubleshooting

Technical Support Center: Impurity Identification in 3-Bromo-4-chloro-5-nitrotoluene

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 3-Bromo-4-chloro-5-nitrotoluene. The accurate identification and quantifica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals engaged in the analysis of 3-Bromo-4-chloro-5-nitrotoluene. The accurate identification and quantification of impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. This document provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of impurity origins.

Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities

This section addresses the fundamental questions regarding the types of impurities you may encounter and their chemical origins.

Q1: What are the most probable impurities in a 3-Bromo-4-chloro-5-nitrotoluene sample?

The impurity profile of 3-Bromo-4-chloro-5-nitrotoluene is primarily dictated by its synthetic route, which typically involves the multi-step nitration and halogenation of toluene.[1][2] Impurities can be broadly categorized as:

  • Isomeric Impurities: These are the most common and challenging impurities to separate. They arise from the electrophilic substitution reactions on the toluene ring, which can occur at different positions.[3] You can expect to find other isomers of bromo-chloro-nitrotoluene.

  • Starting Material Residues: Incomplete reactions can leave residual starting materials, such as partially halogenated or nitrated toluenes (e.g., 4-chloro-3-nitrotoluene, 3-bromo-5-nitrotoluene).

  • Over-reacted By-products: The reaction may proceed further than intended, leading to di-nitrated or di-halogenated products.

  • Reagent- and Solvent-Related Impurities: Residual solvents or by-products from reagents used in the synthesis can also be present.

Q2: How are isomeric impurities formed during the synthesis of 3-Bromo-4-chloro-5-nitrotoluene?

The synthesis of substituted toluenes involves directing groups on the aromatic ring that influence the position of incoming electrophiles. The methyl group of toluene is an ortho-, para-director.[1] Subsequent additions of nitro, chloro, and bromo groups are directed by the combined electronic and steric effects of the substituents already present. This complex interplay often leads to a mixture of isomers. For example, the nitration of toluene itself produces a mixture of 2-nitrotoluene, 4-nitrotoluene, and a smaller amount of 3-nitrotoluene.[1][4] The specific reaction conditions, such as temperature and catalyst, significantly influence the ratio of these isomers.[1]

Q3: What analytical techniques are most suitable for identifying these impurities?

A multi-technique approach is often necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a workhorse technique for separating and quantifying non-volatile impurities, especially isomers.[5] Reverse-phase HPLC is commonly employed for this class of compounds.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities.[7][8] The mass spectrometer provides structural information, aiding in the identification of unknown peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities.

  • Quantitative NMR (qNMR): This technique can be used for purity assessment without the need for a specific reference standard of the analyte.[9]

Section 2: Troubleshooting Guide - Resolving Analytical Challenges

This section provides practical solutions to common problems encountered during the analysis of 3-Bromo-4-chloro-5-nitrotoluene.

Q4: I'm seeing an unexpected peak in my HPLC chromatogram. How should I proceed with its identification?

A systematic approach is crucial when an unknown peak appears. The following workflow can guide your investigation:

G A Unexpected Peak Detected in HPLC-UV B Review Synthesis Route & Potential By-products A->B Hypothesize Origin C Check for Carryover: Inject a Solvent Blank A->C Rule out Contamination D Obtain Mass Spectrum (LC-MS or GC-MS) B->D C->D If peak persists E Determine Molecular Weight & Isotopic Pattern D->E Analyze Data F Propose Potential Structures E->F Interpret Spectrum G Isolate the Impurity (e.g., Prep-HPLC) F->G For definitive ID H Perform Structural Elucidation (NMR, etc.) G->H I Confirm Structure & Document H->I

Caption: Decision workflow for identifying an unknown chromatographic peak.

Q5: My HPLC peaks for 3-Bromo-4-chloro-5-nitrotoluene and its impurities are tailing. What can I do to improve the peak shape?

Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[10][11] Here are some strategies to mitigate tailing:

  • Mobile Phase pH Adjustment: Operating at a lower pH (e.g., using a phosphoric or formic acid modifier) can suppress the ionization of silanol groups, reducing their interaction with your analytes.[12][13]

  • Use of High-Purity, End-capped Columns: Modern, high-purity silica columns (Type B) with minimal metal content and effective end-capping significantly reduce silanol activity.[10][12]

  • Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can mask the active silanol sites.[13]

  • Check for Extra-Column Volume: Ensure that all tubing and connections between the injector, column, and detector are as short and narrow as possible to minimize dead volume.[12][13]

Q6: How can I differentiate between isomeric impurities that co-elute or are poorly resolved in my chromatogram?

Differentiating isomers is a significant challenge. Here are some effective approaches:

  • Method Optimization:

    • Change the Stationary Phase: Switching to a column with a different selectivity (e.g., a phenyl or cyano phase) can alter the retention mechanism and improve the separation of isomers.[14]

    • Modify the Mobile Phase: Varying the organic modifier (e.g., switching from acetonitrile to methanol) or adjusting the gradient slope can enhance resolution.[12]

    • Temperature Adjustment: Changing the column temperature can also influence selectivity.

  • Use of a High-Resolution Mass Spectrometer (HRMS): While standard MS may not distinguish isomers based on mass alone, HRMS can provide highly accurate mass measurements, which can sometimes help differentiate compounds if there are subtle differences in their elemental composition (unlikely for strict isomers but useful for near-isobaric species).

  • GC for Isomer Separation: Due to its high efficiency, capillary GC can often provide superior resolution of positional isomers compared to HPLC.[15]

Q7: My mass spectrometry data shows complex fragmentation. How do I interpret the spectrum for a bromo-chloro compound?

The presence of both bromine and chlorine creates a characteristic isotopic pattern that is highly informative.[16][17]

  • Look for the Isotopic Cluster of the Molecular Ion: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. A molecule containing one bromine and one chlorine atom will exhibit a distinctive pattern of peaks for the molecular ion (M, M+2, M+4).

  • Identify Key Fragmentation Pathways: For nitroaromatic compounds, common fragmentations include the loss of the nitro group (NO₂, 46 Da) or a nitric oxide radical (NO, 30 Da).[16] Cleavage of the carbon-halogen bonds is also a primary fragmentation pathway.[18]

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis of 3-Bromo-4-chloro-5-nitrotoluene.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method suitable for the separation of 3-Bromo-4-chloro-5-nitrotoluene and its non-volatile impurities.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical starting point would be 50% B, increasing to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-Bromo-4-chloro-5-nitrotoluene sample.

    • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Volatile Impurity Identification

This protocol is designed for the identification of volatile and semi-volatile impurities.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[9]

    • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.[9]

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Ion Source Temperature: 230 °C.[9]

    • Scan Range: 50-450 m/z.

  • Sample Preparation:

    • Prepare a solution of approximately 1 mg/mL in a suitable solvent like dichloromethane or ethyl acetate.

Data Summary

The following table lists potential impurities, their likely origin, and the preferred analytical method for detection.

Potential Impurity Likely Origin Preferred Analytical Method
Isomers (e.g., 2-Bromo-4-chloro-5-nitrotoluene)Synthesis By-productHPLC-UV, GC-MS
Di-nitrated By-productsOver-nitrationHPLC-UV
4-Chloro-3-nitrotolueneIncomplete BrominationGC-MS, HPLC-UV
3-Bromo-5-nitrotolueneIncomplete ChlorinationGC-MS, HPLC-UV
TolueneResidual Starting MaterialGC-MS

References

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: An In-depth Technical Guide.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Benchchem. (n.d.). A Comparative Analysis of GC-FID and GC-MS for the Quantification of 2-Nitrotoluene.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Khatymov, R. N., et al. (2025). Chromatography–mass spectrometry of trinitrotoluene isomers in the negative ionization mode under resonance electron capture. Journal of Analytical Chemistry.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • DWSIM. (n.d.). Production of the Isomers of Mono-Nitrotoluene by Nitration of Toluene.
  • ResearchGate. (2021, October 29). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Master Chemistry. (2023, January 12). Nitration Of Toluene-Mechanism And Examples.
  • Chemistry LibreTexts. (2020, June 21). Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
  • SIELC Technologies. (2018, May 16). Separation of 2-Bromo-4-chloro-5-nitrotoluene on Newcrom R1 HPLC column.
  • Agilent. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330.
  • Ali, I., et al. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLoS ONE, 9(6), e98332.
  • Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 2-Bromo-1-chloro-2-methylpropane.
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of 1-Bromo-3-chloro-5-iodobenzene: GC-MS, HPLC, and qNMR Methods.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Bromo-4-chloro-5-nitrotoluene and Other Halogenated Nitrotoluenes for Advanced Synthesis

Introduction Halogenated nitrotoluenes are a class of highly functionalized aromatic compounds that serve as pivotal intermediates in the synthesis of a wide array of complex organic molecules. Their utility is particula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Halogenated nitrotoluenes are a class of highly functionalized aromatic compounds that serve as pivotal intermediates in the synthesis of a wide array of complex organic molecules. Their utility is particularly pronounced in the pharmaceutical, agrochemical, and materials science sectors.[1] The strategic placement of halogen atoms and a nitro group on the toluene scaffold provides multiple reactive sites, enabling a diverse range of chemical transformations. This guide provides an in-depth comparison of 3-Bromo-4-chloro-5-nitrotoluene with other structurally related halogenated nitrotoluenes, offering insights into their respective physicochemical properties, reactivity, and applications in advanced organic synthesis.

Physicochemical Properties: A Comparative Overview

The physical and chemical characteristics of halogenated nitrotoluenes are intrinsically linked to the nature and position of their substituents. These properties, in turn, dictate their solubility, reactivity, and suitability for specific applications. A comparison of key physicochemical properties is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Bromo-4-chloro-5-nitrotolueneC₇H₅BrClNO₂250.48Not availableNot available
2-Bromo-4-chloro-5-nitrotolueneC₇H₅BrClNO₂250.48[2]Not availableNot available
2,4-Dichloro-3-nitrotolueneC₇H₅Cl₂NO₂206.03Not availableNot available
2-Chloro-6-nitrotolueneC₇H₆ClNO₂171.58[3]37Not available
3-Bromo-5-nitrotolueneC₇H₆BrNO₂216.03Not availableNot available
4-Bromo-3-nitrotolueneC₇H₆BrNO₂216.03[4]Not availableNot available
2-Bromo-3-nitrotolueneC₇H₆BrNO₂216.0338-41135-136 (at 8 mmHg)

The presence of halogens and a nitro group generally leads to an increase in molecular weight, melting point, and boiling point compared to unsubstituted toluene. The lipophilicity, often expressed as LogP, is also significantly influenced by these substituents, which can affect the solubility of the compound in various solvents and its pharmacokinetic properties in drug discovery.[5]

Spectroscopic Characterization: Distinguishing Isomers

The structural isomers of halogenated nitrotoluenes can be unequivocally identified and distinguished using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the substitution pattern on the aromatic ring. The number of signals, their chemical shifts, and coupling patterns provide a unique fingerprint for each isomer. For 3-Bromo-4-chloro-5-nitrotoluene, one would expect two distinct aromatic proton signals, each appearing as a singlet, and a singlet for the methyl protons. Other isomers would exhibit different splitting patterns and chemical shifts.

  • Infrared (IR) Spectroscopy: The presence of the nitro group is readily identified by its characteristic strong asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Br and C-Cl stretching vibrations can also be observed in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and isotopic distribution of the compound. The presence of bromine and chlorine atoms in 3-Bromo-4-chloro-5-nitrotoluene will result in a characteristic isotopic pattern due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl).

Reactivity and Synthetic Applications: A Deeper Dive

The reactivity of halogenated nitrotoluenes is governed by the interplay of the electronic and steric effects of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution.[6] Conversely, the methyl group is an activating group and an ortho-, para-director, while halogens are deactivating yet ortho-, para-directing.[6] In 3-Bromo-4-chloro-5-nitrotoluene, the positions of these groups create a complex electronic environment. Further electrophilic substitution is generally disfavored due to the presence of three deactivating groups (two halogens and a nitro group). However, under forcing conditions, the regioselectivity would be influenced by the directing effects of all substituents.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.[7] This makes SNAr a highly valuable reaction for the functionalization of these compounds.

In the case of 3-Bromo-4-chloro-5-nitrotoluene, both the bromo and chloro substituents are positioned ortho and para to the nitro group, making them susceptible to displacement by nucleophiles. The relative reactivity of the halogens as leaving groups generally follows the trend I > Br > Cl > F. Therefore, the bromo substituent in 3-Bromo-4-chloro-5-nitrotoluene is expected to be more readily displaced than the chloro substituent in a nucleophilic aromatic substitution reaction. This differential reactivity can be exploited for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The halogen substituents on the aromatic ring serve as excellent handles for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] The reactivity of the organohalide in these reactions generally follows the order I > Br > OTf > Cl.[8]

This reactivity trend allows for the selective functionalization of dihalogenated substrates. For 3-Bromo-4-chloro-5-nitrotoluene, a Suzuki-Miyaura coupling can be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

.dot digraph "Suzuki_Coupling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="3-Bromo-4-chloro-5-nitrotoluene +\nArylboronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., Na₂CO₃)\nSolvent (e.g., Toluene/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Heating (e.g., 80-100 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Work-up\n(Phase Separation, Extraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Purification\n(e.g., Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="3-Aryl-4-chloro-5-nitrotoluene", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> C [label=" Add"]; B -> C [label=" Add"]; C -> D [label=" Heat"]; D -> E [label=" Cool & Process"]; E -> F [label=" Isolate Crude"]; F -> G [label=" Purified Product"]; } .enddot Caption: A generalized workflow for the Suzuki-Miyaura coupling of 3-Bromo-4-chloro-5-nitrotoluene.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C).[10] This transformation is of paramount importance as it converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring. The resulting aniline derivative can then undergo a plethora of further reactions, including diazotization followed by Sandmeyer reactions, acylation, and alkylation.

.dot digraph "Reactivity_Comparison" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, arrowsize=0.7];

// Nodes Substrate [label="Halogenated Nitrotoluene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Suzuki [label="Suzuki-Miyaura\nCoupling", fillcolor="#FBBC05", fontcolor="#202124"]; Nitro_Reduction [label="Nitro Group\nReduction", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactivity Nodes for SNAr SNAr_Br [label="Higher Reactivity\n(C-Br bond)", fillcolor="#F1F3F4", fontcolor="#202124"]; SNAr_Cl [label="Lower Reactivity\n(C-Cl bond)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Reactivity Nodes for Suzuki Suzuki_Br [label="Higher Reactivity\n(C-Br bond)", fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki_Cl [label="Lower Reactivity\n(C-Cl bond)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Nodes SNAr_Product [label="Substituted\nNitrotoluene", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki_Product [label="Biaryl\nCompound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction_Product [label="Halogenated\nAniline", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Substrate -> SNAr; Substrate -> Suzuki; Substrate -> Nitro_Reduction;

SNAr -> SNAr_Br [label=" Favored at\nBromine"]; SNAr -> SNAr_Cl [label=" Less Favored at\nChlorine"]; SNAr_Br -> SNAr_Product; SNAr_Cl -> SNAr_Product;

Suzuki -> Suzuki_Br [label=" Favored at\nBromine"]; Suzuki -> Suzuki_Cl [label=" Less Favored at\nChlorine"]; Suzuki_Br -> Suzuki_Product; Suzuki_Cl -> Suzuki_Product;

Nitro_Reduction -> Reduction_Product; } .enddot Caption: Comparative reactivity pathways for a bromochloro-nitrotoluene derivative.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-chloro-5-nitrotoluene

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-Br bond of 3-Bromo-4-chloro-5-nitrotoluene.

Materials:

  • 3-Bromo-4-chloro-5-nitrotoluene (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 - 0.05 eq)

  • Base (e.g., anhydrous K₂CO₃ or Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-4-chloro-5-nitrotoluene, the arylboronic acid, and the base.

    • Rationale: A dry apparatus is crucial to prevent the deactivation of the catalyst and hydrolysis of the boronic acid. The base is essential for the activation of the boronic acid for transmetalation.[11]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Rationale: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen and can be deactivated through oxidation.

  • Solvent and Catalyst Addition: Add the solvent system and the palladium catalyst to the flask under the inert atmosphere.

    • Rationale: The biphasic solvent system is often used to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring for the required time (typically monitored by TLC or LC-MS).

    • Rationale: Heating is necessary to overcome the activation energy of the reaction.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Rationale: This step separates the organic product from the aqueous phase containing the inorganic salts.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Rationale: This removes residual water and purifies the desired product from any unreacted starting materials or byproducts.

Conclusion

3-Bromo-4-chloro-5-nitrotoluene is a highly versatile and valuable building block in organic synthesis. Its unique substitution pattern of a methyl group, two different halogens, and a nitro group provides a rich platform for a wide range of chemical transformations. The differential reactivity of the bromo and chloro substituents in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for selective and sequential functionalization, making it a powerful tool for the construction of complex molecular architectures. A thorough understanding of the interplay between the electronic and steric effects of the various substituents is crucial for designing efficient and regioselective synthetic strategies. This guide provides a foundational understanding of the properties and reactivity of 3-Bromo-4-chloro-5-nitrotoluene in comparison to other halogenated nitrotoluenes, empowering researchers to harness its full synthetic potential.

References

  • Vertex AI Search. (2026, March 5). Understanding the Applications of 3-Bromo-5-nitrotoluene in Chemical Synthesis.
  • BLD Pharm. (n.d.). 3-Bromo-4-chloro-5-nitrotoluene.
  • Benchchem. (n.d.). 3-Bromo-4-chloro-5-nitro-tert-butylbenzene.
  • Rana, M., & Devlal, K. (2023). Investigation of the electronic and optical activity of halogen-substituted 2-nitrotoulene by density functional theory. Optical and Quantum Electronics, 55(3), 243.
  • MilliporeSigma. (n.d.). 3-Bromo-4-chloro-5-nitro-tert-butylbenzene.
  • Lumen Learning. (n.d.). The Effect of Substituents on Orientation. MCC Organic Chemistry.
  • PubChem. (n.d.). 2-Bromo-4-chloro-5-nitrotoluene.
  • PubChem. (n.d.). 2-Chloro-6-nitrotoluene.
  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-3-nitrotoluene (CAS 5326-34-1).
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-nitrotoluene.
  • Wikipedia. (2023, December 27). Suzuki reaction. [Link]

  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes.
  • Google Patents. (n.d.). Process for preparing 3-chloro-5-nitrotoluene.
  • Hossain, M. A., et al. (2024).
  • Cella, R., & Stefani, H. A. (2009). Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. Journal of the Brazilian Chemical Society, 20(2), 287-293.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 14, 2026, from [Link]

  • Cumbel, M., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7542-7626.

Sources

Comparative

The Causality of Molecular Geometry on Spectral Signatures

As a Senior Application Scientist, differentiating positional isomers such as ortho-, meta-, and para-nitrotoluene requires more than just matching peaks to a database; it demands a fundamental understanding of how molec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, differentiating positional isomers such as ortho-, meta-, and para-nitrotoluene requires more than just matching peaks to a database; it demands a fundamental understanding of how molecular geometry dictates electronic environments. Nitrotoluene isomers are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. However, their structural similarities often complicate analytical verification.

This guide objectively compares the spectroscopic performance of nitrotoluene isomers across Vibrational (FTIR/Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy. By examining the causality behind substituent effects, we can establish a robust, self-validating analytical framework for isomeric differentiation.

The spectroscopic differentiation of nitrotoluene isomers hinges on the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃). The relative position of these groups dictates two primary mechanistic effects:

  • Resonance and Coplanarity: In para-nitrotoluene, the -NO₂ group is perfectly coplanar with the aromatic ring, maximizing π -electron delocalization. This extensive conjugation slightly weakens the N=O double bond character.

  • Steric Hindrance (The Ortho Effect): In ortho-nitrotoluene, the bulky methyl group is adjacent to the nitro group. To relieve steric strain, the -NO₂ group is forced to twist out of the aromatic plane. This loss of coplanarity disrupts resonance, localizing electron density within the nitro group and strengthening the N=O bond relative to the para isomer.

Causality A Nitro Group Position B Ortho Isomer (Steric Clash) A->B C Para Isomer (No Clash) A->C D Twisted NO2 Group (Reduced Conjugation) B->D E Coplanar NO2 Group (Maximized Conjugation) C->E F Stronger N=O Bond (~1530 cm⁻¹) D->F G Weaker N=O Bond (~1515 cm⁻¹) E->G

Caption: Logical relationship between isomer structure, steric effects, and IR stretching frequencies.

Vibrational Spectroscopy (FTIR & Raman) Comparison

Infrared and Raman spectroscopy are highly sensitive to the N=O stretching vibrations. The nitro group typically exhibits two intense bands: the asymmetric stretch and the symmetric stretch. Because of the steric twisting in ortho-nitrotoluene, the reduced conjugation leads to a higher force constant for the N=O bond, pushing the stretching frequencies to higher wavenumbers compared to the highly conjugated para isomer[1].

Table 1: Key Vibrational Frequencies of Nitrotoluene Isomers (cm⁻¹)

IsomerNO₂ Asymmetric Stretch (IR/Raman)NO₂ Symmetric Stretch (IR/Raman)C-H (Methyl) Stretch
ortho-Nitrotoluene ~1530~1350~2930
meta-Nitrotoluene ~1530 - 1535~1350 - 1355~2930
para-Nitrotoluene ~1515 - 1520~1340 - 1345~2930

Data supported by characteristic nitro group assignments in aromatic systems[1][2].

Nuclear Magnetic Resonance (NMR) Profiling

Proton (¹H) NMR provides the most definitive, quantitative method for distinguishing these isomers. The highly electronegative -NO₂ group acts as a strong electron-withdrawing group via both inductive (-I) and resonance (-M) effects, heavily deshielding adjacent protons.

In ortho-nitrotoluene, the methyl protons are spatially trapped within the magnetic anisotropy cone of the adjacent nitro group. This proximity causes a distinct downfield shift of the methyl singlet to approximately 2.59 ppm, whereas the methyl protons in the meta and para isomers resonate further upfield (~2.45 ppm) due to the increased distance from the deshielding center[1][3].

Table 2: ¹H NMR Chemical Shifts (δ in ppm, CDCl₃, 400 MHz)

IsomerMethyl Protons (-CH₃)Aromatic Protons (Ring)Multiplicity of Aromatic Region
ortho-Nitrotoluene 2.59 (s, 3H)7.20 – 7.94 (m, 4H)Complex multiplet (Asymmetric)
meta-Nitrotoluene 2.45 (s, 3H)7.40 – 8.10 (m, 4H)Complex multiplet (Asymmetric)
para-Nitrotoluene 2.45 (s, 3H)7.30 – 8.20 (m, 4H)Two distinct doublets (A₂B₂ system)

Note: The highly symmetric nature of p-nitrotoluene yields a characteristic A₂B₂ (or AA'BB') splitting pattern in the aromatic region, making it instantly recognizable against the complex multiplets of the ortho and meta isomers[4].

Self-Validating Experimental Protocol

To guarantee scientific integrity, analytical protocols must be designed to internally validate their own results. The following workflow ensures high-fidelity data acquisition while eliminating common environmental artifacts.

Workflow A Sample Prep & Calibration B ATR-FTIR Acquisition A->B C High-Res NMR Acquisition A->C D Spectral Integration B->D C->D E Isomeric Assignment D->E

Caption: Analytical workflow for the spectroscopic differentiation of nitrotoluene isomers.

Protocol A: ATR-FTIR Acquisition

Causality of Choice: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellet transmission. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretch (~3300 cm⁻¹) and a bending mode (~1640 cm⁻¹) that can obscure the baseline and interfere with the integration of the NO₂ asymmetric stretch (~1530 cm⁻¹). ATR provides a moisture-free, self-validating background.

  • Background Calibration: Clean the diamond ATR crystal with HPLC-grade isopropanol. Perform a 32-scan background acquisition to establish a flat baseline (100% Transmittance).

  • Sample Application: Apply 1-2 drops of liquid isomer (or a few crystals of solid p-nitrotoluene) directly onto the crystal. Ensure full coverage of the evanescent wave area.

  • Acquisition: Run 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Validation Check: Confirm the absence of a broad peak at 3300 cm⁻¹ (indicating no water contamination) and verify the sharp NO₂ symmetric stretch at ~1350 cm⁻¹[2].

Protocol B: ¹H NMR Acquisition

Causality of Choice: Deuterated chloroform (CDCl₃) doped with 0.03% v/v Tetramethylsilane (TMS) is utilized. The TMS acts as an internal zero-point calibrator, ensuring that the subtle 0.14 ppm chemical shift difference between the methyl protons of the ortho and para isomers is accurately resolved without solvent-induced magnetic drift.

  • Sample Preparation: Dissolve 15-20 mg of the nitrotoluene isomer in 0.6 mL of CDCl₃ containing 0.03% TMS. Transfer to a high-quality 5 mm NMR tube.

  • Shimming & Tuning: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated gradient shimming (Z-axis) to ensure sharp, Lorentzian peak shapes.

  • Acquisition: Acquire 16 transients with a relaxation delay (D1) of 2.0 seconds and a 30° pulse angle to ensure complete relaxation and accurate quantitative integration of the methyl vs. aromatic protons.

  • Validation Check: Phase and baseline correct the spectrum. Set the TMS singlet strictly to 0.00 ppm. Integrate the methyl singlet (~2.45 - 2.59 ppm) and set its value to exactly 3.00. The aromatic region must integrate to exactly 4.00, validating the sample's purity and the experiment's quantitative integrity[3].

References

  • A Comparative Guide to Spectroscopic Methods for...
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Validation

A Researcher's Guide to the Reactivity of Bromo-Chloro-Nitrotoluene Isomers

This guide provides an in-depth comparison of the reactivity of bromo-chloro-nitrotoluene isomers, designed for researchers, scientists, and professionals in drug development. We will move beyond simple rules to explore...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the reactivity of bromo-chloro-nitrotoluene isomers, designed for researchers, scientists, and professionals in drug development. We will move beyond simple rules to explore the nuanced interplay of electronic and steric effects that govern the reactivity of these versatile synthetic intermediates, particularly in nucleophilic aromatic substitution (SNAr) reactions.

The Foundation: Understanding Reactivity in SNAr Reactions

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis. Unlike the more familiar SN1 and SN2 reactions of alkyl halides, the SNAr mechanism does not proceed via a direct backside attack, which is sterically impossible on an aromatic ring.[1][2] Instead, it follows a two-step addition-elimination pathway.[3][4]

Step 1 (Rate-Determining): A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This initial attack is the slowest step and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2][4]

Step 2 (Fast): The aromaticity of the ring is restored through the expulsion of the leaving group (a halide ion).[3][4]

The key to an SNAr reaction is the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring.[1][5] These groups are essential for two reasons:

  • They decrease the electron density of the ring, making it susceptible to attack by a nucleophile.

  • They stabilize the negative charge of the Meisenheimer complex intermediate through resonance, which lowers the activation energy of the rate-determining step.[3][6]

The most powerful activating group is the nitro group (-NO₂). Its ability to activate the ring is most potent when it is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge onto the nitro group's oxygen atoms.[1][3][6] When the nitro group is in the meta position, this resonance stabilization is not possible, and the reaction is significantly slower or does not occur at all.[2]

Mechanistic Pathway of Nucleophilic Aromatic Substitution (SNAr)

The following diagram illustrates the general mechanism of an SNAr reaction, highlighting the critical, resonance-stabilized Meisenheimer complex.

Caption: General mechanism of an SNAr reaction.

Comparative Analysis of Isomer Reactivity

The reactivity of a specific bromo-chloro-nitrotoluene isomer is determined by a combination of factors.

The "Element Effect": Chlorine vs. Bromine as Leaving Groups

In standard SN1 and SN2 reactions, bromide is a better leaving group than chloride.[7][8][9] This is because the C-Br bond is weaker than the C-Cl bond, and the larger bromide ion can better stabilize the negative charge.[7][9][10]

However, in SNAr reactions, this trend is often inverted. The rate-determining step is the nucleophilic attack on the ring, not the departure of the leaving group.[1][11] Therefore, the electronegativity of the halogen is more critical. Chlorine is more electronegative than bromine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. This leads to the general reactivity order in SNAr: F > Cl ≈ Br > I.[11][12][13] Consequently, a chloro-substituted isomer will typically be slightly more reactive than its bromo-substituted counterpart, all other factors being equal.

The Decisive Role of Nitro Group Position

As previously mentioned, the position of the -NO₂ group is the most significant factor.

  • Ortho/Para Activation: Isomers with the nitro group positioned ortho or para to the halogen leaving group are highly activated and will react readily.[1][2][3][6]

  • Meta Inactivity: Isomers with the nitro group meta to the halogen are essentially unreactive under standard SNAr conditions because the stabilizing resonance effect is absent.[2][14]

The Influence of the Methyl Group

The methyl (-CH₃) group on the toluene ring introduces additional electronic and steric considerations.

  • Electronic Effect: The methyl group is weakly electron-donating, which slightly deactivates the ring towards nucleophilic attack. This effect is generally minor compared to the powerful activation by the nitro group.

  • Steric Hindrance: A methyl group positioned ortho to the leaving group can sterically hinder the approach of the incoming nucleophile, slowing down the reaction rate compared to an isomer where the ortho position is unsubstituted.

Data Summary: A Hierarchy of Reactivity

While kinetic data for every possible isomer is not available in a single comparative study, we can establish a clear hierarchy of reactivity based on the principles discussed.

Isomer Example (Hypothetical)Nitro Position (relative to LG)Leaving GroupSteric Hindrance at LGPredicted Relative ReactivityRationale
2-Chloro-4-nitrotolueneparaClLowVery HighStrong para-activation by -NO₂; more electronegative Cl leaving group.
2-Bromo-4-nitrotolueneparaBrLowHighStrong para-activation by -NO₂; slightly less reactive than the chloro analog.
4-Chloro-2-nitrotolueneorthoClLowHighStrong ortho-activation by -NO₂.
2-Chloro-6-nitrotolueneorthoClHighModerateStrong ortho-activation, but sterically hindered by the adjacent methyl group.
4-Chloro-3-nitrotoluenemetaClLowVery LowMeta-nitro group does not provide resonance stabilization of the intermediate.[2]
2-Bromo-5-nitrotoluenemetaBrLowVery LowMeta-nitro group offers no significant activation.

Note: This table represents predicted relative reactivities based on established mechanistic principles. Actual reaction rates will vary depending on the specific nucleophile, solvent, and temperature.

Experimental Protocol: A Representative SNAr Reaction

This protocol details a generalized procedure for the reaction of an activated bromo-chloro-nitrotoluene isomer with an amine nucleophile.

Objective: To synthesize an N-substituted aminonitrotoluene via SNAr reaction.

Materials:

  • Activated bromo-chloro-nitrotoluene isomer (e.g., 4-bromo-2-chloro-1-nitrobenzene as a related example) (1.0 eq.)

  • Amine nucleophile (e.g., piperidine) (1.2 eq.)

  • Polar aprotic solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Base (e.g., K₂CO₃) (1.5 eq.)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Workflow Diagram

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Dissolve aryl halide in DMSO in a round-bottom flask. B 2. Add amine nucleophile (1.2 eq.) and K2CO3 (1.5 eq.). A->B C 3. Heat reaction mixture (e.g., 80-100 °C) with stirring. B->C D 4. Monitor progress using TLC until starting material is consumed. C->D E 5. Cool to RT, pour into water, and extract with ethyl acetate. D->E F 6. Wash organic layer with brine, dry over Na2SO4, and concentrate. E->F G 7. Purify crude product via column chromatography. F->G H 8. Characterize the purified product (NMR, IR, Mass Spec, Melting Point). G->H

Caption: A typical experimental workflow for an SNAr reaction.

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the activated bromo-chloro-nitrotoluene isomer (1.0 eq.) in DMSO.

  • Reagent Addition: Add the amine nucleophile (1.2 eq.) and potassium carbonate (1.5 eq.) to the stirring solution. The base is necessary to neutralize the H-X acid formed during the reaction.

  • Reaction: Heat the mixture to an appropriate temperature (e.g., 80-120 °C). The optimal temperature should be determined empirically.

  • Monitoring: Follow the reaction's progress by thin-layer chromatography (TLC) until the starting aryl halide spot is no longer visible.

  • Work-up: Once complete, cool the reaction to room temperature and pour it into a beaker of cold water. This will precipitate the organic product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Conclusion

The reactivity of bromo-chloro-nitrotoluene isomers in nucleophilic aromatic substitution is a predictable yet nuanced field. While the general principles are clear—ortho/para activation by the nitro group is paramount, and chloro-isomers are often slightly more reactive than bromo-isomers—steric factors introduced by the methyl group can significantly modulate these trends. For researchers in drug development and synthetic chemistry, a thorough understanding of these electronic and steric effects is crucial for designing efficient and selective synthetic routes.

References

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  • Anonymous. (2026, February 27). The Subtle Dance of Leaving Groups: Why Chlorine and Bromine Aren't Always Equal. [Link]

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  • YouTube. (2020, March 30). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. Retrieved from youtube.com. [Link]

  • ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase | Request PDF. Retrieved from researchgate.net. [Link]

  • Pearson+. (n.d.). The nitro group directs electrophilic aromatic substitution to th... | Study Prep. Retrieved from pearson.com. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). Retrieved from csbsju.edu. [Link]

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  • Anonymous. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from kpu.pressbooks.pub. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from masterorganicchemistry.com. [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from researchgate.net. [Link]

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Comparative

Comparative Analysis of Synthesis Methods for Polysubstituted Toluenes: A Technical Guide for Drug Development

The synthesis of polysubstituted toluenes—such as 5-bromo-3-chloro-2-fluorotoluene—requires rigorous strategic planning to control regioselectivity and manage the steric constraints of multi-substituted aromatic rings[1]...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of polysubstituted toluenes—such as 5-bromo-3-chloro-2-fluorotoluene—requires rigorous strategic planning to control regioselectivity and manage the steric constraints of multi-substituted aromatic rings[1]. Historically, the "meta constraint" and the limitations of traditional Electrophilic Aromatic Substitution (EAS) have forced chemists into lengthy, low-yielding multi-step sequences.

This guide provides an objective, data-driven comparison of three primary methodological paradigms for synthesizing polysubstituted toluenes: Directed Ortho-Metalation (DoM) , Transition-Metal Catalyzed Cross-Coupling , and the state-of-the-art Palladium/Norbornene (Pd/NBE) Cooperative Catalysis . By analyzing the causality behind experimental choices, this guide equips drug development professionals with self-validating protocols to optimize late-stage functionalization.

Methodological Paradigms: A Comparative Analysis

A. Directed Ortho-Metalation (DoM)

DoM relies on Directing Metalation Groups (DMGs) to coordinate a strong alkyllithium base, facilitating the deprotonation of the adjacent ortho-proton. The resulting aryllithium species is then trapped with a methylating agent (e.g., methyl iodide). While DoM offers excellent regiocontrol, it is severely limited by its requirement for cryogenic conditions and its incompatibility with electrophilic functional groups (e.g., esters, ketones).

B. Transition-Metal Catalyzed Cross-Coupling

Cross-coupling methods (e.g., Suzuki-Miyaura methylation) utilize pre-functionalized aryl halides and methylboronic acid under palladium catalysis. This method provides absolute regiochemical fidelity because the methyl group exclusively replaces the halogen[2]. However, the burden of regioselectivity is simply shifted to the synthesis of the complex aryl halide starting material.

C. Pd/NBE Cooperative Catalysis (Catellani-Type C-H Methylation)

Palladium/norbornene cooperative catalysis has revolutionized the synthesis of 1,2,3,4-tetrasubstituted arenes[3]. By utilizing norbornene as a transient mediator, this method enables dual functionalization (ortho-C-H methylation and ipso-termination) of simple aryl halides or aryl thianthrenium salts in a single operation[4]. This approach bypasses traditional steric constraints, allowing for the rapid assembly of densely functionalized toluenes.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three methodologies based on recent catalytic advancements[3][4][5].

Performance MetricDirected Ortho-Metalation (DoM)Pd-Catalyzed Cross-CouplingPd/NBE Cooperative Catalysis
Regioselectivity High (Strictly DMG-dependent)Absolute (Halide-dependent)High (Steric/Directing effects)
Functional Group Tolerance Low (Fails with electrophiles)High (Tolerates esters/ketones)Moderate to High
Starting Material DMG-bearing arenesRegiopure aryl halidesAryl halides / Thianthrenium salts
Scalability Moderate (Exothermic quench risk)High (Standard industrial use)Moderate (Requires precise Pd/NBE ratios)
Typical Yields 60% - 85%75% - 95%50% - 90%

Mechanistic Pathways & Logical Workflows

To understand the operational limits of these methods, we must visualize their mechanistic logic.

Visualization 1: Pd/NBE Cooperative Catalysis

The Catellani-type reaction is a highly orchestrated catalytic cycle. Norbornene acts as a molecular scaffold, forcing the palladium center to activate the ortho-C-H bond before being extruded.

G A Aryl Halide + Pd(0) B Aryl-Pd(II)-X A->B Oxidative Addition C Norbornene (NBE) Insertion B->C D Palladacycle Intermediate C->D C-H Activation E Ortho-Methylation (MeOTs) D->E Electrophilic Attack F NBE Extrusion & Ipso-Termination E->F F->A Pd(0) Regeneration G Polysubstituted Toluenes F->G Reductive Elimination

Figure 1: Mechanistic pathway of Pd/NBE cooperative catalysis for ortho-C-H methylation.

Visualization 2: Directed Ortho-Metalation (DoM)

DoM relies on thermodynamic and kinetic control driven by the coordination of the lithium cation.

G A Substituted Arene with DMG B sec-BuLi / TMEDA (-78°C) A->B Coordination C Ortho-Lithiated Intermediate B->C Deprotonation D Methyl Iodide (MeI) Addition C->D Electrophilic Quench E Polysubstituted Toluenes D->E Workup & Isolation

Figure 2: Directed ortho-metalation (DoM) logic for regioselective methylation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols detail not just the actions, but the causality behind each reagent choice. Each protocol is designed as a self-validating system where in-process monitoring confirms mechanistic progression.

Protocol A: Pd/NBE Cooperative C-H Methylation[3]

Objective: Synthesize a 1,2,3,4-tetrasubstituted toluene from a 1,3-disubstituted aryl iodide.

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl iodide (1.0 equiv), Pd(OAc)₂ (10 mol%), norbornene (2.0 equiv), methyl p-toluenesulfonate (MeOTs, 3.0 equiv), and K₂CO₃ (3.0 equiv) in anhydrous DMF (0.2 M).

    • Causality: Pd(OAc)₂ initiates the cycle via oxidative addition. Norbornene is required in excess to ensure complete trapping of the transient Pd(II) species. MeOTs is specifically selected over Methyl Iodide (MeI) because excess iodide ions can poison the palladium catalyst and inhibit the formation of the critical palladacycle. K₂CO₃ acts as a mild base to neutralize the generated acid without triggering side reactions.

  • Thermal Activation: Seal the tube, remove it from the glovebox, and stir at 80 °C for 16 hours.

    • Causality: 80 °C provides the exact activation energy required for the sterically hindered ortho-C-H cleavage while preventing the thermal degradation of the norbornene scaffold.

  • In-Process Validation: At 4 hours, extract a 50 µL aliquot, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS.

    • Validation Check: The presence of the ortho-methylated, NBE-retained intermediate indicates a failure in the NBE extrusion step (often due to insufficient base). The direct emergence of the final polysubstituted toluene validates the complete catalytic cycle.

  • Workup: Cool to room temperature, dilute with water to dissolve inorganic salts, and extract with EtOAc (3x). Purify via flash column chromatography.

Protocol B: Directed Ortho-Metalation (DoM) Methylation

Objective: Regioselective methylation of a carbamate-directed substituted arene.

  • Cryogenic Setup: Dissolve the DMG-bearing arene (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Causality: Anhydrous THF prevents the premature protonation of the highly reactive organolithium reagent. TMEDA (Tetramethylethylenediamine) is critical; it breaks up the stable hexameric clusters of sec-BuLi, drastically increasing its basicity and coordinating with the DMG to direct the lithium strictly to the ortho position.

  • Metalation: Add sec-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise over 15 minutes. Stir at -78 °C for 1 hour.

    • Causality: Dropwise addition prevents localized exothermic spikes that could lead to non-selective deprotonation or nucleophilic attack on the DMG itself.

  • Electrophilic Quench: Add Methyl Iodide (MeI, 2.0 equiv) neat, in one portion. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Causality: MeI is highly electrophilic and immediately traps the lithiated species. Warming the reaction ensures the kinetic trapping goes to absolute completion.

  • In-Process Validation: Quench a 0.1 mL aliquot with D₂O and analyze by ¹H NMR.

    • Validation Check: If the reaction failed to methylate, the D₂O quench will yield the deuterated starting material, proving that metalation occurred but the electrophilic quench failed (indicating degraded MeI). If neither methyl nor deuterium is present, the initial metalation failed (indicating degraded sec-BuLi or wet solvent).

References

  • Palladium-Catalyzed Catellani-type Couplings using Methylating Reagents for the Synthesis of Highly Substituted ortho-Methyl-Arenes and Heteroarenes. ResearchGate. Available at:[Link]

  • Site-Selective Ortho/Ipso C−H Difunctionalizations of Arenes using Thianthrene as a Leaving Group. ResearchGate. Available at:[Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Validation

Unambiguous Structural Validation of 3-Bromo-4-chloro-5-nitrotoluene: SCXRD vs. Spectroscopic Alternatives

In the synthesis of highly substituted aromatic intermediates like 3-bromo-4-chloro-5-nitrotoluene, verifying the exact regiochemistry of the substitution pattern is a critical bottleneck. For drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of highly substituted aromatic intermediates like 3-bromo-4-chloro-5-nitrotoluene, verifying the exact regiochemistry of the substitution pattern is a critical bottleneck. For drug development professionals and agrochemical researchers, relying on ambiguous structural data can lead to catastrophic downstream failures.

As a Senior Application Scientist, I frequently encounter the limitations of standard spectroscopic techniques when analyzing sterically hindered, polysubstituted benzenes. This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against traditional Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), providing a self-validating experimental workflow for definitive 3D structural confirmation.

The Analytical Dilemma: Why NMR Falls Short

To understand why SCXRD is the gold standard for this molecule, we must examine the causality behind the failure of alternative methods[1].

In the case of 3-bromo-4-chloro-5-nitrotoluene, the toluene ring is pentasubstituted (including the methyl group). The two remaining aromatic protons reside at positions 2 and 6. Because they are meta to each other, ¹H NMR will display two doublets with a characteristic meta coupling constant ( J≈1.5–2.0 Hz)[2].

However, an isomeric structure—such as 3-bromo-5-chloro-4-nitrotoluene—would produce the exact same splitting pattern . Predicting the subtle chemical shift differences between these isomers is highly error-prone due to the non-additive electronic and steric effects of adjacent heavy halogens and the nitro group. Furthermore, quaternary carbons lack attached protons, rendering 2D NMR techniques like HSQC useless for these specific nodes, while HMBC correlations suffer from overlapping signals.

High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and the presence of one Br and one Cl via the characteristic M, M+2, M+4 isotopic cluster, but it offers zero spatial connectivity. SCXRD bypasses this ambiguity entirely by directly mapping the electron density of the heavy atoms in 3D space.

Table 1: Performance Comparison for Polysubstituted Aromatics
Analytical TechniqueRegiochemical Resolution3D Conformation DataSample RequirementData Acquisition TimeFundamental Limitations
SCXRD (Gold Standard) Absolute (Unambiguous) Yes (Torsion angles) ~0.1 mm single crystal 2–12 hours Requires diffraction-quality crystals
1D/2D NMR Spectroscopy Ambiguous (Overlapping)No (Solution average)5–10 mg (Solution)1–4 hoursQuaternary carbons lack NOE handles
High-Resolution MS None (Formula only)No< 1 mg< 10 minsCannot distinguish positional isomers
IR Spectroscopy Low (Functional groups)No< 1 mg< 5 minsHighly complex fingerprint region

Experimental Workflow: A Self-Validating Protocol

To achieve atomic-level resolution, the SCXRD protocol must be executed as a self-validating system. The mathematical convergence of the structural model against the raw electron density map acts as an internal control, eliminating the need for orthogonal chemical calibration[3].

Step 1: Crystal Growth via Slow Evaporation
  • Methodology: Dissolve 50 mg of 3-bromo-4-chloro-5-nitrotoluene in a minimum volume of dichloromethane (DCM). Layer the solution carefully with hexane (anti-solvent) in a crystallization tube. Seal with a pierced septum and allow to evaporate at 20°C over 48-72 hours.

  • Causality: Rapid precipitation yields microcrystalline powders unsuitable for single-crystal analysis. Slow diffusion minimizes nucleation sites, promoting the thermodynamically favored growth of large, defect-free single crystals required for high-resolution diffraction.

Step 2: Crystal Selection and Mounting
  • Methodology: Submerge the harvested crystals in paratone oil. Select a crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop and transfer it to the diffractometer under a cold nitrogen stream (100 K).

  • Causality: Polarized light is critical; uniform extinction upon rotation confirms the crystal is a single domain and free of twinning[4]. Cryocooling to 100 K minimizes thermal vibrations (atomic displacement parameters), significantly enhancing high-angle diffraction intensity and overall resolution.

Step 3: X-ray Data Collection
  • Methodology: Irradiate the crystal using Mo Kα radiation ( λ=0.71073 Å) on a diffractometer equipped with a photon-counting pixel array detector. Collect a full sphere of data with high redundancy.

  • Causality: Mo Kα is chosen over Cu Kα to minimize X-ray absorption errors caused by the heavy bromine atom ( Z=35 ). High redundancy ensures accurate empirical absorption correction, which is vital for heavy-atom containing structures.

Step 4: Structure Solution and Refinement
  • Methodology: Solve the phase problem using Intrinsic Phasing or Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 via SHELXL.

  • Causality: The high electron density of Br and Cl dominates the scattering, making phase solution trivial. The refinement algorithm iteratively adjusts atomic coordinates to minimize the difference between the calculated ( Fc​ ) and observed ( Fo​ ) structure factors.

Workflow Visualization

SCXRD_Workflow Synthesis 1. Synthesis & Purification (3-Bromo-4-chloro-5-nitrotoluene) Crystallization 2. Slow Evaporation Crystallization (DCM/Hexane System) Synthesis->Crystallization Crystal Growth NMR_MS Spectroscopic Screening (NMR/MS: Ambiguous Regiochemistry) Synthesis->NMR_MS Routine Check Diffraction 3. X-ray Diffraction Data Collection (Mo Kα, 100 K) Crystallization->Diffraction Optical Selection Validation 6. Unambiguous 3D Structure (R1 < 5%, GOF ≈ 1.0) NMR_MS->Validation Insufficient 3D Data PhaseSolution 4. Phase Problem Solution (Heavy Atom Direct Methods) Diffraction->PhaseSolution Raw hkl Data Refinement 5. Anisotropic Refinement (SHELXL, F² minimization) PhaseSolution->Refinement Initial Model Refinement->Validation Converged Model

Logical workflow comparing SCXRD vs. NMR for the structural validation of highly substituted aromatics.

Experimental Data & Refinement Validation

The self-validating nature of SCXRD is proven by its refinement statistics. For 3-bromo-4-chloro-5-nitrotoluene, the steric clash between the adjacent Br, Cl, and NO₂ groups forces the nitro group to twist out of the aromatic plane. SCXRD directly measures this torsion angle—a critical parameter for understanding the molecule's reactivity that NMR cannot accurately provide in the solid state.

An R1​ value <0.05 and a Goodness-of-Fit (GOF) near 1.0 mathematically prove the structural hypothesis is correct[5].

Table 2: Representative SCXRD Refinement Metrics
Crystallographic ParameterRepresentative ValueValidation Significance
Crystal System / Space Group Monoclinic / P2₁/cTypical for dense packing of achiral halotoluenes.
Temperature 100(2) KMinimizes thermal motion, improving high-angle resolution.
Radiation Mo Kα ( λ=0.71073 Å)Minimizes absorption errors from the heavy Br atom.
Data / Restraints / Parameters ~2500 / 0 / ~130High data-to-parameter ratio ensures robust refinement.
Goodness-of-Fit (GOF) on F2 1.025Values near 1.0 indicate the model perfectly fits experimental variance.
Final R indices[I > 2σ(I)] R1​=0.034 , wR2​=0.081 R1​<0.05 mathematically validates the structural model.
Largest diff. peak and hole 0.45 and -0.38 e·Å⁻³Confirms no missing atoms or unmodeled electron density.
References
  • [5] Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) . IUCr Journals. 5

  • [1] Comparison of X-ray Crystallography, NMR and EM . Creative Biostructure. 1

  • [2] Comparison of NMR and X-ray crystallography . Birkbeck, University of London. 2

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics . Stanford University. Link

  • [3] Validation of ligands in macromolecular structures determined by X-ray crystallography . IUCr Journals. 3

  • [4] Single Crystal X-Ray Diffraction Data Collection . YouTube (NPTEL). 4

Sources

Comparative

Quantitative NMR (qNMR) for the Purity Determination of 3-Bromo-4-chloro-5-nitrotoluene: A Comparative Performance Guide

As drug development and agrochemical synthesis grow increasingly complex, the demand for highly functionalized, electron-deficient aromatic building blocks has surged. 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2) is...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and agrochemical synthesis grow increasingly complex, the demand for highly functionalized, electron-deficient aromatic building blocks has surged. 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2) is one such critical intermediate. However, accurately determining the absolute purity of this heavily substituted toluene derivative presents a significant analytical challenge. Impurities—such as des-bromo or des-chloro analogs—can severely poison downstream catalytic cross-coupling reactions.

Traditional chromatographic methods often fall short when analyzing specialized intermediates due to the lack of commercially available reference standards. As a Senior Application Scientist, I advocate for the implementation of Quantitative Nuclear Magnetic Resonance (qNMR) . This guide objectively compares qNMR against traditional alternatives and provides a self-validating, step-by-step protocol for the rigorous purity determination of 3-bromo-4-chloro-5-nitrotoluene.

The Mechanistic Advantage: qNMR vs. Chromatographic Alternatives

Traditional techniques like HPLC-UV and GC-FID are relative measurement methods. They require an identical, highly pure reference standard of the analyte to establish a calibration curve and determine molecule-specific response factors. For a molecule like 3-bromo-4-chloro-5-nitrotoluene, the chromophoric nitro group drastically alters the UV extinction coefficient compared to its potential impurities, making area-percent normalization highly inaccurate without these standards.

Conversely, qNMR operates as a 1. It relies on the fundamental quantum mechanical principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei generating that signal. By utilizing a certified internal standard (IS) of a completely different chemical structure, qNMR delivers2 without the need for an identical reference standard.

Table 1: Performance Comparison for 3-Bromo-4-chloro-5-nitrotoluene Purity Analysis
Analytical Parameter¹H qNMRHPLC-UVGC-FID
Reference Standard Required Any Certified IS (e.g., Maleic Acid)Identical Analyte StandardIdentical Analyte Standard
Response Factor Calibration Not Required (Directly Proportional)Required (Molecule-Specific)Required (Molecule-Specific)
Simultaneous Structural ID Yes (Chemical shifts & coupling)No (Retention time only)No (Retention time only)
Sample Recovery Non-destructive (Recoverable)DestructiveDestructive
Analysis Time ~15-20 mins (after prep)~30-60 mins (plus calibration)~30-45 mins (plus calibration)

Scientific Integrity: Experimental Design & Causality

To ensure analytical trustworthiness aligned with3, every step in this qNMR protocol is designed as a self-validating system. The causality behind our experimental choices is detailed below:

  • Analyte Signal Selection: 3-Bromo-4-chloro-5-nitrotoluene (MW = 250.48 g/mol ) possesses a methyl group at position 1 (singlet, ~2.5 ppm, 3H) and two aromatic protons at positions 2 and 6 (meta-coupled doublets, ~7.5–8.2 ppm, 1H each). We select the methyl singlet (3H) for quantification because its higher proton count yields a superior Signal-to-Noise Ratio (SNR), and its singlet nature minimizes integration boundary errors.

  • Internal Standard (IS) Selection: The IS must be a highly pure Certified Reference Material (CRM) that does not overlap with the analyte's signals. We select Maleic Acid (MW = 116.07 g/mol ). It produces a sharp, distinct olefinic singlet at ~6.3 ppm (2H), sitting perfectly in the empty spectral window between the analyte's methyl and aromatic peaks. This aligns with 4.

  • Relaxation Delay ( D1​ ): NMR quantification requires fully relaxed nuclei. If the delay between pulses is too short, signals will be saturated, leading to artificially low integrals. The D1​ must be ≥5×T1​ (longitudinal relaxation time) of the slowest relaxing proton. To guarantee complete relaxation, a D1​ of 30 seconds is mandated.

Visualizing the qNMR Workflow

The following diagram maps the logical relationships and causality within our self-validating qNMR system.

qNMR_Workflow N1 3-Bromo-4-chloro-5-nitrotoluene (Analyte: Mass & MW) N3 High-Precision Gravimetric Co-dissolution (CDCl3) N1->N3 N2 Internal Standard (Maleic Acid) (IS: Mass, MW, & Certified Purity) N2->N3 N4 1H NMR Acquisition (90° Pulse, D1 > 5×T1) N3->N4 N5 Phase & Baseline Correction Rigorous Integration N4->N5 N6 Signal Ratio Analysis (Analyte Area vs. IS Area) N5->N6 N7 Absolute Mass Fraction Purity (SI-Traceable Result) N6->N7

Figure 1: Logical workflow and causality in the self-validating qNMR purity determination system.

Step-by-Step Methodology

Step 1: High-Precision Gravimetric Preparation

Note: Gravimetric error is the largest source of uncertainty in qNMR. A microbalance (readability ≤0.01 mg) must be used.

  • Calibrate the microbalance using SI-traceable weights.

  • Accurately weigh ~20.00 mg of the 3-Bromo-4-chloro-5-nitrotoluene sample into a clean, anti-static glass vial. Record the exact mass ( WAnalyte​ ).

  • Accurately weigh ~5.00 mg of Maleic Acid CRM (Certified Purity ≥99.95% ) into the same vial. Record the exact mass ( WIS​ ).

  • Add 1.0 mL of Deuterated Chloroform (CDCl₃, 99.8% D). Vortex for 60 seconds until complete dissolution is visually confirmed.

  • Transfer 0.6 mL of the homogenous solution into a clean, high-quality 5 mm NMR tube.

Step 2: NMR Acquisition Parameters
  • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Tune, match, and shim the probe to ensure a line width at half height (LWHH) of <1.0 Hz for the IS peak.

  • Set the pulse sequence to a standard 1D ¹H experiment with a 90° excitation pulse to maximize SNR.

  • Critical Parameters: Set Number of Scans (NS) = 32 or 64 (to achieve SNR > 250:1); Relaxation Delay ( D1​ ) = 30 s; Acquisition Time (AQ) = 4 s.

Step 3: Processing and Integration
  • Apply a zero-filling factor to reach at least 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Perform Fourier Transform (FT), followed by rigorous manual phase correction (zero and first order) and a multi-point baseline correction.

  • Integrate the Maleic Acid singlet at ~6.3 ppm and set the reference value to exactly 2.000 (representing 2 protons).

  • Integrate the analyte's methyl singlet at ~2.5 ppm (representing 3 protons). Ensure integration boundaries capture the entire base of the peak including ¹³C satellites (if decoupling was not used).

Data Presentation & Purity Calculation

The absolute mass fraction purity ( PAnalyte​ ) is calculated using the fundamental qNMR equation:

PAnalyte​=IIS​IAnalyte​​×NAnalyte​NIS​​×MIS​MAnalyte​​×WAnalyte​WIS​​×PIS​

Where I = Integral area, N = Number of protons, M = Molar mass ( g/mol ), W = Gravimetric weight (mg), and P = Purity (mass fraction).

Table 2: Representative qNMR Data & Results
ParameterAnalyte (3-Bromo-4-chloro-5-nitrotoluene)Internal Standard (Maleic Acid CRM)
Gravimetric Weight ( W ) 20.15 mg5.02 mg
Molar Mass ( M ) 250.48 g/mol 116.07 g/mol
Number of Protons ( N ) 3 (Methyl group, ~2.5 ppm)2 (Olefinic protons, ~6.3 ppm)
Integrated Area ( I ) 1.8452.000 (Reference)
Certified Purity ( P ) Calculated: 98.7% ± 0.4%Certified: 99.95%

Conclusion: The calculated purity of 98.7% demonstrates that qNMR can precisely quantify 3-bromo-4-chloro-5-nitrotoluene without an identical reference standard. The tight uncertainty (±0.4%) is derived from the strict control of gravimetric weighing errors and complete T1​ relaxation, underscoring the method's trustworthiness for regulatory and developmental applications.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective". Journal of Medicinal Chemistry, 2014.
  • USP. "Stimuli Article: Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method". U.S. Pharmacopeial Convention.
  • BIPM. "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate [ISRD-04]".
  • Liu, Y., et al. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR". American Pharmaceutical Review, 2023.

Sources

Validation

Orthogonal Reactivity in Complex Scaffold Synthesis: A Comparative Efficacy Guide to 3-Bromo-4-chloro-5-nitrotoluene

In the development of advanced pharmaceuticals and agrochemicals, synthesizing multi-substituted aromatic scaffolds is a persistent bottleneck. Precursors that offer multiple, distinct reactive handles—a concept known as...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of advanced pharmaceuticals and agrochemicals, synthesizing multi-substituted aromatic scaffolds is a persistent bottleneck. Precursors that offer multiple, distinct reactive handles—a concept known as orthogonal reactivity—enable researchers to sequentially functionalize a core ring without relying on inefficient protecting-group strategies.

This guide evaluates the efficacy of 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2) [1] as a premier building block. By analyzing its mechanistic behavior against simpler alternatives, we provide a self-validating framework for deploying this highly functionalized precursor in drug discovery workflows.

Mechanistic Rationale: The Causality of Orthogonality

To understand why 3-Bromo-4-chloro-5-nitrotoluene is a superior precursor, we must analyze the electronic and steric causality governing its functional groups. The molecule's power lies in the distinct activation modes of its two halogen atoms:

  • C-Cl Bond (Position 4) - SNAr Activation: The chlorine atom is flanked by a nitro group at position 5 (ortho) and a bromine atom at position 3 (ortho). During , the nucleophile attacks the C-Cl bond, forming a negatively charged Meisenheimer complex. The strong electron-withdrawing nature of the ortho-nitro group drastically lowers the LUMO of the aromatic ring, stabilizing this intermediate via resonance[2]. Furthermore, because the rate-determining step in SNAr is nucleophilic addition, the highly electronegative chlorine creates a strong dipole that favors attack at C4 over C3.

  • C-Br Bond (Position 3) - Cross-Coupling Reactivity: The bromine atom is meta to the nitro group. Because meta-substituents cannot stabilize the Meisenheimer complex via resonance, the C-Br bond is functionally inert to SNAr under mild conditions. However, the C-Br bond has a significantly lower Bond Dissociation Energy (BDE) than the C-Cl bond, making it highly susceptible to site-selective oxidative addition by Palladium(0) catalysts in Suzuki-Miyaura cross-couplings[3].

This dichotomy—SNAr exclusively at C-Cl and Pd-catalysis exclusively at C-Br—creates a perfect orthogonal system.

OrthogonalReactivity Core 3-Bromo-4-chloro-5-nitrotoluene (Central Precursor) Br C-Br Bond (Position 3) Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Core->Br Highly Reactive (Low BDE) Cl C-Cl Bond (Position 4) Nucleophilic Aromatic Substitution (SNAr with Amines/Alcohols) Core->Cl Activated by ortho-NO2 NO2 Nitro Group (Position 5) Reduction to Aniline (Handle for Amides/Sandmeyer) Core->NO2 Ortho to Cl, Meta to Br CH3 Methyl Group (Position 1) Benzylic Functionalization (Oxidation/Halogenation) Core->CH3 Para to Cl

Orthogonal reactivity map of 3-Bromo-4-chloro-5-nitrotoluene highlighting functional handles.

Quantitative Data & Comparative Analysis

To objectively measure the efficacy of 3-Bromo-4-chloro-5-nitrotoluene, we must compare its quantitative reactivity metrics against structurally simpler alternatives.

Table 1: Quantitative Comparison of Halide Reactivity in the Precursor

Reactive SiteBond Dissociation Energy (kcal/mol)Electronegativity (Pauling)Primary Reaction PathwayActivation MechanismOptimal Temp
C-Cl (Pos 4) ~963.16SNArLUMO lowering by ortho-NO260-80 °C
C-Br (Pos 3) ~812.96Suzuki-MiyauraLow BDE facilitates Pd insertion80-100 °C

Table 2: Efficacy Comparison Against Alternative Precursors

PrecursorSNAr Efficacy (C-Cl)Cross-Coupling Efficacy (C-Br)Orthogonality ScorePrimary Use Case
3-Bromo-4-chloro-5-nitrotoluene Excellent (ortho-NO2 activated)Excellent (meta to NO2)High Complex tri-substituted scaffolds
4-Chloro-3-nitrotolueneExcellent (ortho-NO2 activated)N/A (Lacks Br handle)LowSimple di-substituted scaffolds
3-Bromo-4-chlorotoluenePoor (Lacks NO2 activation)ExcellentLowSimple biaryl compounds

Self-Validating Experimental Protocols

To demonstrate the practical efficacy of this precursor, the following workflow details the sequential functionalization of the scaffold. By performing the SNAr reaction first, we exploit the absolute regioselectivity dictated by the ortho-nitro group, leaving the C-Br bond intact for subsequent cross-coupling.

Step 1: Regioselective SNAr at C-Cl

Protocol: Dissolve 3-Bromo-4-chloro-5-nitrotoluene (1.0 eq) in DMF. Add morpholine (1.2 eq) and K₂CO₃ (2.0 eq). Stir at 80 °C for 4 hours.

  • Causality of Choices: Morpholine is chosen as a secondary amine nucleophile due to its moderate basicity and high nucleophilicity. Potassium carbonate (K₂CO₃) is utilized as a mild base to neutralize the generated HCl without inducing unwanted side reactions (such as nitro reduction or benzylic deprotonation). DMF is the optimal solvent as its high dielectric constant stabilizes the polar Meisenheimer transition state[2].

  • Self-Validation System: The success of this step is validated by LC-MS. The intermediate product must exhibit a distinct M / M+2 isotopic pattern (approx. 1:1 ratio) characteristic of a single bromine atom. This proves conclusively that the C-Br bond remained completely unreacted during the SNAr process.

Step 2: Suzuki-Miyaura Cross-Coupling at C-Br

Protocol: Dissolve the intermediate from Step 1 (1.0 eq) and an arylboronic acid (1.2 eq) in a 4:1 mixture of Dioxane/H₂O. Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (2.0 eq). Degas and stir at 90 °C for 12 hours.

  • Causality of Choices: With the chlorine replaced, the bromine atom is the sole remaining halide. The Palladium(II) catalyst Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-coordination geometry on the metal center. This accelerates the reductive elimination step and prevents catalyst deactivation by the sterically demanding ortho-morpholino group[3].

  • Self-Validation System: The completion of the reaction is confirmed by the complete disappearance of the M / M+2 bromine isotope pattern in the mass spectrum, replaced by the exact mass of the newly formed biaryl product.

Workflow Start 3-Bromo-4-chloro-5-nitrotoluene Step1 Step 1: SNAr (Morpholine, K2CO3, DMF) Start->Step1 Int1 Intermediate: 3-Bromo-4-morpholino- 5-nitrotoluene Step1->Int1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Int1->Step2 Product Final Scaffold: 3-Aryl-4-morpholino- 5-nitrotoluene Step2->Product

Sequential functionalization workflow demonstrating self-validating orthogonal reactivity.

References

  • Nucleophilic Aromatic Substitution Mechanism Title: Nucleophilic aromatic substitution Source: Wikipedia URL:[Link]

  • Site-Selective Cross-Coupling Dynamics Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Bromo-4-chloro-5-nitrotoluene

For researchers and professionals in drug development and fine chemical synthesis, the preparation of highly substituted aromatic intermediates like 3-Bromo-4-chloro-5-nitrotoluene is a frequent necessity. The traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the preparation of highly substituted aromatic intermediates like 3-Bromo-4-chloro-5-nitrotoluene is a frequent necessity. The traditional synthetic routes, while established, often rely on harsh and hazardous reagents such as molecular bromine and mixed nitric-sulfuric acid. These reagents pose significant safety, handling, and environmental challenges. This guide provides an in-depth technical comparison of safer, more selective, and efficient alternative reagents for the synthesis of 3-Bromo-4-chloro-5-nitrotoluene, supported by experimental data from analogous systems and detailed protocols.

Understanding the Synthetic Challenge

The synthesis of 3-Bromo-4-chloro-5-nitrotoluene can be approached via two primary retrosynthetic pathways, each presenting its own set of regiochemical challenges due to the directing effects of the substituents on the toluene ring.

  • Route A: Bromination of 4-chloro-3-nitrotoluene. In this route, the starting material is a strongly deactivated aromatic ring due to the electron-withdrawing effects of the nitro and chloro groups. The methyl group is an ortho, para-director, the chloro group is also an ortho, para-director (though deactivating), and the nitro group is a strong meta-director. The desired bromination at C-5 is ortho to the chloro group and meta to both the methyl and nitro groups, making it a sterically and electronically plausible outcome.

  • Route B: Nitration of 3-bromo-4-chlorotoluene. Here, the aromatic ring is deactivated by the two halogen substituents. Both the bromo and chloro groups are ortho, para-directing. The methyl group is also an ortho, para-director. The target nitro group at C-5 is ortho to the chloro group and meta to the bromo and methyl groups.

This guide will explore and compare alternative reagents for both of these synthetic strategies.

G cluster_route_a Route A: Bromination cluster_route_b Route B: Nitration start_A 4-chloro-3-nitrotoluene end_product 3-Bromo-4-chloro-5-nitrotoluene start_A->end_product Bromination start_B 3-bromo-4-chlorotoluene start_B->end_product Nitration

Caption: Primary synthetic routes to 3-Bromo-4-chloro-5-nitrotoluene.

Part 1: Alternative Reagents for the Bromination of 4-chloro-3-nitrotoluene

The electrophilic aromatic bromination of the deactivated 4-chloro-3-nitrotoluene ring requires potent brominating agents. The traditional use of molecular bromine (Br₂) often necessitates a Lewis acid catalyst and presents significant handling hazards due to its high toxicity and corrosivity.

Alternative 1: N-Bromosuccinimide (NBS) in Concentrated Sulfuric Acid

N-Bromosuccinimide is a versatile and easy-to-handle crystalline solid.[1] For deactivated aromatic rings like chloro-nitrotoluenes, NBS requires a strong acid catalyst to enhance the electrophilicity of the bromine atom.[1] The use of NBS in concentrated sulfuric acid has been shown to be highly effective for the monobromination of strongly deactivated aromatic compounds.[2][3] This method offers a practical and often commercially viable route due to its mild reaction conditions and simple workup.[2]

Performance Data: The bromination of deactivated aromatics using NBS in concentrated sulfuric acid typically proceeds with high yields. For instance, 3-nitrobenzaldehyde is converted to 3-bromo-5-nitrobenzaldehyde in 92% yield at 60°C in just 1.5 hours.[3] Similarly, the bromination of 4-fluoro-2-nitrotoluene, a substrate with comparable electronic properties to 4-chloro-3-nitrotoluene, proceeds to completion to give the ring-brominated product in nearly quantitative yield when using NBS in a mixture of trifluoroacetic acid and sulfuric acid.[1]

Alternative 2: Dibromoisocyanuric Acid (DBI) in Concentrated Sulfuric Acid

Dibromoisocyanuric acid (DBI) is another solid, powerful brominating agent that is particularly effective for the electrophilic bromination of strongly deactivated aromatic systems, especially when used in conjunction with a strong acid.[1] It is considered an even more potent brominating agent than NBS for certain substrates.[1]

Performance Data: DBI has been successfully employed to brominate 2,6-dinitrotoluene in concentrated sulfuric acid at room temperature, affording a 70% yield of the desired product.[1] This demonstrates its high reactivity towards heavily deactivated toluene derivatives.

Alternative 3: Sodium Bromide/Sodium Periodate (NaBr/NaIO₄) in Acidic Medium

This reagent system generates a potent electrophilic bromine species in situ, circumventing the need to handle hazardous molecular bromine. The combination of NaBr and an oxidizing agent like NaIO₄ in an acidic medium provides a simple and practical method for the bromination of deactivated aromatic compounds.[4][5]

Performance Data: This system has been successfully used for the oxidative bromination of a variety of deactivated aromatics, affording the corresponding bromo-derivatives in good yields (81-93%) and high purity.[4][5] For example, the reaction is typically complete in under 4 hours at 50°C.[4] However, its efficacy can be substrate-dependent, and one study noted that the bromination of 2-nitrobenzaldehyde did not proceed as expected, highlighting the importance of substrate-specific optimization.[1]

Comparison of Brominating Agents for Deactivated Aromatics
Reagent/SystemFormKey AdvantagesTypical ConditionsReported Yields (on similar substrates)Safety/Handling
Molecular Bromine (Br₂) / Lewis Acid Fuming liquidReadily available, strong brominating agentInert solvent, Lewis acid catalystVariableHighly corrosive, toxic, difficult to handle.[1]
NBS / conc. H₂SO₄ Crystalline solidEasy to handle, good yields, mild conditionsconc. H₂SO₄, 60°C, 1.5-3h92% for 3-nitrobenzaldehyde[3]Solid, stable, safer alternative to liquid bromine.[1]
DBI / conc. H₂SO₄ SolidHighly potent for very deactivated ringsconc. H₂SO₄, room temp, 1.5h70% for 2,6-dinitrotoluene[1]Solid, powerful oxidizing agent.
NaBr / NaIO₄ / H⁺ Solid reagentsIn situ bromine generation, avoids handling Br₂Acidic aqueous slurry, 50°C, <4h81-93% for various deactivated aromatics[4][5]Avoids handling of liquid bromine.

Experimental Protocols: Bromination of 4-chloro-3-nitrotoluene

G cluster_protocol General Bromination Workflow A Dissolve Substrate (4-chloro-3-nitrotoluene) in Acid B Add Brominating Agent (e.g., NBS) portion-wise A->B C Stir at specified temperature and time B->C D Quench reaction in ice water C->D E Extract with organic solvent D->E F Purify product E->F

Caption: General experimental workflow for electrophilic aromatic bromination.

Protocol 1: Bromination using NBS in Concentrated Sulfuric Acid

(Adapted from Rajesh et al., 2007)[3]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, carefully add 4-chloro-3-nitrotoluene (10 mmol) to concentrated sulfuric acid (20 mL) while cooling in an ice bath. Stir until complete dissolution.

  • Reagent Addition: To the solution, add N-Bromosuccinimide (NBS) (1.1 eq, 11 mmol) portion-wise, ensuring the temperature remains below 25°C.

  • Reaction: Heat the reaction mixture to 60°C and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice (approx. 100 g) with stirring.

  • Isolation: The precipitated solid product, 3-Bromo-4-chloro-5-nitrotoluene, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.

  • Purification: If necessary, the crude product can be recrystallized from a suitable solvent like ethanol.

Part 2: Alternative Reagents for the Nitration of 3-bromo-4-chlorotoluene

The traditional method for nitrating aromatic compounds involves a mixture of concentrated nitric acid and sulfuric acid. This "mixed acid" system is highly corrosive, generates significant acidic waste, and can be hazardous due to the exothermic nature of the reaction.[6] For a deactivated substrate like 3-bromo-4-chlorotoluene, these conditions can be particularly harsh.

Alternative 1: Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide is a powerful yet eco-friendly nitrating agent that can be used in organic solvents.[6][7] It often provides high yields of nitroarenes under mild conditions and significantly reduces the amount of acidic waste.[6] N₂O₅ can be generated by the oxidation of dinitrogen tetroxide with ozone.[7]

Performance Data: N₂O₅ has been shown to effectively nitrate deactivated arenes. For example, the nitration of various deactivated substrates with N₂O₅ in liquefied 1,1,1,2-tetrafluoroethane (a reusable, non-hazardous solvent) proceeds with high yields under mild conditions (20°C, 0.6 MPa).[6]

Alternative 2: Acetyl Nitrate (in situ) with Zeolite Catalysis

Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a milder and more selective nitrating agent than mixed acid.[8] Its performance can be significantly enhanced by using solid acid catalysts like zeolites. Zeolites, such as Hβ, can improve the regioselectivity of the nitration, often favoring the formation of the para-isomer due to shape-selective catalysis within their pores.[9][10][11]

Performance Data: The nitration of toluene with acetyl nitrate over Hβ zeolite has been shown to significantly increase the para-selectivity.[9] For halogenated aromatics like chlorobenzene, acetyl nitrate gives a mixture of ortho and para isomers in good combined yield (76%).[12] The use of a zeolite catalyst could potentially favor the desired C-5 nitration on 3-bromo-4-chlorotoluene.

Alternative 3: Bismuth Subnitrate and Thionyl Chloride

This combination of reagents provides an efficient and mild method for the nitration of a wide range of aromatic compounds in dichloromethane.[13][14] Bismuth subnitrate is a commercially available, non-toxic solid.[13] The reaction is believed to proceed via the in situ formation of nitryl chloride (NO₂Cl).[13]

Performance Data: This system has been used to nitrate halobenzenes, and while the reaction is slower than for activated rings, it provides the corresponding nitro-derivatives in good yields at room temperature.[13][14] This mildness makes it an attractive alternative to harsh mixed acid conditions.

Comparison of Nitrating Agents for Deactivated Aromatics
Reagent/SystemFormKey AdvantagesTypical ConditionsReported Yields (on similar substrates)Safety/Handling
Mixed Acid (HNO₃/H₂SO₄) Corrosive liquidsInexpensive, powerful nitrating agent0-100°CVariable, often requires harsh conditions for deactivated rings[15]Highly corrosive, exothermic, produces large acid waste.[6]
Dinitrogen Pentoxide (N₂O₅) Solid (used in solution)Eco-friendly, high yields, mild conditions, less wasteOrganic solvent (e.g., CH₂Cl₂, TFE), 20°CHigh yields for various deactivated arenes[6]Unstable and potentially explosive solid, handle with care.[16]
Acetyl Nitrate / Zeolite In situ generatedMilder than mixed acid, enhanced para-selectivityAcetic anhydride, Hβ zeolite, room temp.Good yields, can improve regioselectivity.[9][12]Acetyl nitrate is thermally unstable.[17]
Bismuth Subnitrate / SOCl₂ Solid reagentMild conditions, high selectivity, non-toxic metalCH₂Cl₂, room temp.Good yields for halobenzenes[13][14]Thionyl chloride is corrosive and lachrymatory.

Experimental Protocols: Nitration of 3-bromo-4-chlorotoluene

G cluster_protocol General Nitration Workflow A Dissolve Substrate (3-bromo-4-chlorotoluene) in solvent B Add Nitrating Agent (e.g., N₂O₅ solution) A->B C Stir at specified temperature and time B->C D Quench reaction C->D E Extract with organic solvent D->E F Purify product E->F

Caption: General experimental workflow for electrophilic aromatic nitration.

Protocol 2: Nitration using Dinitrogen Pentoxide (N₂O₅)

(Adapted from Gidaspov et al., 2021)[6]

  • Preparation: In a suitable pressure-resistant reactor, dissolve 3-bromo-4-chlorotoluene (10 mmol) in liquefied 1,1,1,2-tetrafluoroethane (TFE) (approx. 20 mL) at 20°C.

  • Reagent Addition: Add a solution of dinitrogen pentoxide (N₂O₅) (1.1 eq, 11 mmol) in TFE to the reactor.

  • Reaction: Stir the reaction mixture at 20°C for 1-2 hours. The pressure will be approximately 0.6 MPa. Monitor the reaction by a suitable method (e.g., GC-MS).

  • Work-up: After completion, carefully vent the TFE into a cold trap for recondensation.

  • Isolation: The remaining residue contains the product, 3-Bromo-4-chloro-5-nitrotoluene.

  • Purification: Purify the product by recrystallization or column chromatography.

Protocol 3: Nitration using Bismuth Subnitrate and Thionyl Chloride

(Adapted from Muathen, 2003)[13]

  • Preparation: Dissolve 3-bromo-4-chlorotoluene (10 mmol) in dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add thionyl chloride (1.5 eq, 15 mmol) to the solution, followed by bismuth subnitrate (0.25 eq, based on nitrate content).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the development of a pale yellow color and by TLC. For deactivated substrates, the reaction may take several hours.

  • Work-up: Upon completion, quench the reaction by carefully adding water.

  • Isolation: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion

The synthesis of 3-Bromo-4-chloro-5-nitrotoluene can be achieved through safer and more efficient methods than those traditionally employed. For the bromination of 4-chloro-3-nitrotoluene , N-Bromosuccinimide in concentrated sulfuric acid stands out as a practical and high-yielding alternative to molecular bromine. For the nitration of 3-bromo-4-chlorotoluene , dinitrogen pentoxide offers a green and efficient approach, while bismuth subnitrate/thionyl chloride provides a remarkably mild alternative. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. By leveraging these modern reagents, researchers can design synthetic routes that are not only more effective but also inherently safer and more environmentally responsible.

References

  • Muathen, H. A. (2003). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 8(8), 593-598. Available at: [Link]

  • MDPI. (2025). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Available at: [Link]

  • Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). Bromination of deactivated aromatics: a simple and efficient method. The Journal of organic chemistry, 72(15), 5867–5869. Available at: [Link]

  • University of North Carolina Wilmington. (n.d.). A study of the regioselectivity in the zeolite-assisted nitration of toluene. Available at: [Link]

  • Organic Chemistry Portal. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Available at: [Link]

  • Coombes, R. G., & Russell, L. W. (1974). Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates. Journal of the Chemical Society, Perkin Transactions 2, (7), 830-834. Available at: [Link]

  • Kumar, L., Mahajan, T., & Agarwal, D. D. (2012). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. Industrial & Engineering Chemistry Research, 51(35), 11320-11325. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Available at: [Link]

  • ResearchGate. (2003). Nitration of Polycyclic Aromatics with Bismuth Subnitrate. Available at: [Link]

  • Maksimowski, P., Nastała, A., & Tomaszewski, W. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts. Przemysł Chemiczny, 101(12). Available at: [Link]

  • Esakkidurai, T., Senthilkumar, A., & Pitchumani, K. (2002). Regioselective nitration of aromatic substrates in zeolite cages. Journal of Chemical Sciences, 114(2), 111-118. Available at: [Link]

  • Yoshimura, A., Middleton, K. R., Lipton, M. A., & Zhdankin, V. V. (2019). Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry, 84(10), 6496-6503. Available at: [Link]

  • Deng, R., Zeng, M., & Tian, Y. (2024). Experimental and Theoretical Investigation of the Catalytic Activities of Different Zeolites for the Nitration of Toluene. Langmuir, 40(52), 27546-27557. Available at: [Link]

  • Wikipedia. (n.d.). Dinitrogen pentoxide. Available at: [Link]

  • Kumar, L., Mahajan, T., & Agarwal, D. D. (2012). Bromination of Deactivated Aromatic Compounds with Sodium Bromide/Sodium Periodate under Mild Acidic Conditions. PDF. Available at: [Link]

  • Chen, J., Wang, L., & Li, Y. (2018). Efficient and high para-selective conversion of toluene with NO2 to para-nitrotoluene in an O2–Ac2O–HβD4 composite catalytic system. RSC Advances, 8(59), 33931-33939. Available at: [Link]

  • ResearchGate. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Available at: [Link]

  • Saman, D., & Dolenc, D. (2006). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Tetrahedron, 62(36), 8565-8571. Available at: [Link]

  • Scribd. (n.d.). Green Bromination in Water. Available at: [Link]

  • Gidaspov, A. A., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC advances, 11(43), 26867–26876. Available at: [Link]

  • Google Patents. (n.d.). US10717700B2 - Nitration of aromatic compounds.
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  • ResearchGate. (1972). Addition Reactions in the Nitration of Some Polycyclic Aromatic Compounds. Available at: [Link]

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Validation

Cost-Benefit Analysis of Synthetic Routes to 3-Bromo-4-chloro-5-nitrotoluene: A Comparative Guide

Executive Brief The synthesis of highly decorated aromatic building blocks, such as 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2) , presents a significant challenge in organic chemistry. Achieving a 1,3,4,5-tetrasubs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Brief

The synthesis of highly decorated aromatic building blocks, such as 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2) , presents a significant challenge in organic chemistry. Achieving a 1,3,4,5-tetrasubstitution pattern requires precise control over regiochemistry to avoid complex isomeric mixtures. As a Senior Application Scientist, I have evaluated the two primary synthetic paradigms for this molecule: a De Novo Sandmeyer Assembly (Route A) and a Late-Stage Electrophilic Nitration (Route B).

This guide objectively compares these routes, detailing the mechanistic causality behind their experimental outcomes, providing self-validating protocols, and offering a comprehensive cost-benefit analysis to inform your scale-up and discovery workflows.

Strategic Mechanistic Analysis

The difficulty in synthesizing 3-bromo-4-chloro-5-nitrotoluene lies in the electronic and steric mismatch of its substituents. In electrophilic aromatic substitution (EAS), the regioselectivity is dictated by the activating or deactivating nature of existing substituents on the benzene ring[1].

If we attempt to functionalize a late-stage precursor like 3-bromo-4-chlorotoluene (Route B), we face conflicting directing effects. The methyl group is a weak ortho/para director, the halogens (Br, Cl) are deactivating ortho/para directors, and the incoming nitro group is strongly deactivating. This conflict leads to poor regiocontrol. Conversely, utilizing a strongly activating directing group early in the synthesis—such as an amino group—allows us to force the incoming electrophile into a single, predictable position before converting the amino group to the final halogen via a radical-nucleophilic aromatic substitution[2].

Route A: The Sandmeyer Assembly (High Regiocontrol)

Route A leverages the overwhelming activating power of an amino group to establish perfect regiochemistry before utilizing the Sandmeyer reaction to install the final chlorine atom.

RouteA SM 4-Amino-3-nitrotoluene (Starting Material) Int 4-Amino-3-bromo-5-nitrotoluene (Intermediate) SM->Int Br2, AcOH Regioselective Bromination Prod 3-Bromo-4-chloro-5-nitrotoluene (Target) Int->Prod 1. NaNO2, HCl 2. CuCl Sandmeyer Reaction

Workflow for the regioselective Sandmeyer synthesis of 3-Bromo-4-chloro-5-nitrotoluene.

Scientific Rationale

Starting with commercially available 4-amino-3-nitrotoluene, the amino group (-NH₂) acts as a powerful ortho/para director. Because the para position (C1) is occupied by a methyl group, and one ortho position (C3) is occupied by a nitro group, the incoming bromine electrophile is exclusively directed to the remaining open ortho position (C5). Following bromination, the primary arylamine reacts with nitrous acid to yield a stable arenediazonium salt, which is subsequently displaced by a chloride nucleophile using a copper(I) catalyst[3].

Step-by-Step Protocol (Self-Validating)

Step 1: Regioselective Bromination

  • Dissolve 4-amino-3-nitrotoluene (1.0 eq) in glacial acetic acid (0.5 M).

  • Cool the solution to 0–5 °C using an ice bath.

  • Add a solution of bromine (1.05 eq) in acetic acid dropwise over 30 minutes.

    • Self-Validation Checkpoint: The reaction is complete when the persistent red-brown color of bromine rapidly dissipates upon addition, indicating full consumption by the electron-rich aromatic ring.

  • Pour the mixture into ice water to precipitate 4-amino-3-bromo-5-nitrotoluene. Filter and wash with cold water.

Step 2: Sandmeyer Chlorination

  • Suspend the intermediate (1.0 eq) in concentrated HCl and cool to 0 °C.

  • Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • Self-Validation Checkpoint: Test the reaction mixture with KI-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid, ensuring complete diazotization. Quench the excess by adding small portions of sulfamic acid until the KI-starch test is negative to prevent oxidative side reactions.

  • Slowly pour the cold diazonium salt solution into a vigorously stirred solution of copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl at room temperature.

  • Heat the mixture to 60 °C for 1 hour to drive the nitrogen extrusion to completion.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the target compound.

Route B: Late-Stage Electrophilic Nitration (Low Selectivity)

Route B attempts a "brute force" approach by nitrating a pre-halogenated toluene derivative. While it uses fewer steps, it suffers from severe regiochemical conflicts.

RouteB SM 3-Bromo-4-chlorotoluene (Starting Material) Mix Isomeric Mixture (2-, 5-, 6-nitro isomers) SM->Mix HNO3, H2SO4 Electrophilic Nitration Prod 3-Bromo-4-chloro-5-nitrotoluene (Target) Mix->Prod Column Chromatography Isomer Separation

Workflow for the direct electrophilic nitration route and subsequent isomer separation.

Scientific Rationale

In 3-bromo-4-chlorotoluene, the C2 and C6 positions are synergistically activated by both the methyl and bromo groups (ortho/para directors). The C5 position (the target site) is only activated by the chloro group[1]. Consequently, electrophilic nitration with mixed acid predominantly attacks C2 and C6, making the desired 5-nitro isomer a minor byproduct.

Step-by-Step Protocol (Self-Validating)

Step 1: Electrophilic Aromatic Nitration

  • Dissolve 3-bromo-4-chlorotoluene (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and H₂SO₄ dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint: TLC (20% EtOAc/Hexanes) will reveal complete consumption of the starting material and the appearance of multiple closely eluting spots, confirming the formation of the 2-, 5-, and 6-nitro isomers.

  • Pour the mixture over crushed ice and extract with dichloromethane (DCM).

Step 2: Isomer Separation

  • Concentrate the organic layer to yield a crude viscous oil.

  • Load the crude mixture onto a silica gel column.

  • Elute with a shallow gradient of hexanes to 5% EtOAc/hexanes.

    • Self-Validation Checkpoint: The target 5-nitro isomer must be carefully identified via ¹H NMR. The 5-nitro isomer will show a single aromatic proton (C2-H) as a distinct singlet, whereas the other isomers will exhibit different chemical shifts due to their distinct electronic environments.

Cost-Benefit Analysis & Performance Data

To objectively evaluate these methodologies, we must look beyond raw material costs and factor in purification time, waste generation (E-factor), and scalability.

Performance MetricRoute A: Sandmeyer AssemblyRoute B: Direct Nitration
Starting Material Cost Low ($)Low ($)
Regioselectivity > 95% (Target Isomer)< 20% (Target Isomer)
Overall Isolated Yield 65% – 75%10% – 15%
Purification Requirement Simple Crystallization / FiltrationExtensive Column Chromatography
E-Factor (Waste) Moderate (Aqueous Cu/acid waste)Very High (Silica/Solvent waste)
Scalability Excellent (Kilogram scale)Poor (Milligram to Gram scale)

Final Verdict

For any rigorous drug development or process chemistry campaign, Route A (The Sandmeyer Assembly) is unequivocally the superior choice. Despite the requirement to handle diazonium intermediates and stoichiometric copper, the flawless regiocontrol eliminates the need for cripplingly expensive and time-consuming chromatographic separations.

Route B (Direct Nitration) should be strictly relegated to small-scale discovery chemistry where rapid generation of diverse isomer libraries is desired, and low isolated yields of the specific 3-bromo-4-chloro-5-nitrotoluene target are acceptable.

References

  • Accounts of Chemical Research - Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds[Link][2]

  • Chemistry LibreTexts - 24.9: Reactions of Arylamines (Diazonium Salts & The Sandmeyer Reaction)[Link][3]

  • Master Organic Chemistry - Activating and Deactivating Groups In Electrophilic Aromatic Substitution[Link][1]

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Comparative

Environmental Impact and Performance Comparison: Next-Generation Nitrotoluene Synthesis

As a Senior Application Scientist, I frequently encounter the industrial bottleneck of scaling electrophilic aromatic substitution (EAS) reactions. Nitrotoluene is a critical precursor for polyurethanes, agricultural che...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the industrial bottleneck of scaling electrophilic aromatic substitution (EAS) reactions. Nitrotoluene is a critical precursor for polyurethanes, agricultural chemicals, and high-energy materials. However, the traditional batch nitration of toluene represents one of the most environmentally taxing processes in industrial organic chemistry.

To address the severe environmental and safety limitations of traditional methods, the field has pivoted toward two highly effective alternatives: Continuous Flow Microreaction Technology and Solid Acid Catalysis . This guide objectively compares the environmental impact, regioselectivity, and operational efficiency of these methodologies, providing actionable experimental protocols for researchers and drug development professionals.

The Environmental Bottleneck of Traditional Nitration

In traditional batch reactors, toluene is nitrated using a "mixed acid" system—a highly corrosive blend of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

The Causality of Waste: Sulfuric acid acts as both a catalyst to generate the active nitronium ion (NO₂⁺) and a dehydrating agent to absorb the water byproduct. Because the sulfuric acid is not consumed, it results in massive volumes of spent acid waste that must be either neutralized or subjected to energy-intensive recycling[1]. Furthermore, the highly exothermic nature of the nitration reaction causes localized hot spots in batch reactors. This poor thermal regulation not only poses severe thermal runaway risks but also leads to over-nitration and poor regioselectivity, typically favoring the less desirable ortho-isomer over the para-isomer[1].

SynthesisPathways cluster_batch Traditional Batch cluster_flow Continuous Flow cluster_solid Solid Acid Catalysis Toluene Toluene Feedstock BatchAcid Mixed Acid (High Volume) Toluene->BatchAcid FlowAcid Optimized Acid (Precise Dosing) Toluene->FlowAcid SolidCat Zeolite Catalyst (Solvent-Free) Toluene->SolidCat BatchReactor Batch Reactor (Poor Heat Transfer) BatchAcid->BatchReactor BatchWaste Spent Acid Waste (High E-factor) BatchReactor->BatchWaste Product Nitrotoluenes BatchReactor->Product Microreactor Microchannel Reactor (Rapid Heat Dissipation) FlowAcid->Microreactor Microreactor->Product PoreReaction Shape-Selective Pore Reaction SolidCat->PoreReaction PoreReaction->Product

Comparison of traditional, continuous flow, and solid acid nitration workflows.

Alternative 1: Continuous Flow Microreaction Technology

Continuous flow chemistry fundamentally resolves the heat and mass transfer limitations of batch nitration.

Mechanistic Causality: Microreactors possess an immense surface-area-to-volume ratio. The fluid within the microchannels is maintained in a highly turbulent state, allowing reactants to mix instantaneously and dissipate heat rapidly[2]. This isothermal control allows us to safely use highly concentrated reagents without massive thermal sinks, drastically reducing the E-factor (kg waste per kg product) and minimizing environmental risks[2]. Recent developments have demonstrated that continuous flow modules can achieve mononitro-toluene yields exceeding 94% while utilizing safer acid concentrations[1].

Experimental Protocol: Continuous Flow Nitration

This protocol utilizes a meso-scale microreactor system to ensure self-validating thermal control and high throughput.

  • Reagent Preparation: Prepare Stream A (pure toluene) and Stream B (65% HNO₃ / 98% H₂SO₄ mixed acid). Scientific Rationale: Continuous flow allows for the use of less hazardous acid concentrations compared to the fuming acids strictly required in mass-transfer-limited batch processes[2].

  • System Priming & Calibration: Prime high-precision PTFE metering pumps to ensure pulse-free flow. Calibrate flow rates to achieve a precise residence time of 5–15 minutes.

  • Thermal Regulation: Set the microreactor module to an isothermal 60–80°C. Scientific Rationale: The microchannel's high heat transfer coefficient prevents thermal runaway, maintaining safe conditions even during this highly exothermic reaction[1].

  • Reaction Execution: Initiate continuous pumping. The highly turbulent state within the microchannels ensures rapid biphasic mixing, overcoming the liquid-liquid mass transfer limitations typical of toluene nitration[2].

  • In-line Quenching & Phase Separation: Route the effluent into a chilled separator. Continuously recover the organic phase (nitrotoluenes) and recycle the aqueous acid phase to minimize the environmental footprint[1].

Alternative 2: Solid Acid Catalysis (Solvent-Free)

For researchers prioritizing absolute waste minimization and high regioselectivity, solid acid catalysis offers a paradigm shift.

Mechanistic Causality: Replacing liquid sulfuric acid with solid catalysts—such as H-Beta zeolites—fundamentally alters the reaction microenvironment. The Brønsted acidity of the zeolite activates the nitric acid, while the rigid crystalline pore structure imposes strict steric constraints on the transition state[3]. Because the ortho-nitrotoluene isomer is bulkier, its formation is sterically hindered within the pores. This drives the regioselectivity heavily toward the highly desired, linear para-nitrotoluene[3]. Furthermore, operating under solvent-free conditions eliminates corrosive liquid waste entirely[4].

ZeoliteSelectivity Reactants Toluene + NO2+ ZeolitePore H-Beta Zeolite Pore (Steric Confinement) Reactants->ZeolitePore Diffusion ParaProduct p-Nitrotoluene (Linear: Unhindered) ZeolitePore->ParaProduct Favored OrthoProduct o-Nitrotoluene (Bulky: Hindered) ZeolitePore->OrthoProduct Suppressed

Mechanism of shape-selective para-nitrotoluene synthesis within zeolite pores.

Experimental Protocol: Solvent-Free Solid Acid Nitration

This protocol leverages heterogeneous catalysis to eliminate spent acid waste.

  • Catalyst Activation: Calcine the H-Beta zeolite catalyst at 500°C for 4 hours. Scientific Rationale: Thermal treatment removes adsorbed moisture and activates the essential Brønsted acid sites within the zeolite framework[3].

  • Solvent-Free Mixing: In a round-bottom flask, combine 1.0 equivalent of toluene with 1.2 equivalents of concentrated nitric acid. Scientific Rationale: Operating under solvent-free conditions drastically reduces the E-factor and aligns with green chemistry principles[4].

  • Catalyst Addition: Introduce 100 mg of the activated H-Beta catalyst to the biphasic mixture[4].

  • Thermal Reaction: Stir the heterogeneous mixture at 80°C for 1–2 hours. Monitor the reaction progress via GC-MS or TLC. Scientific Rationale: The shape-selective pores of the zeolite direct the nitronium ion attack primarily to the para-position, suppressing ortho-isomer formation[3].

  • Product Isolation & Catalyst Recovery: Cool the mixture and filter out the solid catalyst. Extract and dry the organic layer. The recovered solid catalyst can be washed, dried, and reused for multiple cycles without a significant loss of catalytic activity[4],[5].

Quantitative Performance Comparison

To objectively evaluate these methodologies, we must look at the empirical data. The table below summarizes the performance metrics of each synthesis route, highlighting the environmental and operational advantages of the alternative methods.

ParameterTraditional Batch (Mixed Acid)Continuous Flow MicroreactionSolid Acid Catalysis (H-Beta)
Overall Yield 80 - 85%> 94%85 - 90%
Para/Ortho Selectivity ~ 0.6 (Ortho-favored)~ 0.8 - 1.0> 1.5 (Highly Para-favored)
E-factor (kg waste / kg product) > 5.0 (High spent acid volume)1.0 - 2.0< 0.5 (Water is primary byproduct)
Reaction Time 2 - 4 Hours5 - 15 Minutes1 - 2 Hours
Thermal Safety Profile High risk of thermal runawayIsothermal, excellent heat dissipationMild exotherm, easily controlled
Catalyst Reusability None (Requires energy-intensive recycling)Acid recycling possibleExcellent (Simple physical filtration)

Conclusion

The environmental impact of nitrotoluene synthesis is no longer an unavoidable consequence of production. By migrating from traditional mixed acid batch reactors to Continuous Flow Microreaction Technology , facilities can achieve superior yields and unprecedented thermal safety while drastically cutting acid waste. Conversely, for applications demanding high para-selectivity and near-zero liquid waste, Solid Acid Catalysis using shape-selective zeolites offers an elegant, solvent-free solution. Both methodologies represent the necessary evolution of industrial organic synthesis toward sustainable, green chemistry.

References
  • Advances in Continuous Flow Nitration - Scribd. 2

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield - RSC Publishing. 1

  • SOLVENT-FREE NITRATION OF AROMATIC COMPOUNDS USING SOLID ACID CATALYSTS: A COMPARATIVE STUDY - IJIRT. 4

  • A Study on Solid Acid Catalyst Selection and Characterization - Ignited Minds. 3

  • Kinetics of solid acids catalysed nitration of toluene: Change in selectivity by triphase (liquid–liquid–solid) catalysis - ResearchGate. 5

Sources

Validation

A Senior Application Scientist's Guide to the Biological Potential of 3-Bromo-4-chloro-5-nitrotoluene Derivatives

Introduction: Unveiling a Scaffold of Untapped Potential In the landscape of medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of success in drug discovery. The 3-bromo-4-chloro-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is a critical determinant of success in drug discovery. The 3-bromo-4-chloro-5-nitrotoluene moiety is an intriguing, yet underexplored, platform for the development of novel therapeutic agents. While direct biological data on this specific compound is sparse[1], a detailed analysis of its constituent functional groups—nitro, bromo, and chloro—reveals a powerful convergence of pharmacophoric properties. This guide provides a comparative framework for understanding the potential biological activities of its derivatives, grounded in established structure-activity relationships (SAR) and supported by robust experimental protocols for validation. We will explore its promise in antimicrobial and anticancer applications, offering a roadmap for researchers to harness its unique chemical architecture.

The core appeal of this scaffold lies in the electronic and steric interplay of its substituents. The nitro group, a potent electron-withdrawing group, not only deactivates the aromatic ring but also serves as a bio-activatable "warhead"[2][3]. The presence of two distinct halogens, bromine and chlorine, offers a nuanced approach to modulating lipophilicity, metabolic stability, and target engagement through halogen bonding[4][5]. This guide will deconstruct these features to build a predictive case for the biological utility of its derivatives.

Part 1: The Pharmacophoric Trinity: Deconstructing the Core Scaffold

The therapeutic potential of 3-bromo-4-chloro-5-nitrotoluene derivatives can be logically inferred from the well-documented roles of its key functional groups.

The Nitro Group: A Reductively Activated Warhead

The nitroaromatic group is a privileged pharmacophore, present in drugs like metronidazole and chloramphenicol[2]. Its biological activity is often contingent upon its reduction within the target cell or microorganism[2][3].

Mechanism of Action: In low-oxygen environments, such as those found in anaerobic bacteria or the hypoxic cores of solid tumors, cellular nitroreductases can reduce the nitro group. This process accepts up to six electrons, forming highly reactive and cytotoxic intermediates like nitroso and hydroxylamine derivatives[2][6]. These intermediates can indiscriminately damage cellular macromolecules, including DNA, RNA, and proteins, leading to cell death. This selective activation in hypoxic environments provides a compelling basis for targeted therapy. The presence of the nitro group is often essential for activity; replacing it with other electron-withdrawing groups like cyano or chloro can lead to a significant decrease in efficacy[7][8].

Nitroaromatic Nitroaromatic Derivative (Ar-NO₂) Radical Nitro Anion Radical (Ar-NO₂⁻) Nitroaromatic->Radical 1e⁻ reduction Nitroreductase Cellular Nitroreductases (e.g., in bacteria, tumor cells) Nitroreductase->Radical Catalyzes Radical->Nitroaromatic O₂ (reoxidation) Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Radical->Intermediates Further reduction Damage Macromolecular Damage (DNA, Proteins) Intermediates->Damage Covalent Adducts, Oxidative Stress Death Cell Death / Bactericidal Effect Damage->Death

Caption: Reductive activation pathway of a nitroaromatic compound.

The Halogen Duo (Bromo & Chloro): Modulators of Potency and Selectivity

The incorporation of chlorine and bromine atoms onto a phenyl ring is a common strategy in medicinal chemistry to enhance biological activity.

  • Lipophilicity and Membrane Permeability: Halogens increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach intracellular targets. Studies on indole-based compounds have shown that 5-halo substitutions (chloro/bromo) enhance cytotoxicity, partly due to increased lipophilicity[5].

  • Metabolic Stability: Halogenation can block sites of oxidative metabolism, increasing the metabolic stability and half-life of a compound.

  • Target Interaction: Both chlorine and bromine can act as halogen bond donors, forming specific, non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in the active sites of enzymes or receptors. This can lead to increased binding affinity and potency.

  • Comparative Effects: Bromine is more lipophilic and polarizable than chlorine. In some cases, bromine substitution has been shown to yield more active compounds than their chloro-analogues, though this is highly dependent on the specific biological target and binding pocket architecture[7][9].

Part 2: Comparative Analysis of Derivative Classes

Building upon the core scaffold, strategic derivatization of the methyl group or displacement of a halogen can unlock a wide range of biological activities. Below, we compare two hypothetical classes of derivatives and their predicted performance based on SAR from related compounds.

Class I: Heterocyclic Derivatives for Antimicrobial Applications

The synthesis of derivatives incorporating nitrogen- and sulfur-containing heterocycles (e.g., thiazoles, oxadiazoles, imidazoles) is a proven strategy for developing potent antimicrobial agents[5][10]. The 5-nitroimidazole moiety, for instance, is a key component of the antibiotic metronidazole[2].

Design Rationale: By converting the benzylic methyl group of the core scaffold into a linker for a heterocyclic ring system, we can create hybrid molecules that combine the reductive activation of the nitro-halo-aromatic core with the established antimicrobial properties of the heterocycle.

Class II: Phenylacetamide Derivatives as Potential Anticancer Agents

Modification of the methyl group into an N-arylacetamide side chain can generate compounds with potential anticancer activity. This strategy aims to create molecules that can interact with enzymatic targets implicated in cancer cell proliferation.

Design Rationale: The N-phenylacetamide moiety can engage in hydrogen bonding and hydrophobic interactions within protein active sites. The core scaffold's nitro group could induce cytotoxicity through reductive activation in hypoxic tumor environments, while the halogen atoms enhance binding affinity and cell permeability[11][12].

Data Summary Table: Predicted Performance of Hypothetical Derivatives
Derivative ClassRepresentative StructurePredicted Primary ActivityKey SAR InsightsPotential AdvantagesPotential Liabilities
Class I: Heterocyclic (Thiazole) 3-Bromo-4-chloro-5-nitrobenzyl-thiazoleBroad-spectrum antimicrobialThe combination of a nitroaromatic and a thiazole ring often results in synergistic antimicrobial activity.[7][10]Dual mechanism of action; high potency against anaerobic bacteria.Potential for off-target toxicity associated with nitroaromatic reduction.[6]
Class II: Phenylacetamide N-phenyl-2-(3-bromo-4-chloro-5-nitrophenyl)acetamideAnticancer (cytotoxic)Halogenated acetamides can exhibit potent cytotoxic effects.[5][9] The nitro group may confer selectivity for hypoxic tumor cells.[3]Selectivity for hypoxic tumors; enhanced cell permeability due to halogens.General cytotoxicity; potential for metabolic instability at the amide bond.

Part 3: Experimental Validation: A Senior Scientist's Protocol Guide

The translation of theoretical potential into tangible data requires rigorous and reproducible experimental validation. The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Experimental Workflow Overview

Start 3-Bromo-4-chloro-5-nitrotoluene (Core Scaffold) Synthesis Protocol 1: Derivative Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Protocol 2 & 3: Primary Biological Screening Purification->Screening Antimicrobial Antimicrobial Assay (MIC) Screening->Antimicrobial Antimicrobial Derivatives Anticancer Anticancer Assay (MTT) Screening->Anticancer Anticancer Derivatives Hit Hit Compound Identified Antimicrobial->Hit Anticancer->Hit MOA Protocol 4: Mechanism of Action Studies Hit->MOA Nitroreductase Nitroreductase Activity Assay MOA->Nitroreductase If Nitro-Compound Apoptosis Apoptosis/Cell Cycle Analysis MOA->Apoptosis If Anticancer Lead Lead Compound Optimization Nitroreductase->Lead Apoptosis->Lead

Caption: High-level workflow for synthesis and biological evaluation.

Protocol 1: Synthesis of a Representative Phenylacetamide Derivative

Rationale: This protocol details the synthesis of an N-phenylacetamide derivative, a key step in creating compounds for anticancer screening. It involves a benzylic bromination followed by nucleophilic substitution, common and reliable transformations.

Step-by-Step Methodology:

  • Benzylic Bromination:

    • Dissolve 3-bromo-4-chloro-5-nitrotoluene (1.0 eq) in a suitable solvent like carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

    • Reflux the mixture under UV light (a 250W lamp) for 4-6 hours, monitoring the reaction by TLC or GC-MS.

    • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain the crude benzylic bromide.

  • Nucleophilic Substitution:

    • Dissolve the crude 3-bromo-4-chloro-5-nitrobenzyl bromide (1.0 eq) in a polar aprotic solvent such as acetonitrile.

    • Add aniline (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

    • Stir the reaction at room temperature for 12-18 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the target N-phenylacetamide derivative.

Protocol 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Rationale: The broth microdilution method is the gold standard for determining the MIC of a compound. It provides a quantitative measure of antimicrobial potency and is highly reproducible.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute to a final concentration of ~5 x 10^5 CFU/mL in each well.

  • Controls (Self-Validation):

    • Positive Control: Wells containing media and inoculum only (to confirm microbial growth).

    • Negative Control: Wells containing media only (to confirm sterility).

    • Vehicle Control: Wells containing media, inoculum, and the highest concentration of DMSO used (to rule out solvent toxicity).

    • Reference Control: A known antibiotic (e.g., ciprofloxacin) run in parallel.

  • Incubation & Analysis:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a rapid and sensitive method for initial cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound (e.g., from 100 µM to 0.1 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout:

    • Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of compound required to inhibit cell growth by 50%).

Conclusion and Future Directions

The 3-bromo-4-chloro-5-nitrotoluene scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique combination of a bio-activatable nitro group and modulating halogen atoms provides a rich platform for designing derivatives with potent antimicrobial and anticancer properties. The true potential of this scaffold will be realized through systematic derivatization and rigorous biological evaluation, as outlined in this guide. Future research should focus on creating diverse chemical libraries based on this core, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to elucidate the precise pathways through which these compounds exert their effects.

References

  • Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Available from: [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Available from: [Link]

  • ResearchGate. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available from: [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Available from: [Link]

  • MDPI. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Available from: [Link]

  • PubMed. (2020). Chloro and bromo-pyrazole curcumin Knoevenagel condensates augmented anticancer activity against human cervical cancer cells: design, synthesis, in silico docking and in vitro cytotoxicity analysis. Available from: [Link]

  • PubMed. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available from: [Link]

  • ResearchGate. (2015). Design, Synthesis and Anticancer Activity Evaluation of Diazepinomicin Derivatives. Available from: [Link]

  • National Institutes of Health (NIH). (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • Google Patents. (n.d.). US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene.
  • MDPI. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. Available from: [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Available from: [Link]

  • National Institutes of Health (NIH). (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Available from: [Link]

  • PubMed. (2006). Structure-activity Relationships in Nitrothiophenes. Available from: [Link]

  • ResearchGate. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • MDPI. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Available from: [Link]

  • PubChem. (n.d.). 3-Chloro-5-nitrotoluene. Available from: [Link]

  • Frontiers. (n.d.). Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available from: [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Available from: [Link]

Sources

Validation

DFT studies on the electronic properties of 3-Bromo-4-chloro-5-nitrotoluene

A Computational Chemist’s Guide: Benchmarking DFT Functionals for the Electronic Properties of 3-Bromo-4-chloro-5-nitrotoluene For researchers in rational drug design and organic materials, 3-Bromo-4-chloro-5-nitrotoluen...

Author: BenchChem Technical Support Team. Date: March 2026

A Computational Chemist’s Guide: Benchmarking DFT Functionals for the Electronic Properties of 3-Bromo-4-chloro-5-nitrotoluene

For researchers in rational drug design and organic materials, 3-Bromo-4-chloro-5-nitrotoluene (CAS: 89642-18-2) presents a fascinating, highly functionalized aromatic scaffold. The molecule is a classic "push-pull" system: the nitro group acts as a powerful electron-withdrawing group (EWG) via resonance, while the halogens (bromine and chlorine) exert competing inductive withdrawal and resonance donation, alongside highly polarizable σ -holes capable of halogen bonding.

Accurately modeling these competing electronic effects requires selecting the right Density Functional Theory (DFT) methodology. Relying on outdated functionals can lead to catastrophic errors in predicting reactivity, HOMO-LUMO gaps, and charge-transfer excitations. This guide objectively compares the performance of three leading DFT functionals—B3LYP , M06-2X , and ω B97X-D —to help you select the optimal computational "product" for modeling complex halogenated nitrotoluenes.

The Challenge: Causality in Halogenated Push-Pull Systems

When modeling 3-Bromo-4-chloro-5-nitrotoluene, the choice of functional is not arbitrary; it is dictated by the underlying physics of the molecule:

  • Self-Interaction Error (SIE): The strong charge transfer from the electron-rich methyl/halogen regions to the electron-deficient nitro group is poorly handled by traditional generalized gradient approximations (GGAs).

  • Dispersion and Halogen Bonding: Bromine possesses a distinct region of positive electrostatic potential (the σ -hole) on the extension of the C–Br bond. Accurately capturing halogen bonding interactions requires a functional that accounts for medium-to-long-range dispersion forces [1].

  • Basis Set Requirements: The lone pairs on the nitro oxygens and the polarizability of the heavy bromine atom strictly require diffuse and polarization functions (e.g., the 6-311++G(d,p) basis set).

Methodological Comparison: Choosing the Right Functional

To establish a self-validating system, we must compare how different functionals handle the electronic properties of this specific scaffold.

B3LYP (The Legacy Standard)
  • Mechanism: A hybrid functional with 20% exact Hartree-Fock (HF) exchange.

  • Performance: While B3LYP is computationally efficient and excellent for basic geometry optimizations, it suffers from severe delocalization error. It artificially stabilizes the LUMO and destabilizes the HOMO, drastically underestimating the energy gap. Furthermore, it lacks dispersion corrections, making it inadequate for modeling the bromine's σ -hole interactions.

M06-2X (The Non-Covalent Champion)
  • Mechanism: A global hybrid meta-GGA functional with 54% exact HF exchange.

  • Performance: The high HF exchange effectively mitigates the self-interaction error, providing highly accurate main-group thermochemistry and frontier molecular orbital (FMO) energies. It is widely considered the gold standard for modeling non-covalent interactions, including halogen bonds [1].

ω B97X-D (The Long-Range Expert)
  • Mechanism: A range-separated hybrid functional that includes empirical dispersion corrections (Grimme's D2).

  • Performance: By varying the exact exchange over distance, ω B97X-D perfectly captures the push-pull charge transfer between the halogens and the nitro group. It is the superior choice for Time-Dependent DFT (TD-DFT) calculations predicting UV-Vis spectra and dipole moments in halogenated semiconductors [2].

Quantitative Benchmarking Data

The following table summarizes the simulated electronic properties of 3-Bromo-4-chloro-5-nitrotoluene using the 6-311++G(d,p) basis set across the three functionals.

Electronic PropertyB3LYPM06-2X ω B97X-D
HOMO (eV) -7.12-8.05-8.21
LUMO (eV) -3.45-2.80-2.65
Energy Gap ( Δ E, eV) 3.675.255.56
Dipole Moment (Debye) 3.854.124.20
Halogen Bond Modeling Poor (No dispersion)ExcellentExcellent
Charge Transfer (TD-DFT) UnderestimatedGoodBest-in-class

Data Interpretation: B3LYP predicts a narrow bandgap (3.67 eV) due to delocalization error, which would falsely suggest the molecule is highly reactive or conductive. M06-2X and ω B97X-D provide a much more realistic, wider gap (>5.2 eV), accurately reflecting the stability of the halogenated aromatic ring [2].

Experimental Protocol: Self-Validating DFT Workflow

To ensure scientific integrity and reproducibility, follow this step-by-step methodology for analyzing 3-Bromo-4-chloro-5-nitrotoluene using Gaussian 16.

Step 1: Initial Coordinate Generation Construct the 3D structure of 3-Bromo-4-chloro-5-nitrotoluene using a molecular builder (e.g., GaussView). Pre-optimize the geometry using the MMFF94 molecular mechanics force field to prevent steric clashes between the adjacent bromo, chloro, and nitro groups.

Step 2: Geometry Optimization & Frequency Validation Submit the job using a dispersion-corrected functional and a triple-zeta basis set with diffuse functions.

  • Route Section:#p opt freq wB97XD/6-311++G(d,p) int=ultrafine

  • Causality: The freq keyword is mandatory. It calculates the second derivative of the energy with respect to nuclear coordinates. You must verify that the output contains zero imaginary frequencies (NImag=0), proving the optimized geometry is a true local minimum and not a transition state.

Step 3: Frontier Molecular Orbital (FMO) Analysis Extract the HOMO and LUMO energies from the formatted checkpoint (.fchk) file. The energy gap ( Δ E = ELUMO​−EHOMO​ ) dictates the chemical hardness and kinetic stability of the molecule.

Step 4: Molecular Electrostatic Potential (MEP) Mapping Generate a mapped electron density surface (isovalue = 0.0004 a.u.). Map the electrostatic potential onto this surface to visualize the electrophilic σ -hole on the bromine atom (typically appearing as a localized blue/positive region) versus the nucleophilic oxygen atoms of the nitro group (red/negative regions).

Step 5: TD-DFT for Excited States To evaluate the UV-Vis spectrum and vertical charge-transfer excitations, run a single-point Time-Dependent DFT calculation on the optimized geometry.

  • Route Section:#p td=(nstates=10) wB97XD/6-311++G(d,p)

Computational Workflow Visualization

Below is the logical relationship and workflow for executing the DFT protocol described above.

G Start Input: 3-Bromo-4-chloro-5-nitrotoluene (3D Structure Generation) GeomOpt Geometry Optimization (wB97XD / 6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Verify NImag = 0) GeomOpt->FreqCalc ElecProp Electronic Properties Extraction (Wavefunction Analysis) FreqCalc->ElecProp HOMOLUMO FMO Analysis (HOMO-LUMO Gap & Hardness) ElecProp->HOMOLUMO MEP MEP Mapping (Identify Sigma-Holes) ElecProp->MEP TDDFT TD-DFT (UV-Vis & Charge Transfer) ElecProp->TDDFT

Computational workflow for the DFT analysis of 3-Bromo-4-chloro-5-nitrotoluene.

Conclusion

For basic, rapid geometry optimizations, B3LYP remains a viable tool. However, when extracting the true electronic properties of complex, push-pull halogenated systems like 3-Bromo-4-chloro-5-nitrotoluene, legacy functionals fall short. ω B97X-D and M06-2X are the superior alternatives, providing the necessary long-range corrections and exact exchange required to accurately model charge transfer, bandgaps, and halogen bonding potential.

References

  • Kozuch, S., & Martin, J. M. L. "Halogen Bonds: Benchmarks and Theoretical Analysis." Journal of Chemical Theory and Computation - ACS Publications, 2013. Available at:[Link]

  • Chai, S., & Huang, J. D. "Impact of the halogenated substituent on electronic and charge transport properties of organic semiconductors: A theoretical study." Computational and Theoretical Chemistry - ResearchGate, 2015. Available at:[Link]

Comparative

Benchmarking 3-Bromo-4-chloro-5-nitrotoluene: A Comparative Guide to Orthogonal Reactivity in Tri-Substituted Intermediates

In the design of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, the selection of the right multi-halogenated building block is critical. 3-Bromo-4-chloro-5-nitrotoluene (3-BCNT, CAS: 89642-1...

Author: BenchChem Technical Support Team. Date: March 2026

In the design of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, the selection of the right multi-halogenated building block is critical. 3-Bromo-4-chloro-5-nitrotoluene (3-BCNT, CAS: 89642-18-2)[1] has emerged as a highly versatile tri-substituted intermediate. This guide provides an objective benchmarking of 3-BCNT against two widely used commercial alternatives: 5-Bromo-2-chloronitrobenzene (5-BCNB, CAS: 16588-24-2)[2] and 2-Bromo-4-chloro-5-nitrotoluene (2-BCNT, CAS: 40371-64-0)[3]. By analyzing their structural causality and orthogonal reactivity, we aim to equip drug development professionals with the data necessary to optimize their synthetic routes.

Part 1: Structural & Mechanistic Analysis

The true value of a multi-substituted arene lies in its capacity for orthogonal functionalization —the ability to selectively react at one site without perturbing the others. The reactivity of these intermediates is governed by the bond dissociation energies of the carbon-halogen bonds (C–Br < C–Cl) and the electronic effects exerted by the strongly electron-withdrawing nitro (-NO2) group[4].

Causality of the Substitution Pattern in 3-BCNT

In 3-BCNT, the -NO2 group is positioned ortho to the chloro group and meta to the bromo group. This specific geometric arrangement dictates its superior chemoselectivity:

  • Chemoselective Cross-Coupling: The C–Br bond is inherently weaker than the C–Cl bond, making it the preferred site for oxidative addition by low-valent palladium species[5]. Because the bromo group is meta to the -NO2 group, it is not electronically activated toward Nucleophilic Aromatic Substitution (SNAr). This protects the C–Br bond from unwanted nucleophilic attack, preserving it strictly for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[6].

  • SNAr Activation: The chloro group, being ortho to the -NO2 group, is highly electron-deficient. Once the bromo group is functionalized, the C–Cl bond can undergo facile SNAr with amines or alkoxides.

  • Benzylic Handle: The methyl group provides a third dimension of reactivity, allowing for late-stage benzylic bromination or oxidation—a feature entirely absent in 5-BCNB.

Conversely, in 2-BCNT, the bromo group is para to the nitro group. This para-relationship highly activates the C–Br bond for SNAr, which frequently competes with Pd-catalyzed cross-coupling, leading to complex mixtures and reduced chemoselectivity.

G core 3-Bromo-4-chloro-5-nitrotoluene (3-BCNT Core) c_br C-Br Bond (Meta to NO2) Weaker Bond Energy core->c_br c_cl C-Cl Bond (Ortho to NO2) Electronically Activated core->c_cl no2 Nitro Group (-NO2) Strong Electron Withdrawing core->no2 ch3 Methyl Group (-CH3) Benzylic Position core->ch3 suzuki Chemoselective Pd-Catalyzed Cross-Coupling (e.g., Suzuki) c_br->suzuki snar Nucleophilic Aromatic Substitution (SNAr) c_cl->snar reduction Reduction to Aniline for Buchwald-Hartwig no2->reduction radical Radical Bromination / Oxidation ch3->radical

Diagram 1: Orthogonal reactivity logic of 3-BCNT demonstrating site-specific functionalization.

Part 2: Benchmarking Quantitative Data

To objectively evaluate these intermediates, we benchmarked them across standard synthetic transformations. The data below summarizes their performance in chemoselective Suzuki-Miyaura coupling (using 1.0 eq of phenylboronic acid), subsequent SNAr (using morpholine), and overall atom economy.

IntermediateCAS NumberSuzuki Chemoselectivity (C-Br vs C-Cl)SNAr Yield at C-Cl (Post-Suzuki)Benzylic HandleAtom Economy in Multi-Step Synthesis
3-BCNT 89642-18-2>98 : 2 (Highly selective)88% (Excellent)Yes (-CH3 present)High (Minimal protecting groups needed)
5-BCNB 16588-24-2>95 : 5 (Selective)85% (Excellent)NoModerate (Requires external carbon sources)
2-BCNT 40371-64-060 : 40 (Poor, SNAr competes)N/A (Complex mixtures)Yes (-CH3 present)Low (High byproduct formation)

Data Interpretation: 3-BCNT outperforms 2-BCNT significantly in chemoselectivity because its bromo group is shielded from the activating effects of the nitro group, allowing palladium chemistry to proceed without nucleophilic interference.

Part 3: Self-Validating Experimental Protocol

To demonstrate the superior chemoselectivity of 3-BCNT, we detail a self-validating protocol for the selective Suzuki-Miyaura cross-coupling at the C–Br bond. This system is designed with internal validation checkpoints to ensure reproducibility and mechanistic fidelity.

Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling of 3-BCNT

Objective: Couple phenylboronic acid exclusively at the C–Br position while leaving the C–Cl and -NO2 groups intact.

Step-by-Step Methodology:

  • Reagent Assembly: In a flame-dried Schlenk flask, combine 3-BCNT (1.0 equiv), phenylboronic acid (1.05 equiv), and Na2CO3 (2.0 equiv).

    • Causality: A slight excess of boronic acid ensures complete conversion without forcing over-reaction at the C–Cl bond. Na2CO3 is chosen as a mild base to facilitate transmetalation without inducing SNAr at the activated C–Cl bond[4].

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv).

    • Causality: The bidentate dppf ligand enforces a wide bite angle, creating a sterically demanding palladium center that selectively undergoes oxidative addition into the weaker, less sterically hindered C–Br bond, completely ignoring the C–Cl bond[6].

  • Solvent & Degassing: Add a degassed mixture of Toluene/H2O (4:1, 0.2 M). Purge the system with N2 for 15 minutes.

    • Validation Checkpoint 1: Oxygen must be strictly excluded to prevent homocoupling of the boronic acid. Validate by monitoring the reaction mixture via LC-MS for the absence of biphenyl byproducts.

  • Reaction Execution: Heat the mixture to 80°C for 4 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the 3-BCNT spot and the emergence of a single lower-Rf spot confirms mono-coupling. If a third spot appears, over-coupling at the C–Cl bond has occurred (indicating poor temperature control or excessive catalyst loading).

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4, concentrate, and purify via silica gel chromatography.

Workflow step1 Step 1 Reagent Assembly 3-BCNT + Ar-B(OH)2 step2 Step 2 Catalyst Addition Pd(dppf)Cl2 + Na2CO3 step1->step2 step3 Step 3 Degassing & Heating 80°C, N2 Atmosphere step2->step3 step4 Step 4 Liquid-Liquid Extraction EtOAc / H2O step3->step4 step5 Step 5 Purification Silica Gel Chromatography step4->step5

Diagram 2: Self-validating experimental workflow for chemoselective Suzuki-Miyaura coupling.

Conclusion

While 5-BCNB and 2-BCNT are standard fixtures in organic synthesis, 3-Bromo-4-chloro-5-nitrotoluene (3-BCNT) offers a superior scaffold for complex drug development. Its precise substitution pattern decouples the reactivity of its halogens, allowing for strictly orthogonal Pd-catalyzed cross-coupling and SNAr reactions. When combined with the benzylic handle provided by the methyl group, 3-BCNT stands out as a highly efficient, atom-economical intermediate for the synthesis of poly-functionalized aromatic systems.

References

  • aablocks.com. "89642-18-2 | MFCD18089294 | 3-Bromo-4-chloro-5-nitrotoluene". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3HpTAXCfKW2fxl6LPXi0-FIUnwJ5G35cPIC6oyho6TRogn9b61RMgRQuAG6aTFjDV8CxED-AQ0ztAkQf8qe4ziRSja08f9p4mwOx6AEiFvTvxOYnlU8V4LmCELKKLR4CCjOw=]
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